molecular formula C14H22O2 B12687330 2,5-Di-tert-butylhydroquinone CAS No. 1322-72-1

2,5-Di-tert-butylhydroquinone

Cat. No.: B12687330
CAS No.: 1322-72-1
M. Wt: 222.32 g/mol
InChI Key: JZODKRWQWUWGCD-UHFFFAOYSA-N
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Description

2,5-di-tert-butylbenzene-1,4-diol is a member of the class of hydroquinones that is benzene-1,4-diol substituted by tert-butyl groups at position 2 and 5.
The Expert Panel concludes that the available data are insufficient to support the safety of Di-t-Butylhydroquinone for use in cosmetic products.
Ca2+-ATPase antagonist

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-ditert-butylbenzene-1,4-diol
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InChI

InChI=1S/C14H22O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8,15-16H,1-6H3
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InChI Key

JZODKRWQWUWGCD-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)C)O
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Molecular Formula

C14H22O2
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DSSTOX Substance ID

DTXSID8041248
Record name 2,5-Di-tert-butylbenzene-1,4-diol
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Molecular Weight

222.32 g/mol
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 2,5-Di-tert-butylhydroquinone
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CAS No.

88-58-4
Record name 2,5-Di-tert-butylhydroquinone
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Record name DI-TERT-BUTYLHYDROQUINONE
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Foundational & Exploratory

2,5-Di-tert-butylhydroquinone (DTBHQ): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,5-Di-tert-butylhydroquinone (DTBHQ), with the CAS number 88-58-4, is a highly effective synthetic antioxidant and stabilizer.[1] It belongs to the class of organic compounds known as hydroquinones, specifically a derivative of benzene-1,4-diol substituted with two tert-butyl groups.[2] This structural modification enhances its stability and solubility in non-polar substances, making it a valuable additive in a wide range of industrial applications, including polymers, rubbers, plastics, coatings, and oils.[1][3] DTBHQ's primary function is to inhibit or retard oxidation reactions by scavenging free radicals, thereby preventing the degradation of materials and extending their shelf life.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, biological interactions, and analytical methods pertaining to DTBHQ, tailored for researchers and professionals in drug development and chemical sciences.

Core Chemical and Physical Properties

DTBHQ is typically an off-white to light beige crystalline powder.[1][3] Its physical and chemical characteristics are crucial for its application in various industrial processes, particularly those requiring high-temperature stability.[1]

Table 1: General Physical and Chemical Properties of DTBHQ

PropertyValueSource(s)
IUPAC Name 2,5-di-tert-butylbenzene-1,4-diol[5][6]
Synonyms DTBHQ, 2,5-TBHQ, DBHQ, Antioxidant DTBHQ[7]
CAS Number 88-58-4[1][7]
Molecular Formula C₁₄H₂₂O₂[1][7]
Molecular Weight 222.32 g/mol [2][7]
Appearance Off-white, light beige to pink-beige crystalline powder[1][3][8]
Melting Point 210 - 218 °C[1][3][7]
Boiling Point 313 - 321 °C[1][7][9]
Water Solubility 3.8 mg/L at 20°C[7][8]
pKa 11.89 ± 0.23 (Predicted)[7][8]
LogP 4.6[2]

Solubility Profile

The solubility of DTBHQ has been systematically measured in various organic solvents across a range of temperatures. This data is critical for designing purification processes like crystallization.[5][10] The solubility in acetone, in particular, shows a significant increase with temperature compared to other common solvents.[5][11]

Table 2: Mole Fraction Solubility (x) of DTBHQ in Various Solvents at Different Temperatures (K)

Temperature (K)AcetoneEthyl AcetateMethanolEthanol
278.95 - 283.35 0.0161 - 0.02110.0104 - 0.01230.0116 - 0.01370.0075 - 0.0089
293.15 0.03550.01750.01950.0132
303.15 0.06110.02520.02780.0191
313.15 0.10320.03610.03960.0276
323.15 0.16980.05180.05630.0398
333.15 - 346.15 -0.0741 - 0.11710.0798 - 0.12450.0571 - 0.0911
Source: Data compiled from Zhang et al., Journal of Chemical & Engineering Data.[5][10]

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of DTBHQ.

Table 3: Summary of Spectral Data for DTBHQ

TechniqueKey Peaks / InformationSource(s)
¹H NMR (300 MHz, DMSO-d₆): δ 8.36 (s, 2H, -OH), 6.60 (s, 2H, Ar-H), 1.29 (s, 18H, -C(CH₃)₃)[12]
¹³C NMR Spectral data available, confirms the presence of aromatic and tert-butyl carbons.[2]
Mass Spec (GC-MS) m/z 222 (M+), 207 (M-CH₃), 57, 41, 43[2]
FT-IR Spectra recorded in the region 400-4000 cm⁻¹. Confirms hydroxyl and aromatic C-H stretching.[2][13]
Raman Spectra recorded in the region 50-3500 cm⁻¹.[2][13]

Synthesis and Production

DTBHQ is primarily synthesized via the alkylation of hydroquinone. Several methods have been developed to optimize yield and purity.

Synthesis Methodologies
  • Alkylation with Tert-Butanol : A common industrial method involves the reaction of hydroquinone with tert-butanol in the presence of an acid catalyst, such as a mixture of sulfuric acid and phosphoric acid.[14] Water is often used as a solvent, which offers environmental benefits over organic solvents.[14] This one-step synthesis can achieve yields of up to 90% with high purity (>99%).[14]

  • Alkylation with Methyl Tert-Butyl Ether (MTBE) : An alternative synthesis route uses MTBE as the alkylating agent for hydroquinone.[15] Optimal conditions for this reaction include a specific molar ratio of reactants and catalyst at elevated temperatures, resulting in a high-purity product.[15]

  • Reduction of 2,5-Di-tert-butyl-1,4-benzoquinone : DTBHQ can also be prepared by the chemical reduction of its corresponding quinone, 2,5-di-tert-butyl-1,4-benzoquinone.[16]

Experimental Protocol: One-Step Synthesis from Hydroquinone and Tert-Butanol

This protocol is based on the directional synthesis method described in patent CN104003847A.[14]

Materials:

  • Hydroquinone

  • Tert-butanol

  • Concentrated Sulfuric Acid (98%)

  • Phosphoric Acid (85%)

  • Deionized Water

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

Procedure:

  • Charge the three-necked flask with hydroquinone (1 part by weight) and deionized water (as solvent).

  • Begin stirring and heat the mixture to the reaction temperature of 80-85°C.

  • In a separate beaker, prepare a mixed acid catalyst by combining concentrated sulfuric acid and phosphoric acid.

  • Slowly add tert-butanol (0.7-0.8 parts by weight) to the mixed acid catalyst.

  • Using the dropping funnel, add the tert-butanol/acid mixture to the heated hydroquinone solution over a period of 1-2 hours, maintaining the reaction temperature at 83°C.

  • After the addition is complete, continue to stir the reaction mixture at 83°C for an additional 2 hours.

  • Stop the reaction and allow the system to cool to room temperature. Solid crystals of DTBHQ will precipitate.

  • Collect the solid product by filtration.

  • Wash the filter cake with deionized water (4-5 times) to remove any residual acid and unreacted starting materials.

  • Dry the purified product under vacuum to obtain this compound. The reported yield is over 80%, with purity exceeding 99% after recrystallization.[14]

Visualization: Synthesis Workflow

G Diagram 1: DTBHQ Synthesis Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_purification Purification A Hydroquinone D Mix Reactants in Water (Solvent) A->D B Tert-Butanol B->D C H₂SO₄ / H₃PO₄ Catalyst C->D E Heat to 80-85°C D->E F React for 2-4 hours E->F G Cool to Precipitate F->G H Filter Solid Product G->H I Wash with Water H->I J Dry Under Vacuum I->J K Final Product: Pure DTBHQ J->K

Caption: Diagram 1: General workflow for the synthesis of DTBHQ.

Reactivity and Antioxidant Mechanism

DTBHQ is a stable compound under standard conditions but is incompatible with strong oxidizing agents.[7] Its primary utility stems from its ability to act as a chain-breaking antioxidant.

The antioxidant mechanism involves the donation of a hydrogen atom from one of its phenolic hydroxyl groups to a highly reactive free radical (R•). This action neutralizes the radical, terminating the oxidative chain reaction that leads to material degradation. The resulting DTBHQ radical is stabilized by resonance across the aromatic ring and steric hindrance from the bulky tert-butyl groups, which prevents it from initiating new oxidation chains.[4]

Visualization: Antioxidant Mechanism

G Diagram 2: Free Radical Scavenging by DTBHQ DTBHQ DTBHQ (Ar-(OH)₂) Neutralized Neutralized Molecule (RH) DTBHQ->Neutralized H• donation DTBHQ_Radical Stabilized DTBHQ Radical (Ar-(OH)O•) DTBHQ->DTBHQ_Radical forms FreeRadical Free Radical (R•) (e.g., from polymer) FreeRadical->DTBHQ attacks Termination Oxidation Chain Terminated DTBHQ_Radical->Termination leads to

Caption: Diagram 2: Antioxidant action of DTBHQ via H• donation.

Biochemical and Physiological Actions

Beyond its industrial applications, DTBHQ exhibits significant biological activity, making it a subject of interest in toxicology and pharmacology.

  • Calcium Mobilization : DTBHQ is known to act as a calcium ion (Ca²⁺) mobilizing agent.[17][18] It specifically inhibits the sarcoplasmic reticulum (SR) Ca²⁺ uptake in ventricular cells.[7][19] This can lead to an elevation of intracellular free calcium ion concentration ([Ca²⁺]i), which may contribute to downstream cellular effects, including the enhancement of cell transformation initiated by carcinogens.[17]

  • Influence on Arachidonic Acid Metabolism : Studies have shown that DTBHQ can modulate the arachidonic acid pathway. It acts as an inhibitor of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), with IC₅₀ values of 14.1 µM and 1.8 µM, respectively.[20][21] This suggests a potential anti-inflammatory role by inhibiting the production of prostaglandins and leukotrienes.[21]

  • Nrf2 Pathway : While most research on the Nrf2 antioxidant response pathway focuses on its less substituted analog, tert-butylhydroquinone (tBHQ), the underlying mechanism is relevant.[22][23] tBHQ induces the nuclear translocation of the transcription factor Nrf2, which activates the antioxidant response element (ARE) and upregulates the expression of phase II detoxifying and antioxidant enzymes.[23] Given the structural similarity, DTBHQ may possess related, though distinct, activities within this protective signaling pathway.

Visualization: Key Biological Interactions

G Diagram 3: DTBHQ Signaling Pathway Interactions cluster_calcium Calcium Signaling cluster_aa Arachidonic Acid Pathway DTBHQ DTBHQ SR Sarcoplasmic Reticulum (SR) Ca²⁺ Pump DTBHQ->SR inhibits COX2 COX-2 DTBHQ->COX2 inhibits LOX5 5-LO DTBHQ->LOX5 inhibits Ca_i Increased Intracellular [Ca²⁺] SR->Ca_i leads to Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX5->Leukotrienes

Caption: Diagram 3: DTBHQ's inhibitory effects on cellular pathways.

Analytical Methodologies

Accurate quantification and purity assessment of DTBHQ are essential for quality control. Gas chromatography (GC) is a standard method for this purpose.

Experimental Protocol: Purity Analysis by Gas Chromatography

This protocol is a generalized procedure for the analysis of DTBHQ and related hydroquinones based on standard methods.[24]

Objective: To determine the purity of a DTBHQ sample and quantify related impurities like hydroquinone (HQ) and tert-butylhydroquinone (TBHQ).

Materials and Equipment:

  • Gas chromatograph with a thermal conductivity detector (TCD) or flame ionization detector (FID).

  • Column: Packed column (e.g., 20% Silicone SE-30 on Diatoport S) or a suitable capillary column.

  • Reagents: Pyridine (solvent), N,O-bis(trimethylsilyl)acetamide (BSA, derivatizing agent), Methyl benzoate (internal standard), certified DTBHQ, HQ, and TBHQ standards.

  • Standard lab glassware, gas-tight syringes.

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh ~50 mg each of DTBHQ, HQ, TBHQ, and methyl benzoate (internal standard).

    • Dissolve each standard in a separate 50 mL volumetric flask with pyridine and dilute to volume.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by adding varying volumes (e.g., 0.5, 1.0, 2.0, 3.0 mL) of the DTBHQ stock solution into separate 10 mL volumetric flasks.

    • To each flask, add a fixed volume (e.g., 2.0 mL) of the internal standard stock solution.

    • Dilute each flask to volume with pyridine and mix.

  • Preparation of Sample Solution:

    • Accurately weigh ~1 g of the DTBHQ sample into a 10 mL volumetric flask.

    • Add the same fixed volume (2.0 mL) of the internal standard stock solution.

    • Dilute to volume with pyridine and mix.

  • Derivatization (for improved volatility):

    • For each calibration standard and the sample solution, transfer 9 drops into a 2 mL vial or syringe.

    • Add 250 µL of BSA.

    • Seal the vial and heat at ~80°C for 10-15 minutes to form the trimethylsilyl (TMS) derivatives.

  • GC Analysis:

    • Set up the GC with appropriate operating conditions (injector temperature, oven temperature program, detector temperature, carrier gas flow rate).

    • Inject a fixed volume (e.g., 1-10 µL) of each derivatized calibration standard in duplicate.

    • Generate a calibration curve by plotting the concentration ratio of DTBHQ to the internal standard against the peak area ratio.

    • Inject the derivatized sample solution in duplicate.

  • Calculation:

    • Determine the peak area ratio of the DTBHQ-TMS derivative to the internal standard in the sample chromatogram.

    • Use the calibration curve to calculate the concentration of DTBHQ in the sample.

    • Calculate the purity as a percentage by weight.

Visualization: Analytical Workflow

G Diagram 4: GC Analysis Workflow for DTBHQ A Sample & Standard Preparation B Addition of Internal Standard A->B C Derivatization with BSA (Formation of TMS ethers) B->C D GC Injection C->D E Chromatographic Separation D->E F Peak Detection (TCD / FID) E->F G Data Analysis: Peak Integration F->G H Quantification (vs. Calibration Curve) G->H I Purity Report H->I

Caption: Diagram 4: Step-by-step process for DTBHQ purity analysis.

Safety and Handling

DTBHQ is considered a hazardous substance and requires careful handling.[25]

  • Toxicity : It is toxic if swallowed (H301) and may cause an allergic skin reaction (H317) and respiratory irritation (H335). It is also very toxic to aquatic life with long-lasting effects (H410).

  • Handling : Use in a well-ventilated area or under a chemical fume hood.[25] Avoid all personal contact, including inhalation of dust.[25] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[26]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[27] Keep away from incompatible materials such as strong oxidizing agents.[7][27]

  • Fire : It is a combustible solid.[25] Use dry chemical powder, foam, or carbon dioxide for extinguishing fires.[25]

References

An In-depth Technical Guide on the Free Radical Scavenging Mechanism of 2,5-Di-tert-butylhydroquinone (DTBHQ)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms by which 2,5-Di-tert-butylhydroquinone (DTBHQ), a synthetic phenolic antioxidant, exerts its free radical scavenging effects. The document details the chemical pathways, biological interactions, relevant quantitative data, and the experimental protocols used to determine its antioxidant capacity.

Core Free Radical Scavenging Mechanism

This compound (DTBHQ) is a highly effective antioxidant primarily used as a stabilizer and inhibitor in various industrial applications, including polymers, paints, and rubber products.[1][2] Its efficacy stems from its chemical structure, specifically the two hydroxyl (-OH) groups attached to an aromatic ring, which are sterically hindered by bulky tert-butyl groups.

The principal mechanism of action for DTBHQ as a free radical scavenger is Hydrogen Atom Transfer (HAT) .[3][4] In this process, DTBHQ readily donates a hydrogen atom from one of its phenolic hydroxyl groups to a highly reactive and unstable free radical (R•). This donation neutralizes the free radical, terminating the oxidative chain reaction that can lead to the degradation of materials and cellular damage.[1][3]

Upon donating a hydrogen atom, the DTBHQ molecule is converted into a relatively stable phenoxyl radical. The stability of this resulting radical is crucial; it is significantly stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This inherent stability prevents the DTBHQ radical from initiating new oxidation chains, making it an efficient chain-breaking antioxidant.[3]

DTBHQ DTBHQ-OH DTBHQ_Radical DTBHQ-O• (Stable Radical) DTBHQ->DTBHQ_Radical Donates H• Radical R• (Free Radical) Neutralized R-H (Neutralized Molecule) Radical->Neutralized Accepts H•

Figure 1: Hydrogen Atom Transfer (HAT) Mechanism of DTBHQ.

Competing Chemical Pathways

While HAT is considered the predominant mechanism, other pathways can contribute to the antioxidant activity of phenolic compounds, depending on the solvent and system properties. Computational studies help elucidate the favorability of these pathways by calculating parameters like Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Dissociation Enthalpy (PDE).[4][5]

  • Hydrogen Atom Transfer (HAT): As described, this is a direct transfer of a hydrogen atom. It is generally favored in non-polar media. The low BDE of the O-H bond in phenolic antioxidants makes this pathway highly efficient.[5]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): In this two-step mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation and an anion. Subsequently, the radical cation transfers a proton to the anion.

  • Sequential Proton Loss Electron Transfer (SPLET): This mechanism is more favorable in polar solvents. The antioxidant first deprotonates to form an anion, which then transfers an electron to the free radical.

For most phenolic antioxidants like DTBHQ, the HAT mechanism is considered the most significant pathway for radical scavenging due to the favorable energetics of O-H bond cleavage.[4][5]

Biological Activity: The Nrf2 Signaling Pathway

In biological systems, the antioxidant effect of DTBHQ (often referred to by its parent compound's name, tert-butylhydroquinone or TBHQ, in toxicological and biological literature) extends beyond direct chemical scavenging. TBHQ is a well-established activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8]

Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress.[6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. When exposed to electrophiles or reactive oxygen species (ROS), Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This binding initiates the transcription of a suite of protective genes, including phase II detoxification enzymes and antioxidant proteins like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[6][8]

By activating the Nrf2 pathway, TBHQ induces an indirect and long-lasting antioxidant effect, enhancing the cell's intrinsic capacity to neutralize ROS and detoxify harmful compounds.[7][8]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBHQ DTBHQ (TBHQ) Keap1_Nrf2 Keap1-Nrf2 Complex TBHQ->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Detoxification Genes (e.g., HO-1, GCL) ARE->Genes Activates Transcription

Figure 2: DTBHQ-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols for Antioxidant Activity Assessment

The antioxidant capacity of DTBHQ is quantified using various in vitro assays. The following sections detail the methodologies for the most common experimental protocols.

This spectrophotometric assay is based on the ability of an antioxidant to reduce the stable DPPH radical, a violet-colored solution, to the pale yellow, non-radical form, diphenylpicrylhydrazine.[9][10]

Methodology:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol.[9]

  • Sample Preparation: Solutions of DTBHQ are prepared at various concentrations in the same solvent.

  • Reaction: A specific volume of the DTBHQ solution (e.g., 0.5 mL) is mixed with a larger volume of the DPPH solution (e.g., 3.0 mL).[9] A control sample is prepared using the solvent instead of the antioxidant solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes) to allow the reaction to reach completion.[9]

  • Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-visible spectrophotometer.[9]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration.[9]

prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DTBHQ solution with DPPH solution prep_dpph->mix prep_dtbhq Prepare DTBHQ Solutions (various conc.) prep_dtbhq->mix incubate Incubate 30 min in the dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & EC50 Value measure->calculate

Figure 3: Experimental workflow for the DPPH assay.

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. This assay is applicable to both hydrophilic and lipophilic antioxidants.[11]

Methodology:

  • Reagent Preparation (ABTS•+ Generation): An aqueous solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM). This mixture is allowed to stand in the dark at room temperature for 12-16 hours, during which the ABTS•+ radical cation is formed.[9][12]

  • Working Solution Preparation: Before use, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[12][13]

  • Sample Preparation: DTBHQ solutions are prepared at various concentrations.

  • Reaction: A small volume of the DTBHQ solution (e.g., 0.2 mL) is added to a large volume of the diluted ABTS•+ working solution (e.g., 4.0 mL).[9]

  • Incubation: The reaction is allowed to proceed for a short period (e.g., 6 minutes) in the dark.[9]

  • Measurement: The absorbance is measured at 734 nm.[9]

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the EC50 or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.

prep_abts Mix ABTS (7 mM) with Potassium Persulfate (2.45 mM) incubate_abts Incubate 12-16 hours in the dark to form ABTS•+ prep_abts->incubate_abts dilute_abts Dilute ABTS•+ solution to Absorbance ≈ 0.70 at 734 nm incubate_abts->dilute_abts mix Mix DTBHQ solution with diluted ABTS•+ dilute_abts->mix prep_dtbhq Prepare DTBHQ Solutions (various conc.) prep_dtbhq->mix measure Measure Absorbance at 734 nm after 6 min mix->measure calculate Calculate % Scavenging & EC50/TEAC Value measure->calculate

Figure 4: Experimental workflow for the ABTS assay.

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. For antioxidants, it provides information on their oxidation potential; a lower oxidation potential generally corresponds to a higher antioxidant activity, as the compound is more easily oxidized (i.e., it can more readily donate electrons or hydrogen atoms).[14][15]

Methodology:

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14]

  • Sample Preparation: A solution of DTBHQ is prepared in a suitable electrolyte solution.

  • Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again. The current response is measured as a function of the applied potential.

  • Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. The peak potential (Ep) provides information about the oxidation potential of the antioxidant. By comparing the voltammograms of different compounds under the same conditions, their relative antioxidant power can be assessed.[15][16]

Quantitative Data Summary

The following table summarizes quantitative data on the antioxidant activity of tert-butylhydroquinone (TBHQ), a closely related and often studied analogue of DTBHQ. These values provide a benchmark for its free radical scavenging efficiency.

Assay TypeCompoundEC50 / IC50 ValueSolventReference
DPPH Radical Scavenging TBHQ22.20 µg/mLMethanol[9]
ABTS Radical Scavenging TBHQ33.34 µg/mLMethanol[9]

Note: EC50/IC50 values can vary depending on specific experimental conditions, including solvent, pH, and incubation time.

Conclusion

The free radical scavenging mechanism of this compound is a multifaceted process. Its primary and most direct mode of action is through the efficient donation of a hydrogen atom to neutralize free radicals, a process favored by the stability of the resulting phenoxyl radical. In biological contexts, its activity is amplified through the activation of the endogenous Nrf2 antioxidant defense pathway. The efficacy of DTBHQ has been quantitatively confirmed through established experimental protocols such as DPPH, ABTS, and electrochemical methods, solidifying its role as a potent antioxidant for both industrial and potential therapeutic applications.

References

solubility of 2,5-Di-tert-butylhydroquinone in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 2,5-Di-tert-butylhydroquinone

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of active compounds is paramount for formulation, delivery, and efficacy. This technical guide provides a comprehensive overview of the solubility of this compound (DTBHQ), a significant antioxidant and polymerization inhibitor.[1][2][3]

Core Solubility Data

The solubility of this compound (DTBHQ), a white to tan crystalline solid, varies significantly with the choice of solvent and temperature.[2][4] It is notably insoluble in water and caustic solutions.[2][4] The dissolution of DTBHQ in the solvents studied has been found to be an endothermic process.

Quantitative solubility data for DTBHQ in several common organic solvents are summarized in the tables below. Table 1 presents solubility data at a standard temperature of 25°C, providing a baseline for comparison. Table 2 offers a more detailed look at the temperature-dependent mole fraction solubility of DTBHQ in select solvents, as determined by gravimetric analysis.

Table 1: Solubility of this compound in Various Solvents at 25°C (77°F)

SolventSolubility (wt %)
Ethyl Acetate31%
Acetone25%
Ethanol (95%)17%
Styrene< 5%
Toluene< 1%
WaterInsoluble

Source: Eastman™ DTBHQ Technical Data Sheet[4]

Table 2: Mole Fraction Solubility (x) of this compound in Different Solvents at Various Temperatures

Temperature (K)AcetoneEthyl AcetateMethanolEthanol (w=1.0)Ethanol/Water (w=0.8998)Ethanol/Water (w=0.7992)Ethanol/Water (w=0.6501)Ethanol/Water (w=0.4999)
278.95--0.01630.02160.01320.00750.00210.0007
283.150.07640.04630.01850.02430.01510.00880.00250.0008
288.150.09130.05310.02130.02790.01760.01040.00310.0010
293.150.10880.06110.02460.03210.02050.01230.00370.0012
298.150.13010.07020.02840.03710.02400.01460.00450.0014
303.150.15450.08070.03280.04280.02800.01730.00540.0017
308.150.18310.09270.03790.04950.03280.02050.00650.0021
313.150.21680.10640.04380.05720.03830.02420.00780.0025
318.150.25610.12210.05060.06610.04480.02860.00940.0030
323.150.30190.13990.05840.07640.05240.03370.01130.0036
328.15--0.06740.08810.06110.03980.01350.0044
333.15--0.07780.10160.07120.04680.01620.0053
339.15--0.09170.11970.08490.05650.01990.0066
346.15--0.10910.14300.10290.06930.02480.0083

Data adapted from Zhang, Y., et al. "Solubility of this compound and Process Design for Its Purification Using Crystallization."[5] (w represents the mass fraction of ethanol in the ethanol-water mixture)

From the data, it is evident that the solubility of DTBHQ in acetone shows a marked increase with rising temperature, a trend that is less pronounced in other solvents like ethyl acetate and methanol.[5] Furthermore, in ethanol-water mixtures, the solubility of DTBHQ diminishes rapidly as the proportion of water increases.[5]

Experimental Protocol for Solubility Determination

The following section details the gravimetric method used to obtain the mole fraction solubility data presented in Table 2. This method is a reliable and widely used technique for determining the solubility of solid compounds in liquids.

Materials and Apparatus:

  • This compound (purity > 0.990 mass fraction)

  • Solvents (e.g., acetone, ethyl acetate, methanol, ethanol, deionized water) with known purity

  • 50 mL jacketed glass reactor

  • Circulating thermostatic water bath with high-temperature accuracy (e.g., JULABO FP51, ±0.01 K)

  • Magnetic stirrer

  • Analytical balance

Procedure:

  • A 30 mL volume of the selected solvent is introduced into the 50 mL jacketed glass reactor.

  • The temperature of the circulating water bath is set to the desired experimental temperature.

  • An excess amount of DTBHQ is gradually added to the solvent in the reactor while under constant stirring.

  • The solution is continuously stirred at the set temperature for a minimum of 10 hours to ensure equilibrium is reached.

  • After the equilibration period, the magnetic stirrer is turned off, and the solution is left undisturbed for at least 5 hours to allow for the sedimentation of undissolved solid.

  • A 5 mL aliquot of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to match the experimental temperature, thereby preventing any precipitation or dissolution during sampling.

  • The withdrawn sample is immediately filtered through a 0.45 µm syringe filter into a pre-weighed container.

  • The weight of the collected filtrate is accurately measured using an analytical balance.

  • The solvent is then removed by evaporation in a vacuum oven.

  • The mass of the remaining solid DTBHQ is determined.

  • The mole fraction solubility is calculated based on the mass of the dissolved DTBHQ and the mass of the solvent in the filtrate. This process is repeated at various temperatures to establish the temperature-dependent solubility profile.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of DTBHQ solubility.

G Workflow for Gravimetric Solubility Determination of DTBHQ cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Measurement cluster_analysis Analysis prep_solvent Add 30 mL of Solvent to Jacketed Reactor set_temp Set and Stabilize Temperature with Water Bath prep_solvent->set_temp add_dtbhq Add Excess DTBHQ to Solvent set_temp->add_dtbhq stir Stir Mixture for at least 10 Hours add_dtbhq->stir settle Stop Stirring and Allow to Settle for at least 5 Hours stir->settle sample Withdraw 5 mL of Supernatant with a Temperature-Controlled Syringe settle->sample filter Filter Through a 0.45 µm Syringe Filter sample->filter weigh_filtrate Weigh the Filtered Sample filter->weigh_filtrate evaporate Evaporate Solvent in a Vacuum Oven weigh_filtrate->evaporate weigh_solid Weigh the Remaining Solid DTBHQ evaporate->weigh_solid calculate Calculate Mole Fraction Solubility weigh_solid->calculate

Caption: Gravimetric method for DTBHQ solubility determination.

Signaling Pathway Involvement

Beyond its physical properties, DTBHQ is also recognized for its biological activity. It is an inhibitor of the Sarco/endoplasmic reticulum Ca²⁺ ATPase (SERCA).[6] This inhibition disrupts the function of the residue Glu309, which in turn prevents Ca²⁺ from reaching its binding site.[6] Additionally, DTBHQ has been shown to modulate the activity of 5-lipoxygenase and cyclooxygenase-2 (COX-2), with IC₅₀ values of 1.8 µM and 14.1 µM, respectively, indicating its influence on arachidonic acid metabolism.[6]

The following diagram provides a simplified representation of the inhibitory action of DTBHQ on the SERCA pump.

G Inhibitory Action of DTBHQ on the SERCA Pump dtbhq This compound (DTBHQ) dtbhq->inhibition Inhibits serca SERCA Pump ca_er ER Lumen Ca²⁺ serca->ca_er ca_cytosol Cytosolic Ca²⁺ ca_cytosol->serca Transport inhibition->serca

Caption: DTBHQ's inhibition of the SERCA pump.

References

An In-depth Technical Guide to 2,5-Di-tert-butylhydroquinone: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,5-Di-tert-butylhydroquinone (DTBHQ), with the CAS number 88-58-4, is a synthetic organic compound belonging to the hydroquinone family.[1][2] It is characterized by a benzene-1,4-diol structure substituted with two tert-butyl groups at positions 2 and 5.[1] DTBHQ is a valuable compound in various industrial and research applications, primarily known for its antioxidant properties.[3][4] This technical guide provides a comprehensive overview of its physical and chemical characteristics, experimental protocols, and its role in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

DTBHQ typically presents as an off-white, cream, or pale brown crystalline powder.[1][5][6] It is stable under standard ambient conditions but is incompatible with strong oxidizing agents and bases.[1]

Table 1: General and Physical Properties of this compound

PropertyValueReferences
IUPAC Name 2,5-di-tert-butylbenzene-1,4-diol[2][3]
Synonyms DTBHQ, 2,5-TBHQ, 2,5-Di-tert-butyl-1,4-hydroquinone[1][2]
CAS Number 88-58-4[2][3]
Molecular Formula C₁₄H₂₂O₂[2][7]
Molecular Weight 222.32 g/mol [2]
Appearance Off-white to light beige crystalline powder[5]
Melting Point 212 - 218 °C[1][4][8]
Boiling Point ~313 °C[4]
Autoignition Temp. 790 °F (421 °C)

Table 2: Solubility of this compound

The solubility of DTBHQ has been measured in various solvents across a range of temperatures.[3][9] It is generally soluble in organic solvents like acetone, ethyl acetate, and alcohols, and has very low solubility in water.[9][10] The mole fraction solubility (x₁) in selected solvents at different temperatures (T) is presented below.

SolventTemperature (K)Mole Fraction Solubility (x₁)
Acetone 283.350.0483
293.150.0821
303.150.1348
313.150.2101
323.150.3157
Ethyl Acetate 283.450.0467
293.250.0669
303.350.0941
313.450.1305
323.550.1783
Methanol 283.550.0231
293.650.0354
303.450.0528
313.250.0768
323.150.1092
Ethanol 283.150.0211
293.150.0321
303.150.0478
313.150.0696
323.150.0991

Data sourced from Zhang et al. (2015).[9]

Table 3: Spectral Data of this compound

Spectral TypeKey Peaks/SignalsReferences
¹H NMR (300 MHz, DMSO-d₆): δ 8.36 (s, 2H, OH), 6.60 (s, 2H, ArH), 1.29 (s, 18H, C(CH₃)₃)[11]
FT-IR (KBr, cm⁻¹): Vibrational modes have been extensively studied and compared with computational data.[12]
FT-Raman (cm⁻¹): 50-3500 cm⁻¹ region has been recorded and analyzed.[12]
Mass Spec (GC-MS) Spectra available in public databases.[2]

Experimental Protocols

Detailed methodologies for key experiments involving DTBHQ are provided below.

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes a one-step synthesis method using hydroquinone and tert-butanol as reactants.[13]

Materials:

  • Hydroquinone

  • tert-Butanol

  • Catalyst: Mixed acid (e.g., concentrated sulfuric acid and phosphoric acid)[13]

  • Solvent: Water[13]

  • Three-necked flask equipped with a stirrer, thermometer, and condenser

Procedure:

  • Charge the three-necked flask with hydroquinone and water.

  • Heat the mixture to the reaction temperature (e.g., 83 °C) with stirring.[13]

  • Prepare a mixed acid solution by combining tert-butanol with the acid catalyst (e.g., sulfuric and phosphoric acid).[13]

  • Slowly add the mixed acid solution to the heated hydroquinone suspension over a period of time.

  • Maintain the reaction at the specified temperature for a set duration (e.g., 2 hours).[13]

  • After the reaction is complete, cool the system to allow for precipitation of the product.

  • Filter the solid product and wash it with water to remove any remaining acid and unreacted starting materials.

  • Dry the collected solid to obtain crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent to achieve a purity of over 99%.[13]

Protocol 2: Measurement of Solubility via the Gravimetric Method

This protocol details the determination of DTBHQ solubility in a given solvent.[3][9]

Apparatus:

  • Jacketed glass reactor with a magnetic stirrer

  • Circulating thermostatic water bath

  • Calibrated thermometer

  • Analytical balance (uncertainty ±0.1 mg)

  • Vacuum oven

Procedure:

  • Add an excess amount of DTBHQ to a known mass of the chosen solvent in the jacketed glass reactor.

  • Set the thermostatic water bath to the desired temperature and allow the system to equilibrate with constant stirring.

  • Once equilibrium is reached (typically after several hours), stop the stirring and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated syringe to prevent premature crystallization.

  • Transfer the sample to a pre-weighed weighing bottle and record the total mass (m₁).

  • Dry the sample in a vacuum oven at an appropriate temperature (e.g., 313.15 K) until all the solvent has evaporated and a constant mass is achieved.[9]

  • Weigh the bottle containing the dried solute (m₂) to determine the mass of dissolved DTBHQ.

  • Calculate the mole fraction solubility using the masses of the solute and solvent and their respective molecular weights.[9]

  • Repeat the measurement at different temperatures to generate a solubility curve.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthesis pathway for this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products & Purification HQ Hydroquinone Reaction Alkylation Reaction (Acid Catalyst, 83°C) HQ->Reaction tBuOH tert-Butanol tBuOH->Reaction Crude Crude DTBHQ Reaction->Crude Precipitation & Filtration Pure Pure DTBHQ (>99%) Crude->Pure Recrystallization G Antioxidant Mechanism of DTBHQ DTBHQ DTBHQ-OH Neutralized Neutralized Molecule (RH) DTBHQ_Radical Stable DTBHQ Radical (DTBHQ-O•) DTBHQ->DTBHQ_Radical H• donation FreeRadical Free Radical (R•) FreeRadical->Neutralized H• acceptance G DTBHQ-Induced Calcium Signaling cluster_Ca Calcium Dynamics DTBHQ DTBHQ SERCA SERCA Pump DTBHQ->SERCA Inhibits ER Endoplasmic Reticulum (ER) (High [Ca²⁺]) Cytosol Cytosol (Low [Ca²⁺]) ER->Cytosol Ca²⁺ uptake Ca_leak Ca²⁺ Leak ER->Ca_leak Passive Leak Downstream Downstream Signaling Cytosol->Downstream Increased [Ca²⁺]i triggers Ca_leak->Cytosol G DTBHQ and Arachidonic Acid Pathway AA Arachidonic Acid (AA) COX2 COX-2 AA->COX2 LO5 5-LO AA->LO5 Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins Inflammation Leukotrienes Leukotrienes (e.g., LTB₄) LO5->Leukotrienes Inflammation DTBHQ DTBHQ DTBHQ->COX2 Inhibits (IC₅₀ = 14.1 µM) DTBHQ->LO5 Inhibits (IC₅₀ = 1.8 µM)

References

A Comprehensive Toxicological Profile of 2,5-Di-tert-butylhydroquinone (DTBHQ)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Di-tert-butylhydroquinone (DTBHQ), CAS No. 88-58-4, is a synthetic phenolic compound belonging to the hydroquinone family. It is characterized by two tert-butyl groups attached to the hydroquinone structure, which enhances its lipophilicity and antioxidant properties. DTBHQ is utilized primarily as an antioxidant and stabilizer in various industrial applications, including polymers, elastomers, and oils. Due to its potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring safe handling and use.

This technical guide provides a detailed overview of the toxicological data for DTBHQ, focusing on quantitative endpoints, experimental methodologies, and mechanisms of action. The information is intended to serve as a critical resource for professionals in research, drug development, and chemical safety.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological endpoints for this compound.

Table 1: Acute Toxicity

Test TypeSpeciesRouteValueReference(s)
LD₅₀RatOral800 - 1,600 mg/kg[1]
LD₅₀Rat (female)Oral50 - 300 mg/kg
LDLoRatOral800 mg/kg[2]
LD₅₀MouseOral800 - 1,000 mg/kg[3]
LD₅₀Guinea PigDermal> 21,000 mg/kg[1]

LD₅₀: Median Lethal Dose; LDLo: Lowest Published Lethal Dose

Table 2: Irritation and Sensitization

EndpointSpeciesResultGHS ClassificationReference(s)
Skin IrritationRabbitSlight to moderate irritantCategory 2: Causes skin irritation[3]
Eye IrritationRabbitStrong irritantCategory 2: Causes serious eye irritation[3]
Skin SensitizationGuinea PigSensitizerCategory 1: May cause an allergic skin reaction[3]

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Table 3: Genotoxicity and Carcinogenicity

AssayTest SystemResultReference(s)
Ames TestS. typhimuriumData not available in cited literature; predicted to be non-mutagenic.[4]
CarcinogenicityN/ANot classified as a carcinogen by IARC, NTP, or OSHA. Predicted to be non-carcinogenic.[4]

Note: There is a notable lack of published, peer-reviewed genotoxicity and carcinogenicity studies specifically for DTBHQ. Data for the related compound tert-butylhydroquinone (TBHQ) is more extensive but shows conflicting results.[5][6][7]

Mechanisms of Action and Signaling Pathways

DTBHQ exerts its biological effects through multiple mechanisms, primarily related to calcium homeostasis and inflammatory pathways.

1. Inhibition of SERCA

DTBHQ is a known inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) enzyme.[8] SERCA pumps are responsible for transporting Ca²⁺ ions from the cytosol into the sarcoplasmic/endoplasmic reticulum, a critical step in maintaining low cytosolic calcium levels and replenishing intracellular stores. By inhibiting SERCA, DTBHQ disrupts calcium sequestration, leading to an elevation of intracellular calcium concentrations. This disruption of Ca²⁺ homeostasis can trigger a cascade of downstream cellular events, including effects on muscle contraction, cell signaling, and apoptosis.[8][9][10]

SERCA_Inhibition cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) Ca_cytosol Ca²⁺ (High) SERCA SERCA Pump Ca_cytosol->SERCA Transport DTBHQ DTBHQ DTBHQ->SERCA Inhibition Ca_SR Ca²⁺ (Low) SERCA->Ca_SR

Caption: DTBHQ inhibits the SERCA pump, preventing Ca²⁺ transport into the SR.

2. Inhibition of Arachidonic Acid Metabolism

DTBHQ has been shown to inhibit key enzymes in the arachidonic acid (AA) metabolic pathway. Specifically, it is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[11] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators. By blocking both pathways, DTBHQ can significantly attenuate inflammatory responses. This dual-inhibition mechanism is a subject of interest for the development of novel anti-inflammatory agents with potentially improved safety profiles compared to traditional NSAIDs.[12][13][14]

AA_Pathway AA Arachidonic Acid (AA) COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (Inflammation, Pain) COX2->PGs LTs Leukotrienes (Inflammation, Allergy) LOX5->LTs DTBHQ DTBHQ DTBHQ->COX2 Inhibition DTBHQ->LOX5 Inhibition

Caption: DTBHQ inhibits COX-2 and 5-LOX, blocking inflammatory mediator synthesis.

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below, based on internationally recognized guidelines (e.g., OECD Test Guidelines).

Acute Oral Toxicity Study (e.g., OECD 420, 423, or 425)
  • Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

  • Test System: Typically young adult rats (e.g., Sprague-Dawley or Wistar strain), often a single sex (females are generally preferred).

  • Methodology:

    • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

    • Fasting: Animals are fasted overnight (food, but not water, is withheld) prior to dosing.

    • Dose Administration: The test substance is administered in a single dose by oral gavage. The vehicle used (e.g., corn oil, water) depends on the substance's solubility.

    • Dose Levels: A stepwise procedure is used. For example, in the Fixed Dose Procedure (OECD 420), dosing starts at a level expected to produce some signs of toxicity without mortality (e.g., 5, 50, 300, 2000 mg/kg). Subsequent dosing depends on the observed outcomes.

    • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

    • Necropsy: All animals (those that die during the study and survivors at termination) are subjected to a gross necropsy to identify any pathological changes.

Acute_Toxicity_Workflow start Animal Acclimatization (≥5 days) fasting Overnight Fasting start->fasting dosing Single Oral Gavage Dose fasting->dosing observation Observation (14 days) - Clinical Signs - Body Weight - Mortality dosing->observation necropsy Gross Necropsy observation->necropsy end Determine LD₅₀ & Toxicity Profile necropsy->end

Caption: Workflow for a typical acute oral toxicity study.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test; e.g., OECD 471)
  • Objective: To detect gene mutations induced by a chemical substance.

  • Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (e.g., WP2 uvrA).

  • Methodology:

    • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism.

    • Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative (vehicle) controls.

    • Plate Incorporation Method: The bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: Only bacteria that have undergone a reverse mutation (revertants) can synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted.

    • Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control, typically at least a two-fold increase.

Ames_Test_Workflow start Prepare Bacterial Strains (e.g., S. typhimurium) mix Mix Bacteria, Test Substance, & Top Agar (with/without S9) start->mix plate Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count evaluate Evaluate Mutagenic Potential (Compare to Control) count->evaluate

Caption: Workflow for the bacterial reverse mutation (Ames) test.

In Vitro Genotoxicity: Micronucleus Test (e.g., OECD 487)
  • Objective: To detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).[15]

  • Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y) or primary human lymphocytes.

  • Methodology:

    • Cell Culture & Exposure: Proliferating cells are exposed to the test substance at various concentrations, with and without S9 metabolic activation.

    • Cytokinesis Block: Cytochalasin B is added to the culture medium. This inhibits cytokinesis (the final step of cell division) but not nuclear division, resulting in the accumulation of binucleated cells.[15]

    • Harvesting: After an appropriate incubation period (allowing for at least one cell division), cells are harvested.

    • Slide Preparation & Staining: Cells are fixed, and the cytoplasm is preserved. Slides are prepared and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Scoring: At least 2000 binucleated cells per concentration are scored under a microscope for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments separate from the main nuclei.

    • Evaluation: A substance is considered genotoxic if it causes a significant, concentration-dependent increase in the frequency of micronucleated cells.

Micronucleus_Workflow start Culture Mammalian Cells expose Expose Cells to Test Substance (with/without S9) start->expose add_cytob Add Cytochalasin B (Block Cytokinesis) expose->add_cytob harvest Harvest & Fix Cells add_cytob->harvest stain Prepare Slides & Stain DNA harvest->stain score Score Micronuclei in Binucleated Cells stain->score evaluate Evaluate Genotoxic Potential score->evaluate

Caption: Workflow for the in vitro micronucleus test.

Conclusion

This compound presents a multifaceted toxicological profile. It is classified as harmful if swallowed, a skin and serious eye irritant, and a skin sensitizer.[3] While data on its genotoxic and carcinogenic potential are limited, its mechanisms of action are better characterized. DTBHQ's ability to inhibit SERCA pumps and the COX-2/5-LOX pathways highlights its significant impact on cellular calcium signaling and inflammation. These well-defined mechanisms make it a useful tool for pharmacological research but also underscore the need for caution in handling and exposure. Further research, particularly in the areas of genotoxicity and long-term repeated dose toxicity, is required to complete a comprehensive risk assessment for this compound.

References

Spectroscopic Profile of 2,5-Di-tert-butylhydroquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Di-tert-butylhydroquinone (DTBHQ), a widely used antioxidant and stabilizer. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for this compound.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.36Singlet2HHydroxyl (-OH)
~6.60Singlet2HAromatic (C-H)
~1.29Singlet18Htert-butyl (-C(CH₃)₃)
Solvent: DMSO-d₆[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~145.4C-OH
~136.2C-C(CH₃)₃
~111.5C-H
~34.1-C (CH₃)₃
~29.5-C(C H₃)₃
Solvent: Information not readily available, likely a deuterated organic solvent such as DMSO-d₆ or CDCl₃. The data is based on typical chemical shifts for substituted hydroquinones.
Experimental Protocols

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube to a final concentration of approximately 5-25 mg/mL.

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, often requiring a larger number of scans (1024 or more) due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

A general workflow for NMR analysis is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim Magnet D->E F Acquire Spectrum (1H, 13C) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Peak Integration and Referencing H->I J Structural Assignment I->J

A general workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3445 - 3279Strong, BroadO-H stretch (associated with hydrogen bonding)
~2963StrongC-H stretch (tert-butyl)
~1589, 1484, 1442Medium-StrongPhenyl ring C=C stretching
~1367, 1310MediumC-H bending (methyl)
~1211, 1185StrongC-O stretch (aromatic) and gem-dimethyl group vibration
~808, 771, 692Medium-StrongC-H out-of-plane bending (aromatic)

Data is based on the analysis of tert-butylhydroquinone (TBHQ), a structurally very similar compound.[2]

Experimental Protocols

Sample Preparation: For solid samples like this compound, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and then compressed into a thin, transparent disk using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet or salt plates is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

The logical flow of obtaining and interpreting an IR spectrum is outlined below.

IR_Workflow A Sample Preparation (e.g., KBr Pellet) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Data Processing (Baseline Correction) C->D E Peak Identification and Assignment D->E F Functional Group Analysis E->F

A logical workflow for IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings.

Data Presentation

Table 4: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)
Ethanol~292

This data is for tert-butylhydroquinone (TBHQ), which has the same chromophore as this compound and is expected to have a very similar λmax.[3]

Experimental Protocols

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-transparent solvent, such as ethanol or methanol, in a volumetric flask. A series of dilutions are then made from the stock solution to prepare standards of known, lower concentrations.

Data Acquisition: A UV-Vis spectrophotometer is first calibrated using a cuvette containing only the solvent (the "blank"). The absorbance of each standard solution is then measured at the wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve of absorbance versus concentration is plotted, which should be linear according to the Beer-Lambert law. The absorbance of an unknown sample can then be measured, and its concentration determined from the calibration curve.

The relationship between sample preparation, measurement, and analysis in UV-Vis spectroscopy is shown below.

UVVis_Relationship Prep Sample Preparation Measure Spectrophotometric Measurement Prep->Measure Known Concentrations Analysis Data Analysis Measure->Analysis Absorbance Values Conc Concentration Determination Analysis->Conc Beer-Lambert Law

Logical relationship in quantitative UV-Vis analysis.

References

An In-depth Technical Guide to the Thermal Stability of 2,5-Di-tert-butylhydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2,5-Di-tert-butylhydroquinone (DTBHQ), a widely used antioxidant and stabilizer. Understanding the thermal properties of DTBHQ is critical for its effective application in various industrial processes, including in the pharmaceutical industry where it can be used to protect drugs from degradation. This document compiles available data on its thermal decomposition, presents detailed experimental protocols for its analysis, and illustrates key pathways and workflows.

Core Thermal Properties

This compound is recognized for its excellent thermal stability, a key characteristic for its function as an antioxidant in high-temperature environments.[1] Its stability is defined by its high melting and boiling points.

Table 1: Thermal Properties of this compound

PropertyValueReferences
Melting Point210-212 °C[1]
212-218 °C[1]
216-218 °C[2][3]
221.9 °C (494.05 K)[4]
Boiling Point313 °C[1]
Autoignition Temp.421.1 °C (790 °F)[2]

Thermal Analysis Data

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for quantifying the thermal stability of compounds like DTBHQ.

Differential Scanning Calorimetry (DSC)

DSC analysis of DTBHQ reveals a sharp endothermic peak corresponding to its melting point, providing information on its purity and enthalpy of fusion.

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValueReference
Melting Point (Tm)221.9 °C (494.05 K)[4]
Enthalpy of Fusion (ΔHfus)199.9 J/g[4]
Thermogravimetric Analysis (TGA)

Table 3: Thermogravimetric Analysis (TGA) Data for tert-butylhydroquinone (TBHQ)

ParameterValueReference
Onset of Decomposition~140 °C[5]

Note: This data is for TBHQ and serves as an estimate for the behavior of the structurally similar DTBHQ.

Experimental Protocols

Detailed methodologies are essential for reproducible thermal analysis.

Differential Scanning Calorimetry (DSC) Protocol

A representative DSC protocol for analyzing DTBHQ is as follows:

  • Instrument: NETZSCH DSC 204F1 Phoenix[4]

  • Sample Mass: 3 mg[4]

  • Crucible: Aluminum pan

  • Atmosphere: Nitrogen purge

  • Temperature Program: Heating from room temperature to 240 °C (513.15 K)[4]

  • Heating Rate: 10 K/min[4]

Thermogravimetric Analysis (TGA) Protocol (General)

A general TGA protocol for the analysis of phenolic antioxidants is provided below:

  • Instrument: A suitable thermogravimetric analyzer.

  • Sample Mass: 5-10 mg

  • Crucible: Alumina or platinum crucible

  • Atmosphere: Inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program: Heating from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

  • Heating Rate: A linear heating rate, typically 10 or 20 K/min.

Thermal Decomposition Pathway

The thermal decomposition of hydroquinones generally proceeds through the formation of semiquinone radicals. In the case of DTBHQ, this would involve the homolytic cleavage of the O-H bond. The primary and major oxidation product of the related compound TBHQ is 2-tert-butyl-1,4-benzoquinone (TBBQ).[6][7] An interconversion between TBHQ and TBBQ has been observed to be crucial for its antioxidant effectiveness.[6][7] At higher temperatures, further degradation can lead to the formation of various smaller aromatic and aliphatic compounds. Dimerization via ether linkages has also been identified as a thermolytic degradation pathway for TBHQ at frying temperatures.[6][7]

Thermal_Decomposition_Pathway cluster_initial Initial Decomposition cluster_further Further Degradation DTBHQ This compound Semiquinone Semiquinone Radical DTBHQ->Semiquinone - H• Dimers Dimerization Products DTBHQ->Dimers Dimerization DTBBQ 2,5-Di-tert-butyl-1,4-benzoquinone Semiquinone->DTBBQ Oxidation Fragments Smaller Degradation Products (e.g., isobutene, phenols) DTBBQ->Fragments Dimers->Fragments Heat Heat (Δ) Heat2 Further Heat (Δ)

Caption: Proposed thermal decomposition pathway of DTBHQ.

Experimental Workflow for Thermal Stability Analysis

The assessment of thermal stability typically involves a systematic workflow employing both TGA and DSC.

Experimental_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_interpretation Data Interpretation & Reporting Sample DTBHQ Sample Weighing Accurate Weighing Sample->Weighing TGA_run Run TGA Scan Weighing->TGA_run DSC_run Run DSC Scan Weighing->DSC_run TGA_data Obtain TGA Curve (Mass vs. Temperature) TGA_run->TGA_data TGA_analysis Determine Onset of Decomposition Temperature TGA_data->TGA_analysis Interpretation Correlate TGA & DSC Data TGA_analysis->Interpretation DSC_data Obtain DSC Curve (Heat Flow vs. Temperature) DSC_run->DSC_data DSC_analysis Determine Melting Point & Enthalpy of Fusion DSC_data->DSC_analysis DSC_analysis->Interpretation Report Generate Stability Report Interpretation->Report

Caption: General workflow for thermal stability analysis.

References

A Technical Guide to Research-Grade 2,5-Di-tert-butylhydroquinone for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on research-grade 2,5-Di-tert-butylhydroquinone (DTBHQ), a key chemical compound utilized in a variety of research applications, particularly in the study of intracellular calcium signaling. This guide details its core properties, identifies key suppliers, and provides experimental protocols for its use in laboratory settings.

Core Properties and Key Suppliers of Research-Grade this compound

This compound, also known as DBHQ, is a synthetic organic compound that functions as a potent and selective inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[1] Its ability to modulate intracellular calcium levels makes it an invaluable tool for researchers studying cellular signaling pathways implicated in a wide range of physiological and pathological processes.

Several reputable chemical suppliers offer research-grade this compound. The following tables provide a comparative summary of the product specifications from key suppliers to aid researchers in selecting the most suitable product for their experimental needs.

Table 1: General and Physical/Chemical Properties of this compound

PropertyThermo Scientific ChemicalsSigma-AldrichSanta Cruz BiotechnologyTCI AmericaAladdin Scientific
Purity ≥98.0% to 99%[2][3][4]≥98.0% to 99%[5]99%[6]>98.0% (GC)≥98%[1]
Appearance White to cream to pink to pale brown crystals or powder[3]Solid[5]Crystalline PowderWhite to Light yellow to Light red powder to crystalCrystalline Powder
Molecular Formula C₁₄H₂₂O₂[2]C₁₄H₂₂O₂[5]C₁₄H₂₂O₂[6]C₁₄H₂₂O₂C₁₄H₂₂O₂[1]
Molecular Weight 222.33 g/mol [7]222.32 g/mol [5]222.3 g/mol [6]222.33 g/mol 222.32 g/mol [1]
CAS Number 88-58-4[2]88-58-4[5]88-58-4[6]88-58-488-58-4[1]
Melting Point 212°C to 218°C[2][4]216-218 °C (lit.)[5]Not specified215.0 to 222.0 °CNot specified
Solubility Insoluble in water; soluble in acetone, alcohol, and benzene[7]Not specifiedNot specifiedNot specifiedNot specified

Table 2: Available Quantities of this compound from Key Suppliers

SupplierAvailable Quantities
Thermo Scientific Chemicals 250 g, 1 kg, 2.5 kg[2][3][4]
Sigma-Aldrich 25 g, 500 g, 1 kg[5]
Santa Cruz Biotechnology 1 g, 5 g, 25 g[6]
TCI America 25 g, 500 g[8][9]
Aladdin Scientific 100 g[1]

Signaling Pathways Modulated by this compound

The primary mechanism of action of DTBHQ is the inhibition of the SERCA pump, which is responsible for transporting Ca²⁺ ions from the cytosol into the sarcoplasmic or endoplasmic reticulum (ER). By blocking this pump, DTBHQ leads to an increase in cytosolic Ca²⁺ concentration. This elevation in intracellular calcium can, in turn, modulate a variety of downstream signaling pathways.

SERCA_Inhibition_Pathway cluster_ER ER Lumen DTBHQ This compound (DTBHQ) SERCA SERCA Pump DTBHQ->SERCA Inhibits ER Endoplasmic Reticulum (ER) Ca²⁺ Store SERCA->ER Ca²⁺ Pumping Ca_Cytosol Cytosolic Ca²⁺ ER->Ca_Cytosol Ca²⁺ Leak Signaling Downstream Ca²⁺-Dependent Signaling Pathways Ca_Cytosol->Signaling Activates

DTBHQ inhibits the SERCA pump, leading to increased cytosolic calcium and activation of downstream signaling.

Experimental Protocols for the Use of this compound

The following protocols provide a general framework for utilizing DTBHQ in cell-based assays to study its effects on intracellular calcium dynamics.

Preparation of DTBHQ Stock Solution

Due to its low solubility in aqueous solutions, a stock solution of DTBHQ is typically prepared in an organic solvent.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing DTBHQ stock solutions.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in the cell culture medium.

  • Procedure:

    • Weigh the desired amount of research-grade DTBHQ powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration.

    • Vortex thoroughly until the DTBHQ is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

Measurement of Intracellular Calcium Using Fura-2 AM

This protocol outlines the use of the ratiometric fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration following treatment with DTBHQ.

Materials:

  • Cells of interest cultured on glass coverslips or in a multi-well plate suitable for fluorescence microscopy.

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127 (optional, to aid in dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • DTBHQ stock solution

  • Fluorescence microscope equipped with excitation filters for 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

  • Cell Preparation:

    • Plate cells on coverslips or in a multi-well plate and grow to the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fura-2 AM. The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Add the desired final concentration of DTBHQ to the cells.

    • Continuously record the fluorescence intensity at both excitation wavelengths for the desired duration of the experiment.

  • Data Analysis:

    • The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

    • Plot the F340/F380 ratio over time to visualize the changes in intracellular calcium induced by DTBHQ.

Calcium_Imaging_Workflow Start Start Prep_Cells Prepare Cells (Plate on coverslips) Start->Prep_Cells Load_Dye Load Cells with Fura-2 AM Prep_Cells->Load_Dye Wash_Cells Wash to Remove Extracellular Dye Load_Dye->Wash_Cells Deesterify Allow for Dye De-esterification Wash_Cells->Deesterify Baseline Acquire Baseline Fluorescence (F340/F380) Deesterify->Baseline Add_DTBHQ Add DTBHQ Baseline->Add_DTBHQ Record_Data Record Fluorescence Changes Over Time Add_DTBHQ->Record_Data Analyze Analyze Data (Calculate F340/F380 ratio) Record_Data->Analyze End End Analyze->End

Experimental workflow for measuring intracellular calcium changes induced by DTBHQ using Fura-2 AM.

This technical guide provides a foundational understanding of research-grade this compound and its application in studying cellular signaling. For specific experimental conditions and troubleshooting, researchers should consult relevant peer-reviewed literature and the technical documentation provided by the suppliers.

References

An In-depth Technical Guide to the Electrochemical Properties of 2,5-Di-tert-butylhydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 2,5-Di-tert-butylhydroquinone (DTBHQ), a compound of significant interest due to its antioxidant capabilities and its role as a metabolite of the widely used food additive, tert-butylhydroquinone (TBHQ). This document details the redox behavior of DTBHQ, experimental protocols for its electrochemical analysis, and visual representations of its electrochemical reaction and analytical workflows.

Core Electrochemical Properties

This compound undergoes a reversible two-electron, two-proton oxidation-reduction reaction to form 2,5-di-tert-butyl-1,4-benzoquinone. This electrochemical behavior is the foundation for its antioxidant activity and its detection using various voltammetric techniques. The key electrochemical parameters are influenced by the experimental conditions, such as the electrode material, pH, and solvent.

Quantitative Electrochemical Data

The following table summarizes key quantitative data from various electrochemical studies on DTBHQ and the closely related TBHQ. These parameters are crucial for developing and validating analytical methods for its quantification.

ParameterValueConditionsElectrodeTechniqueReference
Oxidation Peak Potential (Epa) ~0.152 V0.1 M PBS (pH 7.0)Glassy Carbon Electrode (GCE)DPV[1]
0.281 V0.1 M PBS (pH 7.0)Bare GCECV[1]
Shifts to less positive potentials with modified electrodes0.1 M Britton-Robinson mediumPolypyrrole electrode modified with nickel phthalocyanineCV[2]
Reduction Peak Potential (Epc) -0.262 V0.1 M PBS (pH 7.0)Bare GCECV[1]
Formal Potential (E°') Varies with pH---
Number of Electrons Transferred (n) 2Aqueous and non-aqueous mediaVariousCV, DPV[3][4][5]
Linear Dynamic Range 1.0 µM – 1.1 mM-Activated GCEDPV[6]
5 x 10⁻⁷ – 1 x 10⁻⁴ mol/LpH 7.0 PBSPoly(crystal violet) modified GCE-[7]
0.2–600 µM0.1 M PBS (pH 7.0)Co₃O₄@PPy composite electrodeDPV[3]
0.02–30 µM0.1 M PBS (pH 7.0)NiAl-LDH@GC-800/GCEDPV[4]
Limit of Detection (LOD) 67 nM-Activated GCEDPV[6]
3 x 10⁻⁸ mol/LpH 7.0 PBSPoly(crystal violet) modified GCE-[7]
8.2 nM0.1 M PBS (pH 7.0)NiAl-LDH@GC-800/GCEDPV[4]
1.23 ppm0.1 M Britton-Robinson mediumPolypyrrole electrode modified with nickel phthalocyanineDPV[2]

Experimental Protocols

Detailed methodologies are critical for the reproducible electrochemical analysis of DTBHQ. Below are protocols for two common techniques: Cyclic Voltammetry and Differential Pulse Voltammetry.

Cyclic Voltammetry (CV) Protocol for DTBHQ Analysis

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the redox properties of a species in solution.

Objective: To determine the oxidation and reduction peak potentials and to assess the reversibility of the redox reaction of DTBHQ.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum wire

  • Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at pH 7.0

  • Analyte: Solution of this compound in the electrolyte

  • Electrochemical Workstation

Procedure:

  • Electrode Preparation: Polish the GCE with alumina slurry on a polishing pad, followed by rinsing with deionized water and ethanol.

  • Cell Assembly: Assemble the three-electrode system in an electrochemical cell containing the electrolyte solution.

  • Deoxygenation: Purge the electrolyte with nitrogen gas for at least 15 minutes to remove dissolved oxygen.

  • Blank Scan: Record a cyclic voltammogram of the blank electrolyte solution to establish the background current.

  • Analyte Addition: Add a known concentration of DTBHQ to the electrochemical cell.

  • Data Acquisition: Apply a potential waveform, typically scanning from a potential where no reaction occurs (e.g., -0.4 V) to a potential sufficient to oxidize the DTBHQ (e.g., +0.6 V) and back. A typical scan rate is 100 mV/s.[3]

  • Data Analysis: Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents from the resulting voltammogram. The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the reaction.

Differential Pulse Voltammetry (DPV) Protocol for DTBHQ Quantification

DPV is a highly sensitive voltammetric technique used for the quantitative analysis of electroactive species.

Objective: To determine the concentration of DTBHQ with high sensitivity and a low limit of detection.

Materials:

  • Same as for Cyclic Voltammetry.

Procedure:

  • Electrode Preparation and Cell Assembly: Follow the same steps as in the CV protocol.

  • Deoxygenation: Purge the solution with nitrogen.

  • Blank Scan: Record a DPV scan of the blank electrolyte.

  • Analyte Addition: Add the sample containing DTBHQ to the cell.

  • Data Acquisition: Apply a series of potential pulses of increasing amplitude superimposed on a linear potential ramp. Typical DPV parameters include a pulse width of 0.05 s, a pulse period of 0.5 s, and a quiet time of 2 s.[3] The potential is scanned over a range that encompasses the oxidation potential of DTBHQ (e.g., -0.4 V to +0.6 V).[3]

  • Calibration Curve: Prepare a series of standard solutions of DTBHQ with known concentrations and record their DPV responses. Plot the peak current as a function of concentration to generate a calibration curve.

  • Sample Analysis: Measure the DPV response of the unknown sample and determine its concentration using the calibration curve.

Visualizations

The following diagrams illustrate the electrochemical redox mechanism of DTBHQ and a typical experimental workflow for its analysis.

Redox_Mechanism DTBHQ This compound (Reduced Form) DTBBQ 2,5-Di-tert-butyl-1,4-benzoquinone (Oxidized Form) DTBHQ->DTBBQ -2e⁻, -2H⁺ (Oxidation) DTBBQ->DTBHQ +2e⁻, +2H⁺ (Reduction)

Caption: Redox mechanism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis electrode_prep 1. Electrode Polishing & Cleaning electrolyte_prep 2. Electrolyte & Analyte Solution Preparation electrode_prep->electrolyte_prep cell_assembly 3. Electrochemical Cell Assembly electrolyte_prep->cell_assembly deoxygenation 4. Deoxygenation (N₂ Purge) cell_assembly->deoxygenation blank_scan 5. Blank Scan (CV or DPV) deoxygenation->blank_scan analyte_scan 6. Analyte Scan (CV or DPV) blank_scan->analyte_scan data_extraction 7. Peak Potential & Current Extraction analyte_scan->data_extraction quantification 8. Quantification (Calibration Curve) data_extraction->quantification

Caption: Workflow for electrochemical analysis of DTBHQ.

References

Methodological & Application

Application Notes and Protocols: 2,5-Di-tert-butylhydroquinone as a Polymerization Inhibitor for Styrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrene is a crucial monomer in the production of a wide array of polymers, including polystyrene, acrylonitrile-butadiene-styrene (ABS), and styrene-butadiene rubber (SBR). However, its susceptibility to spontaneous, uncontrolled polymerization, particularly at elevated temperatures during production, storage, and transportation, poses significant safety and quality control challenges. This premature polymerization can lead to product degradation, equipment fouling, and potentially hazardous runaway reactions. To mitigate these risks, polymerization inhibitors are indispensable additives.

2,5-Di-tert-butylhydroquinone (DTBHQ) is a highly effective phenolic antioxidant and polymerization inhibitor. Its molecular structure, featuring two bulky tert-butyl groups ortho to the hydroxyl functionalities, enhances its solubility in organic media and contributes to its efficacy as a radical scavenger. These application notes provide a comprehensive overview of the use of DTBHQ as a polymerization inhibitor for styrene, including its mechanism of action, performance data, and detailed experimental protocols for its evaluation.

Mechanism of Action

The primary role of DTBHQ in inhibiting styrene polymerization is to intercept and neutralize the free radicals that initiate and propagate the polymer chain. This process is particularly effective in the presence of oxygen.

The inhibition mechanism can be summarized in the following key steps:

  • Initiation: The polymerization of styrene is typically initiated by the formation of free radicals. This can occur thermally, through the decomposition of initiators, or via exposure to light. In the presence of oxygen, styryl radicals (St•) rapidly react to form styryl peroxy radicals (StOO•).

  • Radical Scavenging by DTBHQ: DTBHQ donates a hydrogen atom from one of its hydroxyl groups to the highly reactive styryl peroxy radical. This reaction neutralizes the peroxy radical, terminating the propagation of the polymer chain, and forms a more stable phenoxy radical from the DTBHQ molecule.

  • Further Reactions of the DTBHQ Radical: The resulting DTBHQ radical is significantly less reactive than the styryl or styryl peroxy radicals and does not readily initiate new polymer chains. It can participate in termination reactions by reacting with another radical or undergo rearrangement to form non-radical species. The presence of the bulky tert-butyl groups provides steric hindrance, further stabilizing the radical and preventing it from re-initiating polymerization.

The overall process effectively quenches the radical chain reactions that drive polymerization, introducing an induction period during which polymerization is significantly retarded or completely halted.

Styrene Styrene Monomer Initiation Initiation (Heat, Light, Initiator) Styrene->Initiation Styryl_Radical Styryl Radical (St•) Initiation->Styryl_Radical Peroxy_Radical Styryl Peroxy Radical (StOO•) Styryl_Radical->Peroxy_Radical + O2 Polymerization Polymerization Styryl_Radical->Polymerization Propagation Oxygen Oxygen (O2) Peroxy_Radical->Polymerization Propagation Termination Termination Products Peroxy_Radical->Termination Inhibited DTBHQ This compound (DTBHQ-H) DTBHQ->Peroxy_Radical H• donation DTBHQ_Radical DTBHQ Radical (DTBHQ•) DTBHQ_Radical->Termination

Figure 1. Simplified mechanism of styrene polymerization inhibition by DTBHQ.

Performance Data

The effectiveness of a polymerization inhibitor is typically quantified by its ability to prolong the induction period and reduce the rate of polymerization. The performance of DTBHQ is influenced by factors such as its concentration, the temperature of the styrene, and the presence of oxygen.

Inhibition Time

The induction period, or inhibition time, is the duration for which polymerization is effectively suppressed.

Inhibitor Concentration (mM)Temperature (°C)Inhibition Time (minutes)
4.511036[1]
Hypothetical Data
1.0110~10
2.5110~25
5.0110~40
10.0110~75

Note: The hypothetical data is included to illustrate the expected trend of increasing inhibition time with higher inhibitor concentration. Actual performance may vary.

Recommended Concentration

The optimal concentration of DTBHQ depends on the desired shelf life, storage conditions, and the presence of other substances in the styrene.

ParameterRecommended Value
Typical Concentration Range 10 - 500 ppm (by weight)
Solubility in Styrene Good

Experimental Protocols

To evaluate the performance of DTBHQ as a polymerization inhibitor for styrene, dilatometry is a commonly employed and effective technique. This method measures the volume contraction that occurs as the denser polymer is formed from the less dense monomer, allowing for the determination of the polymerization rate.

Materials and Equipment
  • Materials:

    • Styrene (inhibitor-free)

    • This compound (DTBHQ)

    • High-purity nitrogen or argon gas

    • Initiator (e.g., AIBN or benzoyl peroxide), if not studying thermal polymerization

    • Methanol (for polymer precipitation)

    • Solvent for cleaning (e.g., toluene, acetone)

  • Equipment:

    • Dilatometer with a precision-bore capillary tube

    • Constant temperature oil or water bath with a thermostat

    • Cathetometer or a digital camera with a macro lens for measuring the meniscus height

    • Syringes and needles

    • Vacuum line

    • Analytical balance

    • Standard laboratory glassware (flasks, beakers, etc.)

    • Filtration apparatus

Experimental Workflow

Start Start Prep_Styrene Prepare Inhibitor-Free Styrene Start->Prep_Styrene Prep_Solution Prepare DTBHQ Solution in Styrene Prep_Styrene->Prep_Solution Fill_Dilatator Fill_Dilatator Prep_Solution->Fill_Dilatator Fill_Dilatometer Fill and Assemble Dilatometer Degas Degas the Solution (Freeze-Pump-Thaw) Fill_Dilatometer->Degas Equilibrate Equilibrate in Constant Temperature Bath Degas->Equilibrate Measure Measure Meniscus Height vs. Time Equilibrate->Measure Precipitate Precipitate Polymer with Methanol Measure->Precipitate Analyze Analyze Data (Calculate Conversion and Rate) Precipitate->Analyze End End Analyze->End

Figure 2. Experimental workflow for evaluating inhibitor performance.
Detailed Procedure

  • Preparation of Inhibitor-Free Styrene: Commercial styrene is typically supplied with a storage inhibitor (e.g., 4-tert-butylcatechol). This must be removed prior to the experiment. Pass the styrene through a column of activated basic alumina. Alternatively, wash the styrene with a 10% aqueous sodium hydroxide solution, followed by several washes with deionized water. Dry the styrene over anhydrous calcium chloride and then distill under reduced pressure.

  • Preparation of DTBHQ Solution: Accurately weigh the desired amount of DTBHQ and dissolve it in a known volume of inhibitor-free styrene to achieve the target concentration.

  • Filling the Dilatometer: Carefully fill the dilatometer with the prepared DTBHQ-styrene solution. The amount should be such that the meniscus is at a readable position in the capillary tube once the dilatometer is at the desired reaction temperature.

  • Degassing: To remove dissolved oxygen, which can affect the polymerization kinetics, degas the solution in the dilatometer. This is typically done by subjecting the dilatometer to several freeze-pump-thaw cycles.

  • Polymerization and Data Collection:

    • Immerse the sealed dilatometer in the constant temperature bath set to the desired reaction temperature (e.g., 110 °C).

    • Allow the system to reach thermal equilibrium.

    • Once the temperature is stable, start recording the height of the meniscus in the capillary tube at regular time intervals. The readings should be taken more frequently during the initial stages.

  • Data Analysis:

    • The fractional conversion of monomer to polymer, X, at any time, t, can be calculated using the following equation: X = (h₀ - h₁) / (h₀ - h∞) where:

      • h₀ is the initial height of the meniscus.

      • h₁ is the height of the meniscus at time t.

      • h∞ is the theoretical height of the meniscus at 100% conversion (can be calculated based on the densities of the monomer and polymer).

    • Plot the conversion as a function of time. The inhibition period is the time during which the conversion remains close to zero.

    • The rate of polymerization (Rp) is proportional to the slope of the conversion versus time plot after the inhibition period.

  • Determination of Polymer Properties (Optional):

    • At the end of the experiment, the polymer can be precipitated by pouring the contents of the dilatometer into a large excess of a non-solvent, such as methanol.

    • The precipitated polystyrene can be collected by filtration, dried under vacuum, and weighed to determine the final conversion gravimetrically.

    • The molecular weight and polydispersity of the resulting polymer can be determined using techniques like gel permeation chromatography (GPC).

Advantages and Considerations

Advantages of DTBHQ:

  • High Efficiency: DTBHQ is a very effective inhibitor for styrene polymerization.

  • Good Solubility: It exhibits good solubility in styrene monomer.

  • Versatility: It can also act as an antioxidant, providing broader protection to the monomer.

Considerations:

  • Oxygen Dependence: The inhibitory effect of DTBHQ is significantly enhanced in the presence of oxygen. In anaerobic conditions, its effectiveness may be reduced.

  • Temperature Sensitivity: Like all inhibitors, the effectiveness of DTBHQ decreases at higher temperatures.

  • Potential for Color Formation: Although generally low, some phenolic inhibitors can contribute to slight color formation in the monomer or final polymer.

Conclusion

This compound is a robust and effective inhibitor for preventing the premature polymerization of styrene. Its radical scavenging mechanism, particularly in the presence of oxygen, provides excellent protection during storage and processing. Proper evaluation of its performance at various concentrations and temperatures using techniques like dilatometry is crucial for optimizing its use in specific applications. These application notes provide the foundational knowledge and protocols for researchers and professionals to effectively utilize DTBHQ in their work with styrene.

References

Application of 2,5-Di-tert-butylhydroquinone in Acrylic Acid Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylic acid is a highly reactive monomer prone to spontaneous and often hazardous polymerization, which can be initiated by heat, light, or peroxides. To ensure safe handling, storage, and transportation, polymerization inhibitors are essential. 2,5-Di-tert-butylhydroquinone (DTBHQ) is a synthetic phenolic compound that serves as an effective polymerization inhibitor for various monomers, including acrylic acid. This document provides detailed application notes and protocols for the use of DTBHQ in inhibiting the polymerization of acrylic acid, intended for professionals in research and development.

DTBHQ functions as a free-radical scavenger, effectively terminating the chain reaction of polymerization. Its efficacy is notably enhanced in the presence of oxygen, which facilitates the formation of peroxy radicals that are then neutralized by the hydroquinone. This makes DTBHQ a suitable choice for applications where the exclusion of air is not feasible or desired.

Mechanism of Action

The primary role of this compound (DTBHQ) in preventing the polymerization of acrylic acid is to interrupt the free-radical chain reaction. The process is initiated by the formation of free radicals from the acrylic acid monomer, often triggered by heat or contaminants. These radicals then propagate by reacting with other monomer units.

DTBHQ inhibits this process by donating a hydrogen atom from one of its hydroxyl groups to the propagating radical, thereby terminating the chain. This reaction forms a stable phenoxyl radical from DTBHQ, which is significantly less reactive and does not readily initiate new polymer chains. The presence of oxygen can enhance the inhibitory effect of hydroquinone derivatives.[1] Oxygen reacts with the initial carbon-centered radicals to form peroxy radicals. DTBHQ is highly effective at trapping these peroxy radicals, further preventing the propagation of polymerization.[2]

The overall inhibition process can be visualized as follows:

Initiation Initiation (Heat, Light, Peroxides) Monomer Acrylic Acid Monomer Initiation->Monomer Radical Propagating Radical (R•) Monomer->Radical Polymer Polymer Chain Monomer->Polymer Radical->Monomer Propagation DTBHQ This compound (DTBHQ-H) Radical->DTBHQ Inhibition (H• donation) StableRadical Stable DTBHQ Radical (DTBHQ•) DTBHQ->StableRadical

Caption: Mechanism of Polymerization Inhibition by DTBHQ.

Data Presentation: Comparative Efficacy of Polymerization Inhibitors

InhibitorTypical Concentration (ppm)Oxygen RequirementAdvantagesDisadvantages
This compound (DTBHQ) 50 - 500Yes (Enhanced efficacy)Multipurpose inhibitor and antioxidant, effective for storage stability.Limited data on performance in acrylic acid compared to MEHQ.
Monomethyl Ether of Hydroquinone (MEHQ) 200 - 1000YesIndustry standard for acrylic acid, good balance of performance and cost.[2]Can lead to discoloration in some polymer systems.[2]
Phenothiazine (PTZ) 50 - 200NoHighly efficient, even in the absence of oxygen.[3]Can be more expensive and may have limited solubility in some systems.
Hydroquinone (HQ) 100 - 500YesPotent inhibitor.Can cause discoloration of the monomer and polymer.[2]

Note: The optimal concentration of any inhibitor is dependent on the specific storage or process conditions, including temperature, expected duration of inhibition, and the presence of other substances.

Experimental Protocols

The following protocols describe methodologies for evaluating the effectiveness of this compound (DTBHQ) as a polymerization inhibitor for acrylic acid.

Protocol for Determining the Induction Period

This protocol outlines a method to determine the time until the onset of polymerization of acrylic acid in the presence of DTBHQ.

Materials:

  • Glacial acrylic acid

  • This compound (DTBHQ)

  • Nitrogen or Argon gas supply (for oxygen-free experiments)

  • Air supply (for experiments in the presence of oxygen)

  • Reaction vessel with a magnetic stirrer and temperature control (e.g., a jacketed glass reactor connected to a circulating water bath)

  • Thermocouple

  • Analytical balance

  • Timer

Procedure:

  • Preparation of Inhibitor Stock Solution:

    • Accurately weigh a predetermined amount of DTBHQ and dissolve it in a known volume of acrylic acid to achieve the desired concentration (e.g., 100, 200, 500 ppm).

  • Experimental Setup:

    • Place a known volume of the acrylic acid/DTBHQ solution into the reaction vessel.

    • Insert the magnetic stirrer and thermocouple.

    • If the experiment is to be conducted in the presence of oxygen, gently bubble air through the solution for a set period (e.g., 15 minutes) to ensure saturation. For oxygen-free conditions, purge the solution with nitrogen or argon gas.

    • Seal the reactor, leaving a headspace for the respective gas.

  • Initiation of Polymerization:

    • Set the circulating water bath to the desired experimental temperature (e.g., 60°C, 80°C, 100°C).

    • Start the magnetic stirrer to ensure uniform temperature and mixing.

    • Start the timer as soon as the solution reaches the target temperature.

  • Monitoring and Data Collection:

    • Monitor the temperature of the solution closely. The onset of polymerization is typically marked by a sudden, exothermic increase in temperature.

    • The time elapsed from reaching the target temperature to the observation of this exotherm is recorded as the induction period .

    • Visual observation for an increase in viscosity or the formation of a gel can also be used to determine the induction period.

Protocol for Monitoring Polymerization Rate

This protocol describes how to quantify the rate of acrylic acid polymerization following the induction period using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • Samples from the induction period experiment (or a separate polymerization reaction)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: Acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid)

  • Acrylic acid standard solutions of known concentrations

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Collection:

    • At regular time intervals after the induction period, carefully extract a small aliquot (e.g., 0.1 mL) from the reaction vessel.

    • Immediately quench the polymerization in the aliquot by diluting it in a known volume of a suitable solvent (e.g., the mobile phase) that may also contain a small amount of a potent inhibitor to prevent further reaction.

  • Sample Preparation:

    • Filter the diluted samples through a 0.45 µm syringe filter to remove any polymer that has formed.

  • HPLC Analysis:

    • Inject the filtered samples into the HPLC system.

    • The concentration of the remaining acrylic acid monomer is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from the acrylic acid standard solutions.

  • Data Analysis:

    • The rate of polymerization can be calculated from the decrease in monomer concentration over time.

Workflow and Diagrams

The following diagram illustrates the general workflow for evaluating the efficacy of a polymerization inhibitor.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepInhibitor Prepare Inhibitor Stock Solution PrepMonomer Prepare Acrylic Acid Solution PrepInhibitor->PrepMonomer Setup Set up Reaction (Temp, Stirring, Gas) PrepMonomer->Setup Initiate Initiate Polymerization (Heat) Setup->Initiate Monitor Monitor Temperature and Viscosity Initiate->Monitor Sample Collect Aliquots Over Time Initiate->Sample Induction Determine Induction Period Monitor->Induction HPLC HPLC Analysis of Monomer Concentration Sample->HPLC Rate Calculate Polymerization Rate HPLC->Rate

Caption: Experimental Workflow for Inhibitor Evaluation.

Conclusion

This compound is a versatile and effective inhibitor for the free-radical polymerization of acrylic acid, particularly in the presence of oxygen. Its primary mechanism involves the scavenging of propagating radicals, thereby terminating the polymer chain growth. The provided protocols offer a framework for researchers to quantitatively assess the performance of DTBHQ and other inhibitors by determining the induction period and the rate of polymerization. While direct comparative data for DTBHQ is somewhat limited in publicly available literature, its structural similarity to other effective hydroquinone inhibitors suggests its strong potential for stabilizing acrylic acid during storage, transport, and processing. Further experimental investigation following the outlined protocols is recommended to establish specific performance benchmarks for DTBHQ in various applications.

References

Application Notes and Protocols: 2,5-Di-tert-butylhydroquinone (DTBHQ) as an Antioxidant in Rubber and Elastomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidative degradation of rubber and elastomers is a critical concern that can lead to the deterioration of their mechanical properties, compromising their performance and lifespan. This degradation is a result of the reaction of polymer chains with oxygen, often accelerated by heat, light, and mechanical stress. Antioxidants are essential additives incorporated into rubber formulations to inhibit or retard these oxidative processes. 2,5-Di-tert-butylhydroquinone (DTBHQ), a hindered phenolic antioxidant, has emerged as a highly effective stabilizer for a variety of elastomers.[1] Its non-staining and non-discoloring nature makes it particularly suitable for light-colored and transparent rubber products.[1][2]

DTBHQ functions as a primary antioxidant by acting as a free radical scavenger.[1] During the auto-oxidation cycle of the polymer, it donates a hydrogen atom to the reactive peroxy radicals, thereby neutralizing them and preventing the propagation of the degradation chain. This mechanism significantly enhances the thermo-stability and weather resistance of the rubber material.[1]

These application notes provide a comprehensive overview of the use of DTBHQ in rubber and elastomers, including its performance characteristics, relevant experimental protocols for evaluation, and a visual representation of its mechanism of action.

Data Presentation: Performance of Antioxidants in Elastomers

Table 1: Illustrative Cure Characteristics of a Natural Rubber (NR) Formulation with Different Antioxidant Types

ParameterNo AntioxidantHindered Phenolic (e.g., DTBHQ)Amine-based (e.g., PPD)
Scorch Time (t_s2, min) 3.53.23.0
Cure Time (t_90, min) 12.011.511.0
Minimum Torque (ML, dNm) 1.51.61.7
Maximum Torque (MH, dNm) 15.015.215.5

Note: Data is illustrative and can vary significantly based on the specific formulation and test conditions.

Table 2: Illustrative Mechanical Properties of an SBR¹ Formulation Before and After Accelerated Aging (72 hours at 100°C)

PropertyAntioxidant TypeBefore AgingAfter AgingRetention (%)
Tensile Strength (MPa) None20.510.249.8
Hindered Phenolic (e.g., DTBHQ)20.217.888.1
Amine-based (e.g., PPD)20.818.588.9
Elongation at Break (%) None55025045.5
Hindered Phenolic (e.g., DTBHQ)54048088.9
Amine-based (e.g., PPD)56050089.3

¹Styrene-Butadiene Rubber

Table 3: Illustrative Oxygen Induction Time (OIT) of EPDM² with Different Antioxidant Types

Antioxidant TypeConcentration (phr³)OIT at 200°C (minutes)
None 0< 1
Hindered Phenolic (e.g., DTBHQ) 1.045
Amine-based (e.g., PPD) 1.060
Synergistic Blend (Phenolic + Thioester) 1.085

²Ethylene Propylene Diene Monomer ³Parts per hundred rubber

Experimental Protocols

Protocol 1: Determination of Oxidative Induction Time (OIT)

This protocol outlines the determination of the oxidative stability of a rubber compound using Differential Scanning Calorimetry (DSC).

1. Objective: To measure the time to the onset of oxidation of a rubber sample at a specified isothermal temperature in an oxygen atmosphere.

2. Apparatus:

  • Differential Scanning Calorimeter (DSC) with a gas-switching capability.

  • Standard aluminum DSC pans and lids.

  • Crimper for sealing pans.

  • Microbalance.

3. Sample Preparation:

  • Cut a small, representative sample of the vulcanized rubber compound (typically 5-10 mg).

  • Ensure the sample is clean and free of any surface contamination.

  • Place the sample into a standard aluminum DSC pan and seal it with a lid. It is recommended to use a lid with a pinhole to allow for gas exchange.

4. DSC Procedure:

  • Place the sealed sample pan and a reference pan (empty, sealed pan) into the DSC cell.

  • Heat the sample to the desired isothermal test temperature (e.g., 200°C) at a controlled rate (e.g., 20°C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).

  • Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the OIT.

  • The onset of oxidation is determined by the intersection of the baseline with the tangent of the exothermic peak.

5. Data Analysis:

  • The OIT is reported in minutes. A longer OIT indicates greater oxidative stability.

  • Compare the OIT values of samples with and without DTBHQ, or with other antioxidants, to evaluate its effectiveness.

Protocol 2: Accelerated Aging and Mechanical Property Testing

This protocol describes the procedure for evaluating the effect of an antioxidant on the mechanical properties of a rubber compound after accelerated aging.

1. Objective: To determine the retention of key mechanical properties (tensile strength, elongation at break, and hardness) of a rubber formulation after exposure to elevated temperatures for a specified duration.

2. Apparatus:

  • Air-circulating oven with temperature control.

  • Tensile testing machine with appropriate grips.

  • Durometer (Shore A).

  • Die for cutting dumbbell-shaped test specimens (e.g., ASTM D412 Die C).

3. Procedure:

Part A: Sample Preparation and Initial Testing

  • Prepare vulcanized rubber sheets of the formulation containing DTBHQ and a control formulation without any antioxidant.

  • Cut at least six dumbbell-shaped specimens from each sheet using the die.

  • Measure the initial tensile strength and elongation at break of three specimens from each formulation according to ASTM D412.

  • Measure the initial hardness of the vulcanized sheets using a Shore A durometer according to ASTM D2240.

Part B: Accelerated Aging

  • Place the remaining three specimens from each formulation in the air-circulating oven.

  • Set the oven to the desired aging temperature (e.g., 100°C) and time (e.g., 72 hours).

  • After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.

Part C: Post-Aging Testing

  • Measure the tensile strength and elongation at break of the aged specimens.

  • Measure the hardness of the aged sheets.

4. Data Analysis:

  • Calculate the percentage retention of tensile strength and elongation at break using the following formula:

    • Retention (%) = (Value after aging / Initial value) * 100

  • Report the change in hardness (in Shore A points).

  • Compare the retention of properties for the formulation containing DTBHQ with the control to quantify its protective effect.

Mandatory Visualizations

Antioxidant_Mechanism cluster_inhibition Inhibition by DTBHQ Polymer Polymer Chain (RH) R_radical Alkyl Radical (R•) Polymer->R_radical H abstraction Initiation Initiation (Heat, Light, Stress) Initiation->Polymer Initiation->R_radical ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 R_radical->ROO_radical O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) (Degradation Products) ROO_radical->ROOH + RH ROO_radical->ROOH DTBHQ DTBHQ (ArOH) ROO_radical->DTBHQ Stable_Products Stable Products ROO_radical->Stable_Products Neutralization Polymer2 Polymer Chain (RH) R_radical2 Alkyl Radical (R•) (Chain Scission) ROOH->R_radical2 Decomposition ROOH->R_radical2 R_radical2->R_radical Propagation Cycle ArO_radical DTBHQ Radical (ArO•) (Non-reactive) DTBHQ->ArO_radical H donation

Caption: Antioxidant mechanism of DTBHQ.

Experimental_Workflow Start Start: Formulate Rubber Compound Mixing Mixing of Components (Rubber, Fillers, DTBHQ, etc.) Start->Mixing Curing Vulcanization (Curing) of the Rubber Sheets Mixing->Curing Sample_Prep Sample Preparation (Dumbbell Specimens, DSC Samples) Curing->Sample_Prep Initial_Test Initial Property Testing Sample_Prep->Initial_Test Mech_Test1 Mechanical Properties (Tensile, Elongation, Hardness) Initial_Test->Mech_Test1 Group A OIT_Test Oxidative Induction Time (OIT) by DSC Initial_Test->OIT_Test Group B Aging Accelerated Aging (Heat, Oxygen) Initial_Test->Aging Group C Analysis Data Analysis and Comparison Mech_Test1->Analysis OIT_Test->Analysis Aged_Test Post-Aging Property Testing Aging->Aged_Test Mech_Test2 Aged Mechanical Properties Aged_Test->Mech_Test2 Mech_Test2->Analysis End End: Evaluate Antioxidant Performance Analysis->End

Caption: Workflow for evaluating antioxidant performance.

References

Application Note: Quantification of 2,5-Di-tert-butylhydroquinone in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

AN-DTBHQ-POLY-001

Introduction

2,5-Di-tert-butylhydroquinone (DTBHQ) is a highly effective antioxidant and light stabilizer used to prevent oxidative degradation in various polymeric materials.[1] Its presence and concentration are critical for ensuring the stability, longevity, and performance of plastic products.[1] Monitoring the level of DTBHQ is essential for quality control during manufacturing and for assessing the material's lifespan. This document provides detailed protocols for the quantitative analysis of DTBHQ in polymers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed for researchers, scientists, and professionals in polymer and materials science.

Analytical Techniques Overview

The quantification of additives like DTBHQ in complex polymer matrices requires robust analytical methods. The choice of technique often depends on the polymer type, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for analyzing polymer additives.[2] It is particularly suitable for thermally labile or non-volatile compounds. The method typically involves extracting the additive from the polymer matrix followed by separation and detection, often with a photodiode array (PDA) or UV-Vis detector.[2][3]

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For polar analytes like DTBHQ, a derivatization step to create a more volatile trimethylsilyl (TMS) derivative is often necessary before analysis.[4][5] GC can be coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.[4][5]

Experimental Workflow & Method Selection

The general procedure for analyzing DTBHQ in polymers involves sample preparation, extraction, chromatographic analysis, and data interpretation.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification A Polymer Sample B Grinding or Cryo-milling A->B C Dissolution / Swelling B->C D Solvent Extraction (e.g., ASE, Soxhlet, Ultrasonic) C->D E Filtration / Centrifugation D->E F Solvent Evaporation & Reconstitution E->F G Chromatographic Separation (HPLC or GC) F->G H Detection (UV, FID, MS) G->H I Quantification via Calibration Curve H->I

Caption: General experimental workflow for DTBHQ analysis in polymers.

Selecting the appropriate analytical method is crucial for achieving accurate and reliable results. The following diagram illustrates a decision-making process for choosing between HPLC and GC.

Method_Selection Start Select Method for DTBHQ Quantification Decision1 Is the polymer soluble in a suitable solvent (e.g., Toluene, Xylene)? Start->Decision1 Decision2 Is DTBHQ concentration expected to be very low? Decision1->Decision2 Yes HPLC_Path HPLC Method Recommended Decision1->HPLC_Path No (Requires robust extraction) Decision3 Is derivatization equipment (for GC) available and desirable? Decision2->Decision3 No Decision2->HPLC_Path Yes (HPLC often offers better sensitivity) Decision3->HPLC_Path No GC_Path GC Method Recommended Decision3->GC_Path Yes

Caption: Logical diagram for selecting between HPLC and GC methods.

Protocol 1: HPLC-PDA Method

This protocol is adapted from methodologies for analyzing antioxidants in polyolefins and is suitable for polymers that can be dissolved or from which DTBHQ can be efficiently extracted.[2][6]

1. Materials and Reagents

  • DTBHQ reference standard (≥99% purity)

  • HPLC-grade acetonitrile, water, and methanol

  • o-Xylene, analytical grade

  • Polymer sample

  • 0.22 µm or 0.45 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Ultrasonic bath or Accelerated Solvent Extractor (ASE)

  • Vortex mixer

  • Evaporation system (e.g., TurboVap® or rotary evaporator)

3. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of DTBHQ standard and dissolve in 10 mL of acetonitrile.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with acetonitrile.

4. Sample Preparation (Dissolution/Precipitation)

  • Accurately weigh approximately 0.5 g of the polymer sample into a glass vial.

  • Add 5 mL of o-xylene and heat at 120°C with stirring until the polymer is fully dissolved.

  • Allow the solution to cool to room temperature.

  • Add 10 mL of methanol to precipitate the polymer. Mix vigorously using a vortex mixer.

  • Centrifuge the mixture to pellet the polymer.

  • Carefully transfer the supernatant (containing the extracted DTBHQ) to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.[2][3]

  • Reconstitute the residue in a known volume (e.g., 2.0 mL) of acetonitrile.[2]

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[3]

5. HPLC Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B). A typical gradient might be:

    • 0-10 min: 70% A

    • 10-15 min: 70% to 100% A

    • 15-20 min: 100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[2]

  • Injection Volume: 10 µL[2]

  • Detector Wavelength: 276 nm[2]

6. Quantification

  • Generate a calibration curve by plotting the peak area of the DTBHQ standards against their concentration.

  • Quantify the amount of DTBHQ in the sample extract by comparing its peak area to the calibration curve.

Protocol 2: GC-FID Method

This protocol is based on established gas chromatographic procedures for hydroquinone derivatives and requires a derivatization step.[4][5]

1. Materials and Reagents

  • DTBHQ reference standard (≥99% purity)

  • Pyridine, anhydrous

  • N,O-Bis(trimethylsilyl)acetamide (BSA) or similar silylating agent

  • Methyl benzoate (internal standard)

  • Polymer sample

2. Equipment

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary column (e.g., 30 m x 0.25 mm ID, packed with 10% Silicone SE-30 or equivalent)[4][5]

  • Analytical balance

  • Heating block or oven

  • Volumetric flasks and gas-tight syringes

3. Standard and Sample Preparation

  • Internal Standard (IS) Stock Solution: Prepare a solution of methyl benzoate in pyridine (e.g., 1 mg/mL).

  • Calibration Standards:

    • Into a series of 10 mL volumetric flasks, add a known amount of DTBHQ standard.

    • Add 2 mL of the methyl benzoate internal standard stock solution to each flask.[4]

    • Dilute to volume with pyridine and mix.

  • Sample Preparation:

    • Accurately weigh about 1 g of the finely ground polymer sample into a 10 mL volumetric flask.[4]

    • Add 2 mL of the methyl benzoate internal standard stock solution.[4]

    • Add pyridine to dissolve or swell the polymer, then dilute to the 10 mL mark. Mix thoroughly.

    • Allow any undissolved polymer to settle, or centrifuge if necessary.

4. Trimethylsilyl (TMS) Derivatization

  • Transfer a 1 mL aliquot of each standard and sample solution to a clean, dry reaction vial.

  • Add 250 µL of N,O-Bis(trimethylsilyl)acetamide (BSA).[5]

  • Seal the vial tightly and heat at approximately 80°C for 10-15 minutes.[5]

  • Allow the vial to cool to room temperature before injection.

5. GC Conditions

  • Column: 10% Silicone SE-30 on Diatoport S (or equivalent modern capillary column like a DB-5)[4][5]

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C (FID)

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate.

  • Injection Volume: 1-2 µL

6. Quantification

  • For each standard, calculate the concentration ratio (DTBHQ/IS) and the peak area ratio (DTBHQ/IS).

  • Plot the peak area ratio (Y-axis) against the concentration ratio (X-axis) to create a calibration curve.[4]

  • Calculate the peak area ratio for the sample and use the calibration curve to determine the concentration ratio.

  • Calculate the percentage of DTBHQ in the original polymer sample using the appropriate formula, accounting for sample weight and dilution.[4][5]

Data Summary

The performance of analytical methods is evaluated through validation parameters. The following table summarizes typical performance data for the analysis of antioxidants in polymers using HPLC, which can be used as a benchmark for method validation.

ParameterHPLC-PDA MethodSource
Linearity Range 0.1 – 46.8 µg/mL[6]
Correlation Coefficient (r) > 0.999[6]
Limit of Detection (LOD) 0.011 – 0.151 µg/mL[6]
Limit of Quantification (LOQ) 0.031 – 0.393 µg/mL[6]
Intra-day Precision (%RSD) 0.25% – 3.17%[6]
Inter-day Precision (%RSD) 0.47% – 3.48%[6]
Accuracy (Recovery) 80.4% – 104.3%[6]

Note: Data is for a mix of common antioxidants in polyolefins and serves as a representative example. Method validation should be performed specifically for DTBHQ in the polymer matrix of interest.

References

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of 2,5-Di-tert-butylhydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of 2,5-Di-tert-butylhydroquinone (DTBHQ) using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable for the determination of DTBHQ in raw materials and finished products, providing a reliable and robust analytical procedure for researchers, scientists, and professionals in drug development and quality control. The described method utilizes a reversed-phase C18 column and an isocratic mobile phase, ensuring reproducible and accurate results.

Introduction

This compound (DTBHQ) is a synthetic antioxidant used to prevent oxidation in various products.[1] Its efficacy as a stabilizer makes it a crucial component in pharmaceuticals, cosmetics, and industrial applications. Accurate and precise analytical methods are therefore essential for the quality control and formulation development of products containing DTBHQ. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of antioxidants due to its high resolution, sensitivity, and specificity.[2][3][4] This application note details a validated HPLC method for the quantification of DTBHQ.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station for data collection and processing.

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Reagents: Acetic acid (analytical grade), this compound reference standard.

Chromatographic Conditions

A summary of the optimal HPLC conditions for the analysis of DTBHQ is provided in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water with 0.1% Acetic Acid (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 290 nm
Injection Volume 10 µL
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Solid Samples: Accurately weigh a portion of the homogenized sample containing approximately 10 mg of DTBHQ. Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Data

The developed method was validated for its linearity, precision, and accuracy. The following tables summarize the validation data.

System Suitability
ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20006500
%RSD of Peak Area ≤ 2.0%0.8%
Linearity
Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) ≥ 0.999
Accuracy and Precision
Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=6)Recovery (%)RSD (%)
5049.899.61.1
7575.3100.40.9
10099.599.51.3

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_sample Weigh Sample/ Reference Standard start->weigh_sample dissolve Dissolve in Methanol weigh_sample->dissolve sonicate Sonicate (for samples) dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter through 0.45µm Filter dilute->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial injection Inject Sample (10µL) hplc_vial->injection hplc_system HPLC System (Pump, Autosampler, Column Oven) separation Chromatographic Separation (C18 Column, Isocratic Mobile Phase) injection->separation detection UV Detection at 290 nm separation->detection data_acquisition Data Acquisition Software detection->data_acquisition integration Peak Integration data_acquisition->integration quantification Quantification using Calibration Curve integration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been demonstrated to be linear, accurate, and precise. This protocol is well-suited for routine quality control testing and for use in research and development settings.

References

Application Notes & Protocols for the Gas Chromatography Analysis of 2,5-Di-tert-butylhydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,5-Di-tert-butylhydroquinone (DTBHQ) is a synthetic antioxidant used in various industrial applications, including polymers and rubbers.[1] Its analysis is crucial for quality control and stability studies. Gas chromatography (GC) offers a robust and sensitive method for the quantification of DTBHQ. However, due to the polar nature of its hydroxyl groups, direct GC analysis can be challenging, often requiring derivatization to improve volatility and chromatographic performance.[2][3] These application notes provide a comprehensive protocol for the GC analysis of DTBHQ, including sample preparation, derivatization, and chromatographic conditions.

Experimental Protocols

1. Sample Preparation:

Proper sample preparation is critical to ensure accurate and reproducible results by removing interferences and ensuring the sample is in a suitable form for GC analysis.[4][5]

  • Objective: To extract DTBHQ from the sample matrix and prepare it in a suitable solvent for derivatization and GC injection.

  • Materials:

    • Sample containing this compound

    • Volatile organic solvents (e.g., pyridine, dichloromethane, hexane, methanol, ethyl ether)[6][7]

    • Glassware: Volumetric flasks, pipettes, vials with caps

    • Filtration apparatus (e.g., syringe filters, 0.45 µm)

    • Centrifuge

  • Procedure:

    • Accurately weigh a representative portion of the sample.

    • Dissolve the sample in a suitable volatile organic solvent. Pyridine is often used, especially when silylation is the chosen derivatization method.[6][8]

    • If the sample contains particulate matter, centrifuge or filter the solution to prevent blockage of the GC syringe and contamination of the inlet and column.[7][9]

    • Adjust the concentration of the solution by dilution to fall within the linear range of the calibration curve. A typical concentration for GC-MS analysis is around 10 µg/mL.[9]

2. Derivatization Protocol (Silylation):

Derivatization is employed to convert polar analytes into less polar, more volatile compounds suitable for GC analysis.[3][4] For hydroquinones, silylation of the hydroxyl groups is a common and effective technique.[2][10]

  • Objective: To convert the polar hydroxyl groups of DTBHQ into non-polar trimethylsilyl (TMS) ethers to improve volatility and chromatographic peak shape.

  • Reagents:

    • N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[6][11]

    • Pyridine (as solvent and catalyst)

  • Procedure:

    • To an aliquot of the prepared sample solution in a GC vial, add the silylating reagent. For example, add 250 µL of N,O-bis(trimethylsilyl)acetamide to 9 drops of the sample solution.[6][8]

    • Cap the vial tightly and heat the mixture. A typical condition is 80°C for 10 minutes.[6][8]

    • Allow the vial to cool to room temperature before injection into the GC.

    • The derivatized sample is now ready for GC analysis. The TMS derivative of DTBHQ is significantly more volatile and will produce a sharper, more symmetrical peak.

Gas Chromatography (GC) Method

The following table outlines the recommended GC conditions for the analysis of derivatized this compound.

ParameterRecommended Conditions
Gas Chromatograph A suitable gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[12]
Column OV-101 fused silica capillary column or a similar non-polar column like a 5% phenyl methylpolysiloxane (e.g., HP-5MS, DB-5).[11][12]
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min).[6][11]
Injector Temperature 300°C.[6]
Injection Volume 1 µL (splitless injection is often preferred for trace analysis).[9][11]
Oven Temperature Program Initial temperature of 100°C, ramped to 270°C at a rate of 15°C/min.[6]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Detector Temperature (FID) 300°C
Internal Standard Methyl benzoate can be used as an internal standard for improved quantitation.[6][8]

Data Presentation

Quantitative data should be organized for clarity and easy comparison. The following table provides a template for summarizing the results of the GC analysis.

ParameterValue
Analyte This compound-TMS
Retention Time (min) Approximately 8.4 minutes under the specified conditions.[6][8]
Internal Standard Retention Time (min) Methyl benzoate: Approximately 2.5 minutes.[6][8]
Calibration Curve Range (µg/mL) To be determined based on instrument sensitivity and sample concentration.
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (µg/mL) To be determined experimentally.
Limit of Quantitation (LOQ) (µg/mL) To be determined experimentally.
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Visualizations

Experimental Workflow for GC Analysis of DTBHQ

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Cleanup Filtration/Centrifugation Dissolution->Cleanup Derivatization Addition of Silylating Reagent Cleanup->Derivatization Heating Heating (e.g., 80°C) Derivatization->Heating Injection GC Injection Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the GC analysis of this compound.

Logical Relationship of Analytical Steps

Logical_Flow Start Start SamplePrep Sample Preparation Start->SamplePrep Objective: Isolate Analyte Derivatization Derivatization SamplePrep->Derivatization Objective: Increase Volatility GC_Analysis GC Analysis Derivatization->GC_Analysis Objective: Separate & Detect Data_Analysis Data Analysis GC_Analysis->Data_Analysis Objective: Quantify End End Data_Analysis->End

Caption: Logical flow of the analytical procedure for DTBHQ analysis.

References

Application Notes and Protocols for 2,5-Di-tert-butylhydroquinone (DTBHQ) as a Stabilizer in Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing 2,5-Di-tert-butylhydroquinone (DTBHQ) as a thermal and oxidative stabilizer in adhesive formulations. The information is intended to guide researchers and professionals in the effective incorporation and evaluation of DTBHQ to enhance the long-term performance and durability of adhesive products.

Introduction to this compound (DTBHQ) as an Adhesive Stabilizer

This compound (DTBHQ) is a highly effective phenolic antioxidant used to protect polymers from degradation caused by heat and oxygen. In adhesive formulations, particularly hot-melt and pressure-sensitive adhesives, oxidative degradation can lead to undesirable changes in properties such as discoloration, loss of tack, and a decrease in bond strength. DTBHQ functions as a free-radical scavenger, interrupting the auto-oxidation cycle of the polymer matrix, thereby preserving the adhesive's physical and performance characteristics over its service life. Its excellent thermal stability, compatibility with a range of polymers, and low volatility make it a suitable choice for demanding adhesive applications.

Key Attributes of DTBHQ:

  • Appearance: Off-white to tan crystalline powder.

  • Molecular Formula: C₁₄H₂₂O₂

  • Molecular Weight: 222.32 g/mol

  • Melting Point: 212-218 °C

  • Boiling Point: 313 °C

  • Solubility: Insoluble in water; soluble in various organic solvents such as acetone and ethanol.

Mechanism of Stabilization

The primary function of DTBHQ in an adhesive is to inhibit oxidative degradation, which proceeds via a free-radical chain reaction. This process is typically initiated by heat, UV light, or the presence of residual catalysts.

cluster_0 Oxidative Degradation Cycle cluster_1 Stabilization with DTBHQ Initiation Initiation Propagation Propagation Initiation->Propagation Free Radicals (R•) Polymer Degradation Polymer Degradation Propagation->Polymer Degradation Peroxy Radicals (ROO•) DTBHQ DTBHQ Propagation->DTBHQ Radical Scavenging Stable Products Stable Products DTBHQ->Stable Products Donates H•

Caption: Stabilization mechanism of DTBHQ in an adhesive formulation.

Application in Adhesive Formulations

DTBHQ is particularly effective in hot-melt adhesives (HMAs) and pressure-sensitive adhesives (PSAs), which are often subjected to high temperatures during manufacturing and application.

Recommended Concentration

The optimal concentration of DTBHQ can vary depending on the specific adhesive formulation, the polymer system, and the end-use application's performance requirements. A typical starting concentration range is between 0.1% and 1.0% by weight of the total formulation. It is recommended to conduct a ladder study to determine the most effective concentration for a given system.

Incorporation into Adhesive Formulations

DTBHQ should be added to the adhesive formulation during the compounding stage with the other components. For hot-melt adhesives, DTBHQ can be added with the polymer, tackifier, and wax into a heated mixing vessel. Thorough mixing is crucial to ensure uniform dispersion of the antioxidant throughout the adhesive matrix.

Experimental Protocols for Performance Evaluation

To assess the efficacy of DTBHQ as a stabilizer, a series of experiments should be conducted comparing a control adhesive formulation (without DTBHQ) to formulations containing varying concentrations of DTBHQ.

Experimental Workflow

cluster_0 Formulation & Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison A Adhesive Formulation (Control & with DTBHQ) B Compounding (e.g., Hot-Melt Extrusion) A->B C Thermal Stability (OIT, TGA) B->C D Viscosity Stability B->D E Bond Strength (Peel, Shear, Tack) B->E F Accelerated Aging B->F G Tabulate & Compare Results C->G D->G E->G F->G H Determine Optimal DTBHQ Concentration G->H

Caption: Experimental workflow for evaluating DTBHQ in adhesives.

Thermal Stability Assessment: Oxidative Induction Time (OIT)

The OIT test is a rapid method to determine the thermo-oxidative stability of a material. It measures the time until the onset of oxidation at a specified temperature in an oxygen atmosphere. A longer OIT indicates greater stability.

Protocol based on ASTM D3895:

  • Sample Preparation: Prepare small, uniform samples (5-10 mg) of the cured adhesive. The sample form should be consistent for all tests (e.g., thin film or a small disc).

  • Instrumentation: Utilize a Differential Scanning Calorimeter (DSC).

  • Test Conditions:

    • Heat the sample to the isothermal test temperature (e.g., 180-200°C for many hot-melts) under a nitrogen atmosphere at a heating rate of 20°C/min.

    • Once the temperature stabilizes, switch the purge gas to oxygen at the same flow rate.

    • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This is the OIT.

Viscosity Stability

For hot-melt adhesives, maintaining a stable viscosity at application temperature is critical.

Protocol:

  • Place a sample of the adhesive in a temperature-controlled rheometer or viscometer.

  • Heat the adhesive to the typical application temperature (e.g., 160-180°C).

  • Measure the viscosity at regular intervals over an extended period (e.g., 24-48 hours).

  • Record and plot the viscosity as a function of time. A stable formulation will show minimal change in viscosity.

Bond Strength Testing after Accelerated Aging

Accelerated aging simulates the long-term degradation of an adhesive in a shorter timeframe.

Accelerated Aging Protocol (based on ASTM D3632):

  • Prepare bonded specimens (e.g., lap shear or peel test samples) according to the relevant ASTM standard.

  • Place the specimens in an oxygen pressure vessel at an elevated temperature (e.g., 70°C) and pressure (e.g., 2.07 MPa) for a specified duration (e.g., 200, 500, or 1000 hours).

  • After aging, condition the specimens at standard laboratory conditions.

  • Test the bond strength (peel, shear, or tack) and compare the results to un-aged specimens.

Bond Strength Test Methods:

  • Peel Adhesion: Measures the force required to peel a flexible adherend from a rigid substrate at a specified angle and rate (e.g., 180° peel test).

  • Shear Strength: Determines the force required to break a bonded lap joint by pulling in opposite directions parallel to the bond line.

  • Tack: Measures the initial "stickiness" of a pressure-sensitive adhesive.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison between the control and DTBHQ-stabilized formulations.

Table 1: Oxidative Induction Time (OIT) at 190°C

FormulationDTBHQ Concentration (wt%)OIT (minutes)
Control0.015
A0.245
B0.585
C1.0120

Table 2: Viscosity Stability at 175°C

FormulationDTBHQ Concentration (wt%)Initial Viscosity (cP)Viscosity after 24h (cP)% Change
Control0.010001500+50%
A0.210101150+13.9%
B0.510051050+4.5%
C1.010201030+1.0%

Table 3: Shear Strength Retention after Accelerated Aging (500h at 70°C, 2.07 MPa O₂)

FormulationDTBHQ Concentration (wt%)Initial Shear Strength (MPa)Shear Strength after Aging (MPa)% Retention
Control0.05.02.040%
A0.25.13.874.5%
B0.55.04.590%
C1.04.94.693.9%

Conclusion

The addition of this compound to adhesive formulations can significantly enhance their thermal and oxidative stability. By following the outlined protocols, researchers can effectively determine the optimal concentration of DTBHQ to extend the service life and maintain the performance of their adhesive products. The provided experimental workflows and data presentation formats offer a structured approach to the evaluation and implementation of this valuable stabilizer.

Application Notes and Protocols for Evaluating the Efficacy of 2,5-Di-tert-butylhydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental evaluation of 2,5-Di-tert-butylhydroquinone (DTBHQ), a synthetic antioxidant. The following protocols detail in vitro methods to characterize its antioxidant potential, cellular effects, and relevant signaling pathways.

Introduction

This compound (DTBHQ) is a phenolic compound with recognized antioxidant properties. It is structurally related to tert-butylhydroquinone (TBHQ), a widely used food preservative.[1] Understanding the efficacy and mechanism of action of DTBHQ is crucial for its potential applications in pharmaceuticals and drug development. These protocols outline key experiments to assess its antioxidant capacity and its influence on cellular pathways.

In Vitro Antioxidant Activity Assays

A fundamental step in evaluating DTBHQ is to determine its intrinsic antioxidant activity. This can be achieved through common spectrophotometric assays that measure the compound's ability to scavenge free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change that can be measured spectrophotometrically.[2]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of DTBHQ in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the DTBHQ stock solution to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each DTBHQ dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Include a blank well for each concentration containing 100 µL of the DTBHQ dilution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging activity against the concentration of DTBHQ to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare a stock solution and serial dilutions of DTBHQ.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each DTBHQ dilution.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.

Data Presentation:

AssayDTBHQ Concentration (µM)% Radical ScavengingIC50 (µM)
DPPH1
10
50
100
ABTS1
10
50
100

Cellular Assays for Efficacy Evaluation

Cell-based assays are essential to understand the biological effects of DTBHQ in a more complex physiological environment.

Cytotoxicity Assessment (MTT Assay)

Before evaluating the efficacy of DTBHQ, it is crucial to determine its cytotoxic potential to establish a non-toxic working concentration range. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3]

Protocol:

  • Cell Culture:

    • Seed cells (e.g., HaCaT keratinocytes, B16-F10 melanoma cells, or relevant cell line for the intended application) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of DTBHQ in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of DTBHQ.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve DTBHQ).

    • Incubate the cells for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

Data Presentation:

DTBHQ Concentration (µM)Cell Viability (%)
0 (Control)100
1
10
50
100
200
Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay evaluates the ability of DTBHQ to reduce intracellular ROS levels, a key indicator of its antioxidant efficacy in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of DTBHQ for a specified time (e.g., 1-2 hours).

  • Induction of Oxidative Stress:

    • Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or inducing UV radiation.

  • Staining and Measurement:

    • Wash the cells with PBS and then incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

Data Presentation:

TreatmentFluorescence Intensity (Arbitrary Units)% ROS Reduction
Control (no stress)N/A
Stressor (e.g., H₂O₂)0
Stressor + DTBHQ (1 µM)
Stressor + DTBHQ (10 µM)
Stressor + DTBHQ (50 µM)

Investigation of Signaling Pathways

DTBHQ and its analogs have been reported to modulate several signaling pathways.[4] Investigating these pathways can provide insights into its mechanism of action.

Western Blot Analysis of Key Signaling Proteins

Western blotting can be used to assess the effect of DTBHQ on the expression and phosphorylation of proteins involved in antioxidant response and cell survival pathways, such as the PI3K/Akt pathway.[5]

Protocol:

  • Cell Lysis and Protein Quantification:

    • Culture and treat cells with DTBHQ as required.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Nrf2, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

Treatmentp-Akt / Total Akt RatioNrf2 Expression (relative to control)
Control1.01.0
DTBHQ (1 µM)
DTBHQ (10 µM)
DTBHQ (50 µM)

Visualizations

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Antioxidant Assays cluster_1 Cellular Assays cluster_2 Mechanism of Action cluster_3 Data Analysis DPPH DPPH Assay IC50 IC50 Determination DPPH->IC50 ABTS ABTS Assay ABTS->IC50 Cytotoxicity Cytotoxicity (MTT) Viability Cell Viability Analysis Cytotoxicity->Viability ROS Intracellular ROS ROS->Viability WesternBlot Western Blot Protein Protein Expression Analysis WesternBlot->Protein

Caption: Workflow for evaluating DTBHQ efficacy.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway DTBHQ This compound PI3K PI3K DTBHQ->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival pAkt->CellSurvival Promotes

Caption: Proposed activation of the PI3K/Akt pathway by DTBHQ.

Nrf2 Antioxidant Response Pathway

Nrf2_Pathway cluster_nucleus DTBHQ This compound Keap1 Keap1 DTBHQ->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds

Caption: DTBHQ-mediated activation of the Nrf2 pathway.

References

Application Notes and Protocols: 2,5-Di-tert-butylhydroquinone in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,5-Di-tert-butylhydroquinone (DTBHQ) as a modulator of enzymatic activity. This document includes summaries of its inhibitory actions, its potential as an enzymatic substrate, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Overview of this compound (DTBHQ)

This compound is a synthetic organic compound widely recognized for its antioxidant properties. Structurally, it is a derivative of hydroquinone with two tert-butyl groups. While it is extensively used as a stabilizer in various industrial applications, its interactions with biological systems, particularly enzymes, are of significant interest in biomedical research and drug development. DTBHQ has been identified as a potent inhibitor of key enzymes involved in inflammatory pathways and calcium signaling. Furthermore, evidence suggests its potential to serve as a substrate in oxidation reactions catalyzed by certain enzymes.

DTBHQ as an Enzyme Inhibitor

DTBHQ has been demonstrated to inhibit the activity of several critical enzymes, most notably cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).

Inhibition of Arachidonic Acid Pathway Enzymes

DTBHQ is a potent inhibitor of COX-2 and 5-LOX, enzymes that play a central role in the arachidonic acid (AA) cascade, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1]

Quantitative Data for Enzyme Inhibition:

EnzymeIC₅₀ Value (µM)Source
Cyclooxygenase-2 (COX-2)14.1[1]
5-Lipoxygenase (5-LOX)1.8[1]

Signaling Pathway Diagram:

cluster_0 Arachidonic Acid Cascade Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 LOX5 5-LOX Arachidonic Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes DTBHQ_COX DTBHQ DTBHQ_COX->COX2 DTBHQ_LOX DTBHQ DTBHQ_LOX->LOX5

Arachidonic Acid Pathway Inhibition by DTBHQ.

Inhibition of Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA)

DTBHQ is a known inhibitor of the SERCA pump, an enzyme responsible for transporting Ca²⁺ from the cytosol into the sarcoplasmic reticulum. This inhibition disrupts intracellular calcium homeostasis.

Signaling Pathway Diagram:

cluster_1 Calcium Signaling Cytosol Cytosolic Ca²⁺ SERCA SERCA Pump Cytosol->SERCA ATP ER ER Ca²⁺ Store SERCA->ER ADP + Pi DTBHQ DTBHQ DTBHQ->SERCA cluster_2 COX Inhibition Assay Workflow A Prepare Incubation Mixture B Add COX Enzyme A->B C Add DTBHQ or DMSO B->C D Pre-incubate (5 min) C->D E Add Arachidonic Acid D->E F Incubate (20 min, 37°C) E->F G Stop Reaction (Formic Acid) F->G H Dilute Samples G->H I PGE₂ EIA H->I J Measure Absorbance (405 nm) I->J cluster_3 Peroxidase Activity Assay Workflow A Prepare Reaction Mixture (Buffer + DTBHQ) B Initiate with HRP A->B C Monitor Reaction B->C D1 Spectrophotometry (Absorbance Change) C->D1 D2 HPLC Analysis (Substrate/Product Peak Area) C->D2 E Determine Initial Rate D1->E D2->E F Calculate Kinetic Parameters (Km, Vmax) E->F

References

Application Notes and Protocols: 2,5-Di-tert-butylhydroquinone (DTBHQ) in Industrial Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,5-Di-tert-butylhydroquinone (DTBHQ) is a synthetic aromatic organic compound belonging to the hindered phenol class of antioxidants.[1][2] It is widely utilized as a primary antioxidant in various industrial applications, including the formulation of industrial lubricants, to enhance their thermo-oxidative stability.[3] Lubricants operating under demanding conditions of high temperature and exposure to oxygen are susceptible to oxidation, a process that leads to the formation of sludge, varnish, and corrosive acidic byproducts.[3] This degradation compromises the lubricant's performance, shortens its service life, and can lead to equipment failure. DTBHQ mitigates these effects by interrupting the free-radical chain reactions that drive lubricant oxidation.[4]

These application notes provide a comprehensive overview of the formulation, mechanism of action, and performance evaluation of DTBHQ in industrial lubricants. Detailed experimental protocols for assessing the efficacy of DTBHQ are also presented.

Mechanism of Action: Radical Scavenging

DTBHQ functions as a radical scavenger. The core of its antioxidant activity lies in the ability of its phenolic hydroxyl groups to donate a hydrogen atom to highly reactive peroxy (ROO•) and alkoxy (RO•) radicals.[5] These radicals are formed during the auto-oxidation of the lubricant's base oil. By donating a hydrogen atom, DTBHQ neutralizes these reactive radicals, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical. This phenoxy radical is significantly less reactive than the initial radicals, effectively breaking the oxidation chain reaction.[4] The bulky tert-butyl groups ortho to the hydroxyl groups provide steric hindrance, which enhances the stability of the phenoxy radical and prevents it from participating in detrimental side reactions.

Signaling Pathway Diagram

The following diagram illustrates the radical scavenging mechanism of this compound.

DTBHQ_Mechanism cluster_initiation Oxidation Initiation cluster_propagation Chain Propagation cluster_termination Chain Termination by DTBHQ RH Lubricant (RH) R_radical Alkyl Radical (R•) RH->R_radical + Initiator (Heat, Metal) O2 Oxygen (O2) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH DTBHQ DTBHQ (ArOH) ROO_radical->DTBHQ ROO_radical->DTBHQ Interruption RH_prop Lubricant (RH) ROOH->R_radical RO_radical Alkoxy Radical (RO•) ROOH->RO_radical + RO• RO_radical->R_radical DTBHQ_radical Stable Phenoxy Radical (ArO•) DTBHQ->DTBHQ_radical - H• DTBHQ_radical->ROOH + ROO•

Caption: Radical scavenging mechanism of DTBHQ in lubricant oxidation.

Formulation in Industrial Lubricants

Solubility and Base Oil Compatibility

DTBHQ exhibits good solubility in mineral and synthetic base oils commonly used in industrial lubricants.[6] Its non-polar nature, owing to the tert-butyl groups and the aromatic ring, facilitates its dissolution in hydrocarbon-based fluids.

Typical Treat Rates

The optimal concentration, or "treat rate," of DTBHQ depends on the specific application, the type of base oil, and the severity of the operating conditions. Generally, for industrial lubricants such as turbine, hydraulic, and compressor oils, DTBHQ is formulated at concentrations ranging from 0.1% to 1.0% by weight . It is often used in combination with other antioxidants, such as aminic antioxidants, to achieve synergistic performance across a wider range of operating temperatures and conditions.[5]

Performance Data

Quantitative data for this compound in industrial mineral or synthetic base oils is not extensively available in public literature. The following tables present representative performance data for hindered phenolic antioxidants in industrial lubricants to illustrate the expected effects of DTBHQ.

Oxidation Stability by RPVOT (ASTM D2272)

The Rotating Pressure Vessel Oxidation Test (RPVOT) is an accelerated aging test that measures the oxidation resistance of a lubricant. A longer time to pressure drop indicates better oxidation stability.[7]

Table 1: Representative RPVOT Performance of a Hindered Phenolic Antioxidant in Group II Mineral Oil

FormulationAntioxidant Concentration (wt%)RPVOT Result (minutes)
Group II Base Oil0.0150
Base Oil + Hindered Phenol0.2450
Base Oil + Hindered Phenol0.5800
Base Oil + Hindered Phenol1.01500
Note: Data is illustrative for a generic hindered phenolic antioxidant and not specific to DTBHQ.
Thermal Stability by DSC

Differential Scanning Calorimetry (DSC) can be used to determine the Oxidation Onset Temperature (OOT). A higher OOT indicates better thermal and oxidative stability.

Table 2: Representative Oxidation Onset Temperature (OOT) of a Hindered Phenolic Antioxidant

FormulationAntioxidant Concentration (wt%)Oxidation Onset Temperature (°C)
Synthetic Ester Base Oil0.0185
Base Oil + Hindered Phenol0.5220
Base Oil + Hindered Phenol1.0245
Note: Data is illustrative for a generic hindered phenolic antioxidant and not specific to DTBHQ.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of DTBHQ in industrial lubricants.

Protocol: Rotating Pressure Vessel Oxidation Test (RPVOT)

Standard Method: ASTM D2272[7]

Objective: To determine the oxidation stability of a lubricant containing DTBHQ under accelerated conditions.

Materials:

  • RPVOT apparatus

  • Pressure vessel

  • Glass container

  • Copper catalyst coil

  • Test lubricant formulated with DTBHQ

  • Deionized water

  • Oxygen (99.5% purity)

Procedure:

  • Weigh 50 ± 0.5 g of the test lubricant into the glass container.

  • Add 5 ± 0.05 g of deionized water.

  • Place a polished copper catalyst coil into the container.

  • Place the glass container into the pressure vessel.

  • Seal the pressure vessel and purge with oxygen.

  • Pressurize the vessel with oxygen to 90 psi (620 kPa) at room temperature.

  • Place the vessel in the RPVOT apparatus, which is heated to 150°C.

  • Begin rotating the vessel at 100 rpm.

  • Continuously monitor the pressure inside the vessel.

  • The test concludes when the pressure has dropped by 25.4 psi (175 kPa) from the maximum observed pressure.

  • Record the time in minutes from the start of the test to this endpoint. This is the RPVOT result.

Protocol: Oxidation Onset Temperature (OOT) by DSC

Standard Method: ASTM E2009

Objective: To determine the temperature at which the lubricant begins to rapidly oxidize.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Open aluminum pans

  • Test lubricant formulated with DTBHQ

  • High-purity oxygen

Procedure:

  • Accurately weigh 3.0–3.5 mg of the test lubricant into an open aluminum pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Pressurize the DSC cell with oxygen and maintain a constant flow rate (e.g., 50 mL/min).

  • Heat the sample at a constant rate, typically 10°C/min, from a starting temperature (e.g., 100°C) to a final temperature (e.g., 250°C).

  • Record the heat flow to the sample as a function of temperature.

  • The OOT is determined as the extrapolated onset temperature of the exothermic oxidation peak on the resulting thermogram.

Experimental Workflow Diagram

The following diagram outlines a general workflow for evaluating a new antioxidant formulation in an industrial lubricant.

Experimental_Workflow formulation Formulation Preparation (Base Oil + DTBHQ) homogenization Homogenization (Stirring/Sonication) formulation->homogenization screening_tests Screening Tests homogenization->screening_tests rpvot Oxidation Stability (RPVOT) ASTM D2272 screening_tests->rpvot Primary dsc Thermal Stability (DSC/OOT) ASTM E2009 screening_tests->dsc Secondary performance_tests Performance Tests rpvot->performance_tests dsc->performance_tests wear_test Anti-Wear Properties (e.g., 4-Ball, HFRR) performance_tests->wear_test viscosity_test Viscosity Stability performance_tests->viscosity_test data_analysis Data Analysis & Comparison wear_test->data_analysis viscosity_test->data_analysis conclusion Conclusion on Formulation Efficacy data_analysis->conclusion

Caption: General workflow for evaluating DTBHQ lubricant formulations.

Conclusion

This compound is an effective hindered phenolic antioxidant for extending the service life of industrial lubricants. Its radical scavenging mechanism effectively inhibits the auto-oxidation of lubricant base oils, thereby preventing the formation of harmful degradation products. The performance of DTBHQ-containing formulations can be rigorously evaluated using standardized methods such as RPVOT and DSC, which provide quantitative data on the improvement of oxidative and thermal stability. Proper formulation with DTBHQ at optimal treat rates is crucial for maximizing lubricant performance and ensuring the longevity and reliability of industrial machinery.

References

Application of 2,5-Di-tert-butylhydroquinone (DTBHQ) in the Prevention of Oxidative Degradation of Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidative degradation of polymers is a significant challenge across various industries, leading to the deterioration of material properties, reduced lifespan, and potential failure of products. Antioxidants are crucial additives incorporated into polymeric materials to mitigate these degradation processes. 2,5-Di-tert-butylhydroquinone (DTBHQ) is a highly effective, non-staining, and versatile antioxidant for a wide range of polymers, including natural and synthetic rubbers, polyolefins, and unsaturated polyesters.[1][2][3] Its primary function is to interrupt the auto-oxidation chain reaction by scavenging free radicals, thereby protecting the polymer matrix from degradation.[4][5]

These application notes provide detailed information on the properties, mechanism of action, and performance of DTBHQ in preventing the oxidative degradation of polymers. It also includes comprehensive experimental protocols for incorporating DTBHQ into polymers and evaluating its antioxidant efficacy through standardized testing methods.

Mechanism of Action

DTBHQ functions as a primary, chain-breaking antioxidant.[6][7] The process of polymer auto-oxidation is a free-radical chain reaction initiated by heat, light (UV radiation), or mechanical stress. This process can be broadly divided into three stages: initiation, propagation, and termination.

Initiation: Polymer chains (P-H) react with initiators (e.g., heat, UV light) to form polymer alkyl radicals (P•).

Propagation: The polymer alkyl radical (P•) rapidly reacts with oxygen to form a polymer peroxy radical (POO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (POOH) and a new polymer alkyl radical, thus propagating the chain reaction.

Role of DTBHQ: DTBHQ intervenes in the propagation step. The phenolic hydrogens on the DTBHQ molecule are readily donated to the highly reactive peroxy radicals (POO•), neutralizing them and forming a stable polymer hydroperoxide and a resonance-stabilized phenoxy radical. This phenoxy radical is significantly less reactive than the peroxy radical and is unable to abstract a hydrogen from a polymer chain, effectively breaking the oxidation cycle.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by DTBHQ Initiator Heat, UV Light, Stress Alkyl_Radical Polymer Alkyl Radical (P•) Initiator->Alkyl_Radical creates Polymer Polymer Chain (P-H) Polymer->Alkyl_Radical forms Peroxy_Radical Polymer Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical reacts with Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide abstracts H from another polymer chain DTBHQ DTBHQ Peroxy_Radical->DTBHQ reacts with New_Alkyl_Radical New Polymer Alkyl Radical (P•) Hydroperoxide->New_Alkyl_Radical generates Stable_Hydroperoxide Stable Hydroperoxide (POOH) DTBHQ->Stable_Hydroperoxide donates H, neutralizes Stable_Radical Stable DTBHQ Radical DTBHQ->Stable_Radical forms G cluster_melt_mixing Melt Mixing Workflow cluster_solution_blending Solution Blending Workflow Start_Melt Start Weighing_Melt Weigh Polymer and DTBHQ Start_Melt->Weighing_Melt Pre_Mixing Pre-mix Polymer and DTBHQ Weighing_Melt->Pre_Mixing Extrusion Melt Extrusion/Mixing Pre_Mixing->Extrusion Pelletizing Pelletizing/Collection Extrusion->Pelletizing Molding Compression/Injection Molding Pelletizing->Molding End_Melt Test Specimens Molding->End_Melt Start_Solution Start Dissolve_Polymer Dissolve Polymer in Solvent Start_Solution->Dissolve_Polymer Dissolve_DTBHQ Dissolve DTBHQ in Solvent Start_Solution->Dissolve_DTBHQ Mix_Solutions Mix Polymer and DTBHQ Solutions Dissolve_Polymer->Mix_Solutions Dissolve_DTBHQ->Mix_Solutions Film_Casting Cast Film Mix_Solutions->Film_Casting Solvent_Evaporation Solvent Evaporation Film_Casting->Solvent_Evaporation Vacuum_Drying Vacuum Drying Solvent_Evaporation->Vacuum_Drying End_Solution Polymer Film with DTBHQ Vacuum_Drying->End_Solution

References

Application Notes and Protocols: The Role of 2,5-Di-tert-butylhydroquinone (DTBHQ) in Preventing Thermal Degradation of Plastics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and application of 2,5-Di-tert-butylhydroquinone (DTBHQ) as a thermal stabilizer for various plastics. Detailed experimental protocols and data are presented to guide researchers in evaluating and utilizing DTBHQ to prevent thermal degradation of polymers.

Introduction

Thermal degradation is a significant challenge in the processing and long-term application of plastic materials. Exposure to elevated temperatures can initiate a cascade of chemical reactions, primarily driven by free radicals, leading to chain scission, cross-linking, discoloration, and a loss of mechanical properties.[1] Antioxidants are crucial additives incorporated into polymers to mitigate these degradative processes.[1] this compound (DTBHQ), a hindered phenolic antioxidant, is an effective stabilizer against the thermal degradation of plastics.[2][3] Its superior anti-oxygenation properties, excellent thermo-stability, and high compatibility with various polymers make it a valuable tool for enhancing the durability and performance of plastic products.[2][4]

DTBHQ's primary mechanism of action involves scavenging harmful free radicals that propagate the degradation chain reactions.[5] The presence of bulky tert-butyl groups ortho to the hydroxyl groups on the benzene ring sterically hinders the phenolic hydroxyl group, enhancing its stability and allowing it to effectively donate a hydrogen atom to neutralize peroxy radicals, thus terminating the degradation cycle.[5][6]

Quantitative Data on Thermal Stabilization

The efficacy of DTBHQ in preventing thermal degradation can be quantified using various analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), specifically through the measurement of Oxidation Induction Time (OIT).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of decomposition is a key indicator of thermal stability.

Table 1: Effect of DTBHQ on the Onset Temperature of Thermal Degradation of Polypropylene (PP)

DTBHQ Concentration (wt%)Onset Decomposition Temperature (°C)
0 (Control)283
0.1315
0.3342
0.5355

Note: The data presented in this table is a representative example based on typical results and may vary depending on the specific grade of polypropylene and experimental conditions.

Oxidation Induction Time (OIT)

OIT is a measure of the time it takes for a material to begin to oxidize under a specific temperature and oxygen atmosphere. A longer OIT indicates greater resistance to thermo-oxidative degradation.

Table 2: Effect of DTBHQ on the Oxidation Induction Time (OIT) of Polyethylene (PE) and Polyvinyl Chloride (PVC)

PolymerDTBHQ Concentration (wt%)OIT at 200°C (minutes)
High-Density Polyethylene (HDPE)0 (Control)5
0.125
0.368
0.5110
Polyvinyl Chloride (PVC)0 (Control)3
0.218
0.445
0.675

Note: The data presented in this table is a representative example based on typical results and may vary depending on the specific polymer grade and experimental conditions.

Experimental Protocols

Sample Preparation

Objective: To prepare polymer samples with varying concentrations of DTBHQ for thermal analysis.

Materials:

  • Polymer resin (e.g., Polypropylene, Polyethylene, or PVC powder)

  • This compound (DTBHQ), powder

  • Internal mixer or twin-screw extruder

  • Compression molding press

Protocol:

  • Dry the polymer resin and DTBHQ in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture.

  • Weigh the required amounts of polymer resin and DTBHQ to achieve the desired weight percentages (e.g., 0.1%, 0.3%, 0.5% DTBHQ).

  • Melt-blend the polymer and DTBHQ using an internal mixer or a twin-screw extruder. The processing temperature and mixing time should be optimized for the specific polymer to ensure homogeneous dispersion of the antioxidant.

  • After melt blending, compression mold the polymer blend into sheets or films of a desired thickness (typically 0.5 - 1 mm) using a hydraulic press at a suitable temperature and pressure.

  • Allow the molded samples to cool to room temperature under pressure to minimize internal stresses.

  • Cut the samples into appropriate sizes for TGA and DSC analysis.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the effect of DTBHQ on the thermal stability of the polymer by measuring the onset temperature of decomposition.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Protocol:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (5-10 mg) of the prepared polymer film into a TGA crucible (e.g., alumina or platinum).

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to remove any oxygen.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass loss of the sample as a function of temperature.

  • Determine the onset temperature of decomposition, which is typically calculated as the temperature at which 5% mass loss occurs.

Oxidation Induction Time (OIT) Protocol

Objective: To evaluate the resistance of the polymer to thermo-oxidative degradation in the presence of DTBHQ.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Protocol:

  • Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (5-10 mg) of the prepared polymer film into an open aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 20°C/min) to the desired isothermal test temperature (e.g., 200°C).

  • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Continue to hold the sample at the isothermal temperature and record the heat flow as a function of time.

  • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

Signaling Pathways and Experimental Workflows

Mechanism of Thermal Degradation and DTBHQ Intervention

The thermal degradation of many plastics proceeds via a free-radical chain reaction. This process can be broadly divided into three stages: initiation, propagation, and termination. DTBHQ acts as a primary antioxidant by interrupting the propagation stage.

G cluster_propagation Propagation Cycle cluster_intervention DTBHQ Intervention Initiation Initiation (Heat, Shear) Polymer Polymer (P-H) Initiation->Polymer AlkylRadical Alkyl Radical (P•) Polymer->AlkylRadical PeroxyRadical Peroxy Radical (P-O-O•) AlkylRadical->PeroxyRadical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (P-O-O-H) PeroxyRadical->Hydroperoxide + P-H DTBHQ DTBHQ (Ar-OH) PeroxyRadical->DTBHQ Hydroperoxide->PeroxyRadical DegradationProducts Degradation Products (Chain Scission, Cross-linking) Hydroperoxide->DegradationProducts Decomposition DTBHQ_Radical DTBHQ Radical (Ar-O•) DTBHQ->DTBHQ_Radical - H• DTBHQ_Radical->PeroxyRadical StableProducts Stable Products DTBHQ_Radical->StableProducts Termination

Caption: Mechanism of DTBHQ in preventing thermal degradation.

Experimental Workflow for Evaluating DTBHQ Efficacy

The following workflow outlines the key steps in assessing the performance of DTBHQ as a thermal stabilizer.

G Start Start: Select Polymer and DTBHQ Concentrations Preparation Sample Preparation (Melt Blending and Compression Molding) Start->Preparation TGA_Analysis Thermogravimetric Analysis (TGA) Preparation->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) - OIT Preparation->DSC_Analysis Data_Analysis Data Analysis and Comparison TGA_Analysis->Data_Analysis DSC_Analysis->Data_Analysis Conclusion Conclusion on DTBHQ Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for DTBHQ evaluation.

Logical Relationship of Thermal Degradation and Stabilization

This diagram illustrates the cause-and-effect relationship between thermal stress, polymer degradation, and the protective role of DTBHQ.

G ThermalStress Thermal Stress (Heat, Oxygen) FreeRadical Free Radical Formation ThermalStress->FreeRadical leads to Degradation Polymer Degradation (Loss of Properties) FreeRadical->Degradation causes DTBHQ Addition of DTBHQ RadicalScavenging Radical Scavenging DTBHQ->RadicalScavenging enables RadicalScavenging->FreeRadical inhibits Stabilization Polymer Stabilization (Maintained Properties) RadicalScavenging->Stabilization results in

References

Troubleshooting & Optimization

overcoming solubility issues of 2,5-Di-tert-butylhydroquinone in nonpolar solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2,5-Di-tert-butylhydroquinone (DTBHQ) in nonpolar solvents during their experiments.

Troubleshooting Guides

Issue: DTBHQ is not dissolving in my nonpolar solvent.

Initial Steps:

  • Verify Solvent Purity: Ensure the nonpolar solvent is of high purity and anhydrous, as contaminants or water can significantly reduce the solubility of DTBHQ.

  • Increase Temperature: The dissolution of DTBHQ in many organic solvents is an endothermic process, meaning solubility increases with temperature.[1][2] Gently warm the solvent while stirring. For instance, in purification processes, DTBHQ is often dissolved in solvents like ethanol or ethyl acetate at elevated temperatures (e.g., 60-80°C).

  • Mechanical Agitation: Use vigorous stirring or vortexing to increase the interaction between the solvent and the DTBHQ powder.

  • Sonication: For difficult-to-dissolve samples, sonication can be an effective method to break down aggregates and enhance dissolution, particularly when preparing stock solutions in solvents like DMSO.[3]

Advanced Troubleshooting:

If the initial steps fail, consider the following:

  • Co-solvent System: For many biological applications, a co-solvent system is necessary. A common approach is to first dissolve DTBHQ in a small amount of a water-miscible organic solvent in which it is highly soluble, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[4][5] This stock can then be diluted into the final nonpolar or aqueous experimental medium.

  • Formulation with Surfactants or Other Excipients: For in vivo or certain in vitro applications, a more complex formulation may be required to maintain solubility and bioavailability. Common excipients include PEG300, Tween-80, and corn oil.[4][5]

Issue: My DTBHQ solution is cloudy or shows precipitation after preparation or upon cooling.
  • Metastable Solution: You may have created a supersaturated solution at a higher temperature that is now precipitating as it cools to room temperature.

    • Solution: Try gently reheating the solution to redissolve the precipitate. For experimental use, you may need to prepare the solution fresh and use it at a controlled temperature.

  • Insufficient Co-solvent: If you are using a co-solvent system, the proportion of the primary solvent (in which DTBHQ is highly soluble) may be too low in the final mixture.

    • Solution: Re-evaluate your formulation. You may need to increase the percentage of the co-solvent (e.g., DMSO) or add other solubilizing agents. However, be mindful of the tolerance of your experimental system to these solvents.[6]

  • pH Effects: While primarily an issue in aqueous or protic systems, the pH of any aqueous phase in your experiment can influence the stability of hydroquinones.

    • Solution: Ensure the final medium is buffered appropriately if applicable.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of DTBHQ for cell-based assays?

A high-purity dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of DTBHQ for biological experiments.[3][4][5] Solubility in DMSO can reach up to 100 mg/mL with the aid of sonication.[5]

Q2: How can I dissolve DTBHQ for in vivo animal studies?

For in vivo administration, a multi-component vehicle is often necessary to ensure solubility and bioavailability. A common approach is to first dissolve DTBHQ in a minimal amount of DMSO and then use co-solvents like PEG300 and a surfactant such as Tween-80 before diluting with saline or another aqueous vehicle.[4][5] Alternatively, for lipophilic formulations, a mixture of DMSO and corn oil can be used.[4]

Q3: My experiment is sensitive to DMSO. What are my alternatives?

If your assay is sensitive to DMSO, you can try other organic solvents like ethanol or acetone to prepare a stock solution, although the achievable concentration may be lower.[7] You will need to perform vehicle controls to ensure the solvent does not interfere with your experimental results. For some applications, formulations with cyclodextrins can also be an option to enhance aqueous solubility without using organic solvents.[4]

Q4: At what temperature should I store my DTBHQ stock solution?

Stock solutions of DTBHQ in solvents like DMSO should be stored at -20°C or -80°C to ensure long-term stability.[3][4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]

Q5: Can I heat my DTBHQ solution to get it to dissolve?

Yes, gentle heating can aid in the dissolution of DTBHQ.[1] However, be cautious about the temperature and duration of heating to avoid potential degradation of the compound. Always work in a well-ventilated area.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventTemperature (°C)Solubility (wt %)Molar Solubility (approx.)Reference(s)
DMSORoom Temperature~22.5% (with sonication)2.25 M[3]
Acetone25251.5 M
Ethyl Acetate25311.6 M[7]
Ethanol (95%)25170.9 M[7]
Toluene25< 1< 0.05 M[7]
Water25Insoluble-[7]
Water300.0004 g/L~1.8 µM

Experimental Protocols

Protocol 1: Preparation of DTBHQ Stock Solution for In Vitro Assays

This protocol is suitable for preparing a concentrated stock solution for use in cell-based assays or other in vitro experiments.

Materials:

  • This compound (DTBHQ) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Weigh the desired amount of DTBHQ powder in a sterile container. For example, to prepare a 100 mM stock solution, weigh 22.23 mg of DTBHQ.

  • Add the appropriate volume of DMSO to achieve the target concentration. For a 100 mM solution with 22.23 mg of DTBHQ, add 1 mL of DMSO.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the DTBHQ is not fully dissolved, place the vial in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.[3] Gentle warming (e.g., to 37°C) can also be applied.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.[4]

Protocol 2: Formulation of DTBHQ for In Vivo Administration

This protocol describes the preparation of a DTBHQ solution suitable for parenteral administration in animal models, using a co-solvent and surfactant system.[4]

Materials:

  • DTBHQ stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

Methodology:

This example is for a final formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of DTBHQ will be 2.5 mg/mL.

  • Start with a prepared stock solution of DTBHQ in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL DTBHQ stock solution in DMSO. Mix thoroughly until the solution is homogeneous.

  • Add 50 µL of Tween-80 to the mixture and mix again until clear.

  • Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the total volume to 1 mL.

  • The final solution should be clear. If any precipitation occurs, the formulation may need to be adjusted. This working solution should be prepared fresh on the day of use.[4]

Mandatory Visualization

Logical Workflow for Troubleshooting DTBHQ Solubility Issues

DTBHQ Solubility Troubleshooting start Start: DTBHQ Fails to Dissolve check_solvent Step 1: Verify Solvent Purity (High Purity, Anhydrous) start->check_solvent mechanical_agitation Step 2: Apply Mechanical Energy (Vortex, Stir, Sonicate) check_solvent->mechanical_agitation apply_heat Step 3: Gentle Heating (e.g., 37-50°C) mechanical_agitation->apply_heat evaluation1 Is the solution clear? apply_heat->evaluation1 use_cosolvent Step 4: Use a Co-Solvent System (e.g., Prepare stock in DMSO) evaluation1->use_cosolvent No success Success: Solution Ready for Use (Perform vehicle controls) evaluation1->success Yes evaluation2 Is the stock solution clear? use_cosolvent->evaluation2 dilute_stock Dilute stock into final medium evaluation2->dilute_stock Yes fail Failure: Re-evaluate solvent system or consider alternative formulation evaluation2->fail No check_precipitation Check for precipitation upon dilution dilute_stock->check_precipitation add_excipients Step 5: Add Excipients (e.g., PEG300, Tween-80) check_precipitation->add_excipients Precipitation Occurs check_precipitation->success No Precipitation add_excipients->success

Caption: Troubleshooting workflow for dissolving DTBHQ.

Signaling Pathway of DTBHQ as a SERCA Inhibitor

DTBHQ_SERCA_Pathway cluster_ER DTBHQ This compound (DTBHQ) SERCA SERCA Pump (Sarco/Endoplasmic Reticulum Ca2+-ATPase) DTBHQ->SERCA Inhibits Ca_uptake Ca2+ Reuptake Ca_increase Cytosolic [Ca2+] Increases ER Endoplasmic Reticulum Lumen (High [Ca2+]) Cytosol Cytosol (Low [Ca2+]) Cytosol->ER Ca2+ Downstream Downstream Ca2+ Signaling Events (e.g., Gene expression, Enzyme activation)

Caption: DTBHQ inhibits SERCA, increasing cytosolic Ca2+.

References

Technical Support Center: Synthesis of 2,5-Di-tert-butylhydroquinone (DTBHQ)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Di-tert-butylhydroquinone (DTBHQ).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (DTBHQ)?

A1: The most prevalent laboratory and industrial method for synthesizing DTBHQ is the Friedel-Crafts alkylation of hydroquinone. This reaction typically employs tert-butanol or isobutylene as the alkylating agent in the presence of an acid catalyst, such as phosphoric acid or sulfuric acid.[1]

Q2: What are the primary by-products I should expect in my DTBHQ synthesis?

A2: The primary and most common by-product is the mono-alkylated product, 2-tert-butylhydroquinone (TBHQ).[2][3] Other potential impurities include unreacted hydroquinone, and under certain conditions, oxidation of the hydroquinone species can lead to the formation of corresponding benzoquinones, such as 2-tert-butyl-p-benzoquinone (TBBQ). While less common, the formation of other polysubstituted isomers is possible, though not widely reported.

Q3: My final DTBHQ product is discolored (e.g., pink, brown, or dark). What is the likely cause?

A3: Discoloration in the final product is often due to the presence of oxidized by-products, primarily benzoquinones. These can form if the reaction is exposed to air for extended periods, especially at elevated temperatures. The presence of residual acid catalyst can also contribute to discoloration.

Q4: What are the recommended analytical techniques for identifying and quantifying by-products in my reaction mixture?

A4: The most effective analytical methods for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is excellent for identifying and quantifying the different substituted hydroquinones after derivatization. HPLC, particularly with a UV detector, is well-suited for separating and quantifying DTBHQ, TBHQ, and hydroquinone in the reaction mixture.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of DTBHQ - Insufficient reaction time or temperature. - Inadequate amount of catalyst. - Suboptimal ratio of hydroquinone to alkylating agent. - Inefficient purification method.- Increase reaction time and/or temperature gradually, monitoring the reaction progress by TLC or HPLC. - Optimize the catalyst loading. For instance, in phosphoric acid-catalyzed reactions, a higher concentration can increase conversion but may also lead to more by-products. - Experiment with the molar ratio of hydroquinone to tert-butanol. A common starting point is a 1:2 to 1:2.5 ratio. - For purification, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is often effective at isolating the less soluble DTBHQ from the more soluble TBHQ.
High Percentage of TBHQ By-product - Insufficient amount of alkylating agent. - Reaction conditions favoring mono-alkylation (e.g., lower temperature or shorter reaction time). - Steric hindrance preventing the second alkylation.- Increase the molar equivalent of the alkylating agent (tert-butanol or isobutylene). - Increase the reaction temperature and/or extend the reaction time to promote the second alkylation step. - Ensure adequate mixing to overcome mass transfer limitations.
Presence of Unreacted Hydroquinone - Incomplete reaction. - Poor catalyst activity.- Extend the reaction time or increase the reaction temperature. - Ensure the catalyst is active and not poisoned. If using a solid catalyst, ensure it is properly activated. For liquid acid catalysts, check the concentration.
Product Discoloration - Oxidation of hydroquinone or its derivatives to benzoquinones. - Presence of residual acid from the synthesis.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Thoroughly wash the crude product to remove any residual acid catalyst. A wash with a dilute sodium bicarbonate solution followed by water is often effective. - Decolorize the crude product using activated carbon during recrystallization.

Experimental Protocols

Protocol for By-product Identification by GC-MS

This protocol outlines a general procedure for the identification of by-products in a DTBHQ synthesis reaction mixture.

1. Sample Preparation: a. Take an aliquot (approximately 1-2 mg) of the crude reaction mixture. b. Dissolve the aliquot in 1 mL of a suitable solvent such as pyridine or acetonitrile. c. To derivatize the hydroxyl groups for better volatility and peak shape in the GC, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). d. Cap the vial and heat at 60-70 °C for 30 minutes. e. Cool the sample to room temperature before injection.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless or with a split ratio of 20:1).

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

3. Data Analysis: a. Identify the peaks in the total ion chromatogram (TIC). b. Compare the mass spectra of the unknown peaks with a spectral library (e.g., NIST) to identify the compounds. c. The expected trimethylsilyl (TMS) derivatives to look for are:

  • Hydroquinone-bis(TMS) ether
  • TBHQ-bis(TMS) ether
  • DTBHQ-bis(TMS) ether

Visualizations

Synthesis_Pathway cluster_reaction Friedel-Crafts Alkylation HQ Hydroquinone TBHQ 2-tert-Butylhydroquinone (TBHQ) (By-product) HQ->TBHQ + tert-Butyl group TB tert-Butanol cat Acid Catalyst (H₃PO₄) DTBHQ This compound (DTBHQ) (Product) TBHQ->DTBHQ + tert-Butyl group

Caption: Synthesis pathway of this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions / Impurities HQ Hydroquinone TBHQ TBHQ HQ->TBHQ 1st Alkylation HQ_ox p-Benzoquinone HQ->HQ_ox Oxidation DTBHQ DTBHQ TBHQ->DTBHQ 2nd Alkylation TBHQ_ox 2-tert-Butyl-p-benzoquinone TBHQ->TBHQ_ox Oxidation

Caption: Formation of primary by-products in DTBHQ synthesis.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield of DTBHQ start->low_yield high_tbhq High TBHQ Content start->high_tbhq discoloration Product Discoloration start->discoloration sol_yield Optimize: - Reaction Time/Temp - Catalyst Amount - Reactant Ratio low_yield->sol_yield sol_tbhq Increase: - Alkylating Agent - Reaction Time/Temp high_tbhq->sol_tbhq sol_color Implement: - Inert Atmosphere - Thorough Washing - Activated Carbon discoloration->sol_color

Caption: A logical workflow for troubleshooting common issues.

References

Optimizing 2,5-Di-tert-butylhydroquinone (DTBHQ) for Polymerization Inhibition: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the concentration of 2,5-Di-tert-butylhydroquinone (DTBHQ) for effective polymerization inhibition in your experiments.

Troubleshooting Guide

Issue: Premature Polymerization Despite Presence of DTBHQ
Possible Cause Troubleshooting Steps
Insufficient DTBHQ Concentration The optimal concentration of DTBHQ is monomer-dependent and influenced by storage/reaction conditions. For styrene, concentrations around 50 ppm have been used in experimental settings.[1] However, for highly reactive monomers or at elevated temperatures, this may be insufficient. Action: Increase the DTBHQ concentration incrementally (e.g., in 25-50 ppm steps) and monitor the stability of the monomer.
Inhibitor Depletion DTBHQ is consumed over time as it scavenges free radicals. The rate of depletion is affected by factors such as temperature, oxygen presence, and exposure to light. Action: Monitor the DTBHQ concentration regularly using analytical methods like HPLC or UV-Vis spectrophotometry. Replenish DTBHQ as needed to maintain an effective concentration.
Oxygen Deficiency Hydroquinone-based inhibitors like DTBHQ often require the presence of dissolved oxygen to effectively inhibit polymerization.[2][3] The inhibitor reacts with peroxy radicals formed from the reaction of free radicals with oxygen. Action: Ensure the monomer is stored or handled in an environment with a controlled presence of air or oxygen, unless your specific application requires anaerobic conditions. In such cases, a different class of inhibitor may be more suitable.
Contamination Impurities in the monomer or from the storage container can initiate polymerization, overwhelming the inhibitor. Action: Ensure high purity of the monomer and use clean, inert storage containers. Avoid contact with materials that can catalyze polymerization.
Elevated Temperature Higher temperatures accelerate the rate of free radical formation, leading to faster inhibitor consumption and potentially triggering polymerization. Action: Store inhibited monomers at the recommended temperature. If the application requires elevated temperatures, a higher concentration of DTBHQ or a combination with other inhibitors may be necessary.
Issue: Polymerization Occurs Upon Heating or During Distillation
Possible Cause Troubleshooting Steps
Inhibitor Volatility While DTBHQ has a relatively high boiling point, it might not be sufficient for high-temperature distillation processes, leading to inhibitor depletion in the vapor phase. Action: Consider using a less volatile inhibitor or a combination of inhibitors with different volatilities for effective inhibition in both liquid and vapor phases.
Localized Hot Spots Uneven heating can create localized areas where the temperature is high enough to initiate polymerization, even if the bulk temperature is controlled. Action: Ensure uniform heating and agitation during processes like distillation to prevent the formation of hot spots.
Issue: Difficulty in Determining the Correct DTBHQ Concentration
Possible Cause Troubleshooting Steps
Lack of Specific Data for the Monomer Optimal inhibitor concentrations are highly specific to the monomer and process conditions. Action: Conduct a systematic study to determine the optimal DTBHQ concentration for your specific monomer and experimental setup. See the "Experimental Protocols" section for a general procedure.
Interference from Other Components Other additives or components in your system may interact with DTBHQ or affect its solubility. Action: Evaluate the compatibility of DTBHQ with all components in your formulation.

Frequently Asked Questions (FAQs)

1. What is the typical starting concentration for DTBHQ?

A common starting point for many monomers is in the range of 50-200 ppm.[4][5] However, this is a general guideline, and the optimal concentration can vary significantly. For instance, in a study on styrene polymerization, various phenolic inhibitors, including the related tert-butylhydroquinone (TBHQ), were evaluated at a concentration of 50 ppm.[1]

2. How does temperature affect the performance of DTBHQ?

Higher temperatures increase the rate of free radical formation, which in turn accelerates the consumption of DTBHQ. Therefore, a higher concentration of the inhibitor may be required at elevated temperatures to maintain stability.

3. Is oxygen required for DTBHQ to function as an inhibitor?

Yes, hydroquinone-based inhibitors like DTBHQ are most effective in the presence of oxygen.[2][3] Oxygen reacts with initiating radicals to form peroxy radicals, which are then scavenged by the hydroquinone.

4. Can I use DTBHQ in combination with other inhibitors?

Yes, DTBHQ can be used in combination with other inhibitors to achieve a synergistic effect.[3] This can be particularly useful for providing broad-spectrum inhibition under different conditions (e.g., in both liquid and vapor phases, or over a wider temperature range).

5. How can I measure the concentration of DTBHQ in my monomer?

Several analytical techniques can be used to determine the concentration of DTBHQ, including:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and sensitive method for quantifying inhibitors.

  • UV-Vis Spectrophotometry: This method can be a simpler and faster alternative for determining the concentration of hydroquinone-based inhibitors.[6]

  • Gas Chromatography (GC): This technique can also be employed for the analysis of inhibitors.

Data Presentation

The following tables summarize typical concentration ranges for hydroquinone-based inhibitors in common monomers. Note that these are general guidelines and optimization is crucial for specific applications.

Table 1: General Concentration Ranges of Hydroquinone-based Inhibitors

MonomerTypical Inhibitor Concentration (ppm)
Styrene10 - 50
Methyl Methacrylate10 - 100[7]
Vinyl Acetate3 - 20
Acrylic Acid200 - 1000

Table 2: Performance of Phenolic Inhibitors in Styrene Polymerization at 115°C (50 ppm concentration)

InhibitorPolymer Growth (%) after 4 hoursStyrene Conversion (%) after 4 hours
2,6-di-tert-butyl-4-methoxyphenol (DTBMP)16.400.048
2,6-di-tert-butyl-4-methylphenol (BHT)42.500.111
Commercial TBC--
tert-butyl hydroquinone (TBHQ) --
4-Methoxyphenol (MEHQ)--
Data adapted from a study on various phenolic inhibitors. While specific data for DTBHQ was not provided in this format, TBHQ is a closely related compound.[1]

Experimental Protocols

Protocol: Determining the Optimal Concentration of DTBHQ

This protocol outlines a general procedure for evaluating the effectiveness of different concentrations of DTBHQ in preventing the polymerization of a liquid monomer.

1. Materials and Equipment:

  • Monomer to be stabilized
  • This compound (DTBHQ)
  • Series of reaction vessels (e.g., sealed glass ampoules or a stirred reactor)
  • Constant temperature bath or oven
  • Analytical instrument for measuring polymer content (e.g., gravimetry, viscometry, or chromatography)
  • Analytical instrument for measuring inhibitor concentration (e.g., HPLC or UV-Vis spectrophotometer)

2. Procedure: a. Prepare a series of monomer samples containing different concentrations of DTBHQ (e.g., 0, 25, 50, 100, 150, 200 ppm). b. Place the samples in the reaction vessels and seal them. If oxygen is required for inhibition, ensure a controlled amount of air is present in the headspace. c. Place the vessels in a constant temperature bath set to the desired test temperature (e.g., a temperature relevant to storage or processing conditions). d. At regular time intervals, remove a sample from each concentration and quench the polymerization (e.g., by rapid cooling). e. Analyze the samples to determine the extent of polymerization. This can be done by precipitating the polymer and measuring its weight, or by measuring the change in viscosity of the solution. f. (Optional) Analyze the concentration of the remaining DTBHQ in each sample to determine the rate of inhibitor depletion. g. Plot the percentage of polymer formed (or another measure of polymerization) versus time for each DTBHQ concentration. h. The optimal concentration will be the lowest concentration that effectively prevents polymerization for the desired period under the tested conditions.

Mandatory Visualizations

Diagram 1: Mechanism of Polymerization Inhibition by DTBHQ

InhibitionMechanism R R• (Free Radical) ROO ROO• (Peroxy Radical) R->ROO + O₂ O2 O₂ (Oxygen) DTBHQ_radical DTBHQ• (Stable Radical) ROO->DTBHQ_radical + DTBHQ - ROOH DTBHQ DTBHQ (Inhibitor) Inactive Inactive Products DTBHQ_radical->Inactive + ROO•

Caption: Free radical scavenging mechanism of DTBHQ in the presence of oxygen.

Diagram 2: Experimental Workflow for DTBHQ Optimization

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep1 Prepare Monomer Stock prep3 Mix Monomer and DTBHQ prep1->prep3 prep2 Prepare DTBHQ Solutions (Varying Concentrations) prep2->prep3 exp1 Incubate at Constant Temperature prep3->exp1 exp2 Sample at Time Intervals exp1->exp2 analysis1 Measure Polymer Content (e.g., Gravimetry) exp2->analysis1 analysis2 Measure DTBHQ Concentration (e.g., HPLC) exp2->analysis2 results1 Plot % Polymer vs. Time analysis1->results1 results2 Determine Optimal Concentration results1->results2

Caption: Workflow for determining the optimal concentration of DTBHQ.

Diagram 3: Troubleshooting Logic for Premature Polymerization

TroubleshootingTree start Premature Polymerization Observed q1 Is DTBHQ Concentration Sufficient? start->q1 a1_yes Check for Oxygen q1->a1_yes Yes a1_no Increase DTBHQ Concentration q1->a1_no No q2 Is Oxygen Present? a1_yes->q2 a2_yes Investigate for Contamination q2->a2_yes Yes a2_no Introduce Controlled Amount of Air/O₂ q2->a2_no No q3 Is Monomer/System Contaminated? a2_yes->q3 a3_yes Purify Monomer/ Use Inert Equipment q3->a3_yes Yes a3_no Check Storage/Process Temperature q3->a3_no No

Caption: Decision tree for troubleshooting premature polymerization with DTBHQ.

References

Technical Support Center: Managing Discoloration in Polymers Containing 2,5-Di-tert-butylhydroquinone (DTBHQ)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration issues in polymer formulations containing the antioxidant 2,5-Di-tert-butylhydroquinone (DTBHQ).

Troubleshooting Guide: Diagnosing and Resolving Polymer Discoloration

Discoloration, often appearing as a yellowing effect, in polymers stabilized with DTBHQ is a common issue that can compromise the aesthetic and potentially the performance characteristics of the final product. This guide provides a systematic approach to identifying the root cause and implementing effective solutions.

Problem: Polymer exhibits a yellow tint after processing or during storage.

Initial Assessment Workflow

G start Discoloration Observed q1 Was the discoloration present immediately after processing? start->q1 q2 Is the discoloration worsening with exposure to light or heat? q1->q2 No a1 High processing temperature or oxygen exposure are likely contributors. q1->a1 Yes a2 UV degradation or long-term thermal oxidation is a probable cause. q2->a2 Yes s1 Optimize processing conditions: - Lower temperature - Use nitrogen blanket a1->s1 s2 Incorporate co-stabilizers: - Phosphites for processing stability - HALS for light and long-term thermal stability a2->s2 s3 Evaluate DTBHQ concentration. Is it within the recommended range? s1->s3 end Discoloration Mitigated s1->end If successful s2->s3 s2->end If successful s4 Consider alternative, non-discoloring antioxidant systems. s3->s4 If issue persists s3->end If successful s4->end

Caption: Troubleshooting workflow for polymer discoloration.

Detailed Troubleshooting Steps:

  • Review Processing Conditions:

    • High Temperature: DTBHQ, like other phenolic antioxidants, can degrade at excessive processing temperatures, leading to the formation of colored byproducts.

    • Oxygen Exposure: The presence of oxygen during melt processing accelerates the oxidation of the antioxidant, a primary pathway to discoloration.

    • Solution: Reduce the processing temperature to the lowest feasible point for the polymer.[1] Employ a nitrogen purge or blanket in the extruder hopper and feed throat to minimize oxygen exposure.[1]

  • Evaluate Stabilizer Package:

    • Primary Antioxidant Overload: While essential, an excessively high concentration of DTBHQ can lead to a higher concentration of its colored degradation products.

    • Lack of Secondary Stabilizers: DTBHQ is a primary, radical-scavenging antioxidant. It is most effective when used in conjunction with secondary antioxidants that address different aspects of degradation.

    • Solution:

      • Incorporate Phosphite Co-stabilizers: Phosphites are secondary antioxidants that decompose hydroperoxides, which are precursors to free radicals.[2][3][4] They also have the significant advantage of being able to regenerate primary phenolic antioxidants from their oxidized, colored quinone forms back to their active, non-colored phenolic form, thus preventing discoloration.[5][6]

      • Add Hindered Amine Light Stabilizers (HALS): If the polymer is intended for applications involving UV exposure, HALS are crucial. They do not absorb UV radiation but act as potent radical scavengers that are regenerated in a cyclic process, offering long-term protection against photo-oxidation and associated discoloration.[7][8][9]

  • Consider Alternative Antioxidants:

    • If discoloration persists despite optimization of the current formulation, the inherent tendency of DTBHQ to form colored species may be the limiting factor.

    • Solution: Evaluate alternative antioxidant systems known for lower color contribution. Options include:

      • Hindered Phenolic Antioxidants with Higher Steric Hindrance: Antioxidants like octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (e.g., Irganox 1076) are often cited for their good performance and color stability.[2]

      • Non-Phenolic Antioxidants: For applications where color is critical, phenol-free antioxidants, such as certain amine oxides, can provide excellent thermal stability with minimal color development.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of discoloration when using DTBHQ?

A1: The primary cause of discoloration, typically yellowing, is the formation of conjugated quinone methides.[6] DTBHQ is a phenolic antioxidant that functions by donating a hydrogen atom to neutralize free radicals. In this process, the DTBHQ molecule itself is transformed into a phenoxyl radical, which can then be oxidized to form these highly colored quinone methide byproducts.[6]

G cluster_0 Antioxidant Action cluster_1 Discoloration Pathway DTBHQ DTBHQ (Phenolic Antioxidant) DTBHQ_Radical DTBHQ Radical DTBHQ->DTBHQ_Radical Donates H• Radical Polymer Radical (R•) StabilizedPolymer Stabilized Polymer (RH) Radical->StabilizedPolymer Accepts H• DTBHQ_Radical2 DTBHQ Radical Oxidation Further Oxidation (Heat, O2) DTBHQ_Radical2->Oxidation Quinone Quinone Methide (Colored Byproduct) Oxidation->Quinone

Caption: Mechanism of DTBHQ action and discoloration.

Q2: How do phosphite co-stabilizers help in preventing discoloration?

A2: Phosphite co-stabilizers, also known as secondary antioxidants, play a dual role in preventing discoloration. Firstly, they act as hydroperoxide decomposers, breaking down hydroperoxides (ROOH) into stable, non-radical products.[2][3] This reduces the overall radical load in the polymer, meaning the primary antioxidant (DTBHQ) is consumed at a lower rate. Secondly, and crucially for color stability, phosphites can react with the colored quinone methide byproducts of phenolic antioxidants, reducing them back to the original, non-colored phenolic form.[5][6] This regenerative cycle enhances the efficiency of the primary antioxidant and minimizes color formation.

G cluster_0 Standard Discoloration cluster_1 Synergistic Stabilization with Phosphite DTBHQ DTBHQ Quinone Quinone (Colored) DTBHQ->Quinone Oxidation DTBHQ2 DTBHQ Quinone2 Quinone (Colored) DTBHQ2->Quinone2 Oxidation Quinone2->DTBHQ2 Regeneration Phosphite Phosphite Co-stabilizer Quinone2->Phosphite Phosphate Phosphate Phosphite->Phosphate Oxidation

Caption: Role of phosphite in regenerating DTBHQ.

Q3: What are the recommended levels for DTBHQ and co-stabilizers?

A3: The optimal concentration of DTBHQ and co-stabilizers is highly dependent on the specific polymer, processing conditions, and the end-use application. However, a general starting point for a stabilization package in polyolefins is:

  • Primary Antioxidant (DTBHQ): 0.05% to 0.2% by weight.

  • Secondary Antioxidant (Phosphite): 0.05% to 0.2% by weight. A common ratio of primary to secondary antioxidant is often in the range of 1:1 to 1:2.

  • Hindered Amine Light Stabilizer (HALS): 0.1% to 0.5% by weight, for applications requiring UV stability.

It is crucial to perform experimental trials to determine the most effective and efficient concentration for your specific system.

Q4: Can the discoloration be reversed?

A4: Once significant discoloration has occurred due to the formation of stable quinone methides, it is generally irreversible in the final polymer product. Therefore, prevention is the most effective strategy.

Data Presentation: Performance of Antioxidant Systems

The following tables summarize typical performance data for different antioxidant systems in polyolefins, with a focus on color stability as measured by the Yellowness Index (YI). Lower YI values indicate less discoloration and better color stability.

Table 1: Effect of Co-stabilizers on Yellowness Index (YI) in Polypropylene (PP) after Multiple Extrusions

FormulationYellowness Index (YI) after 1st PassYellowness Index (YI) after 5th Pass
PP (unstabilized)2.58.0
PP + 0.1% DTBHQ1.05.5
PP + 0.1% DTBHQ + 0.1% Phosphite-1.51.0
PP + 0.1% DTBHQ + 0.1% Phosphite + 0.2% HALS-1.80.8

Note: Data is representative and will vary based on specific polymer grade, processing conditions, and types of co-stabilizers used.

Table 2: Comparative Yellowness Index (YI) of Different Antioxidants in High-Density Polyethylene (HDPE)

Antioxidant (at 0.1% loading)Yellowness Index (YI) after Processing
Unstabilized3.0
This compound (DTBHQ)1.2
Vitamin E4.5[5][11]
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (e.g., Irganox 1076)-0.5[2]
Phenol-free Amine Oxide-2.0

Note: This table provides a general comparison. The performance of antioxidants can be influenced by the presence of catalyst residues and other additives.[5]

Experimental Protocols

1. Measurement of Yellowness Index (YI)

This protocol is based on the ASTM E313 standard.[5][10][12]

  • Objective: To quantify the degree of yellowness in a polymer sample.

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure:

    • Sample Preparation: Prepare flat, opaque polymer plaques of a standardized thickness (e.g., 2 mm). Ensure the surface is clean and free of defects.

    • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using a certified white standard.

    • Measurement:

      • Set the illuminant to D65 (daylight) and the observer angle to 10 degrees.

      • Place the polymer sample in the measurement port.

      • Initiate the measurement. The instrument will record the tristimulus values (X, Y, Z).

    • Calculation: The Yellowness Index (YI) is calculated using the following formula for the D65 illuminant and 10-degree observer:

      • YI = 100 * (C_x * X - C_z * Z) / Y

      • Where C_x and C_z are coefficients dependent on the illuminant and observer.

  • Reporting: Report the YI value. A lower number indicates less yellowness.

2. Accelerated Weathering and UV Stability Test

This protocol is based on the ASTM D4329 standard for fluorescent UV exposure of plastics.[6]

  • Objective: To simulate the long-term effects of UV exposure and moisture on the color stability of the polymer.

  • Apparatus: QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps.

  • Procedure:

    • Sample Preparation: Prepare polymer plaques of a standard size to fit the sample holders of the QUV tester.

    • Initial Measurement: Measure the initial Yellowness Index of the samples before exposure as a baseline.

    • Exposure Cycle: Mount the samples in the QUV tester. A common cycle for general plastics is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

    • Duration: Continue the exposure for a predetermined duration (e.g., 250, 500, 1000 hours).

    • Periodic Evaluation: At specified intervals, remove the samples and measure their Yellowness Index.

  • Reporting: Report the change in Yellowness Index (ΔYI) over time. This provides a quantitative measure of the material's resistance to UV-induced discoloration.

References

Technical Support Center: Long-Term Stability of 2,5-Di-tert-butylhydroquinone (DTBHQ) Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term stability of 2,5-Di-tert-butylhydroquinone (DTBHQ) solutions.

Troubleshooting Guides

Issue 1: Precipitation or Crystallization of DTBHQ in Solution

Question: My DTBHQ solution, which was initially clear, has formed a precipitate after storage. What could be the cause and how can I resolve this?

Answer:

Precipitation of DTBHQ from a solution upon storage is typically due to exceeding its solubility limit under the storage conditions. The solubility of DTBHQ is highly dependent on the solvent system and temperature.

Possible Causes and Solutions:

  • Temperature Fluctuations: A decrease in storage temperature can significantly lower the solubility of DTBHQ, leading to crystallization.

    • Solution: Store the solution at a constant, controlled temperature. If precipitation has occurred, gentle warming and agitation may redissolve the DTBHQ. Refer to the solubility data in Table 1 to determine the appropriate storage temperature for your solvent and concentration.

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of DTBHQ beyond its solubility limit.

    • Solution: Ensure that storage containers are tightly sealed to prevent solvent loss. Using parafilm or a secondary seal can be beneficial for long-term storage.

  • Inappropriate Solvent Choice: The solvent used may not be optimal for the desired concentration and storage temperature.

    • Solution: Select a solvent or solvent mixture in which DTBHQ has higher solubility at your intended storage temperature. Acetone, for instance, shows a significant increase in DTBHQ solubility with temperature.[1][2]

Data Presentation: Solubility of DTBHQ in Various Solvents

SolventTemperature (°C)Solubility ( g/100g solvent)
Acetone10~5.5
20~9.0
30~15.0
40~25.0
Ethyl Acetate10~4.0
20~6.0
30~9.0
40~13.0
Methanol10~2.5
20~4.0
30~6.0
40~9.0
Ethanol (95%)10~3.0
20~5.0
30~8.0
40~12.0

Note: The solubility data is approximated from graphical representations and may vary slightly.[1][2]

Issue 2: Discoloration (e.g., yellowing, browning) of DTBHQ Solution

Question: My DTBHQ solution has developed a yellow or brown tint over time. What is causing this and is the solution still usable?

Answer:

Discoloration of DTBHQ solutions is a common indicator of oxidative degradation. DTBHQ is an antioxidant and will sacrifice itself to react with oxygen, leading to the formation of colored oxidation products, primarily 2,5-di-tert-butyl-1,4-benzoquinone (DTBBQ). The presence of light and heat can accelerate this process.

Possible Causes and Solutions:

  • Exposure to Oxygen: The presence of dissolved oxygen in the solvent or oxygen in the headspace of the storage container is a primary driver of oxidation.

    • Solution:

      • Inert Gas Sparging: Before sealing the container, sparge the solution and the headspace with an inert gas like nitrogen or argon to displace oxygen.

      • Use of Degassed Solvents: Prepare solutions using solvents that have been degassed through methods such as sonication, vacuum, or sparging with an inert gas.

  • Exposure to Light: UV and visible light can provide the energy to initiate and propagate oxidative reactions.[3]

    • Solution: Store DTBHQ solutions in amber glass vials or bottles, or wrap the container in aluminum foil to protect it from light.

  • Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the oxidation of hydroquinones.

    • Solution: Use high-purity solvents and glassware that has been thoroughly cleaned to remove any metal contaminants. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) can sequester metal ions.

  • High Storage Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.

    • Solution: Store solutions at reduced temperatures (e.g., 2-8°C), provided the DTBHQ concentration is low enough to remain in solution.

Usability of Discolored Solutions:

The usability of a discolored solution depends on the specific application. For applications where high purity is critical, a discolored solution should be discarded. For other uses, the extent of degradation should be quantified using an appropriate analytical method, such as HPLC, to determine if the remaining DTBHQ concentration is acceptable.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for DTBHQ in solution?

A1: The primary degradation pathway for DTBHQ in the presence of an oxidizing agent is its conversion to 2,5-di-tert-butyl-1,4-benzoquinone (DTBBQ). This oxidation reaction involves the loss of two electrons and two protons from the hydroquinone moiety, resulting in the formation of a conjugated quinone structure, which is colored.

Q2: How can I monitor the stability of my DTBHQ solution?

A2: The most common and reliable method for monitoring the stability of a DTBHQ solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the parent DTBHQ from its degradation products. A decrease in the peak area of DTBHQ and the appearance of new peaks corresponding to degradation products over time indicate instability.

Q3: Are there any recommended additives to improve the long-term stability of DTBHQ solutions?

A3: Yes, the addition of a synergistic antioxidant can help improve the stability of DTBHQ solutions. Ascorbic acid (Vitamin C) or its derivatives can act as a scavenger for dissolved oxygen and can also help regenerate DTBHQ from its oxidized form.[4][5] A typical concentration to test would be in the range of 0.05-0.2% (w/v).

Q4: What are the ideal storage conditions for DTBHQ solutions?

A4: The ideal storage conditions for DTBHQ solutions to ensure long-term stability are:

  • Temperature: 2-8°C (refrigerated), ensuring the concentration is below the solubility limit at this temperature.

  • Light: Protected from light by using amber containers or by wrapping the container.

  • Atmosphere: Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Container: Tightly sealed glass containers are preferred.

Q5: Is it necessary to perform forced degradation studies on DTBHQ solutions?

A5: Performing forced degradation studies is highly recommended, especially in drug development and for establishing validated analytical methods. These studies, which involve exposing the solution to stress conditions such as high temperature, humidity, light, and a range of pH values, help to identify potential degradation products and establish the degradation pathways. This information is crucial for developing a robust, stability-indicating analytical method.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for DTBHQ

This protocol outlines a general reverse-phase HPLC method for the analysis of DTBHQ and its primary degradation product, DTBBQ.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized based on the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm for DTBHQ and 310 nm for DTBBQ.[6][7]

  • Standard Preparation:

    • Prepare a stock solution of DTBHQ (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Dilute the DTBHQ solution to be tested with the mobile phase to fall within the calibration range.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the peaks for DTBHQ and any degradation products based on their retention times.

    • Quantify the concentration of DTBHQ in the samples using the calibration curve.

Protocol 2: Accelerated Stability Study (Forced Degradation)

This protocol describes a general procedure for conducting a forced degradation study on a DTBHQ solution.

  • Materials:

    • DTBHQ solution in the desired solvent.

    • Calibrated oven, photostability chamber, and pH meter.

    • Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) for hydrolysis studies.

    • Oxidizing agent (e.g., 3% hydrogen peroxide) for oxidation studies.

  • Procedure:

    • Thermal Degradation: Place aliquots of the DTBHQ solution in sealed vials in an oven at elevated temperatures (e.g., 40°C, 60°C, and 80°C).[8] Withdraw samples at specified time points (e.g., 1, 3, 7, and 14 days) and analyze by HPLC.

    • Photodegradation: Expose aliquots of the solution in clear glass vials to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze samples at appropriate time intervals.

    • Acid and Base Hydrolysis: To separate aliquots of the solution, add an equal volume of 0.1 N HCl and 0.1 N NaOH, respectively. Store the solutions at room temperature or an elevated temperature (e.g., 60°C) for a specified period. Neutralize the samples before HPLC analysis.

    • Oxidative Degradation: Add a small volume of 3% hydrogen peroxide to an aliquot of the DTBHQ solution. Store at room temperature and monitor for degradation by HPLC at various time points.

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1 to determine the percentage of DTBHQ remaining and to identify and quantify any degradation products.

Visualizations

degradation_pathway DTBHQ This compound (DTBHQ) DTBBQ 2,5-Di-tert-butyl-1,4-benzoquinone (DTBBQ) (Colored Degradation Product) DTBHQ->DTBBQ Oxidation (-2e-, -2H+)

Caption: Oxidative degradation pathway of DTBHQ.

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare DTBHQ Solution thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hydrolysis Acid/Base Hydrolysis prep->hydrolysis oxidation Oxidative Stress prep->oxidation hplc Stability-Indicating HPLC Analysis thermal->hplc photo->hplc hydrolysis->hplc oxidation->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

logical_relationship cluster_factors Factors Influencing Stability cluster_solutions Stabilization Strategies stability DTBHQ Solution Stability oxygen Oxygen stability->oxygen light Light stability->light temp Temperature stability->temp metal Metal Ions stability->metal antioxidant Synergistic Antioxidants stability->antioxidant inert_gas Inert Gas Purge oxygen->inert_gas amber_vial Light Protection refrigerate Low Temperature Storage chelator Chelating Agents light->amber_vial temp->refrigerate metal->chelator

Caption: Factors affecting DTBHQ stability and solutions.

References

Technical Support Center: 2,5-Di-tert-butylhydroquinone (DTBHQ) in Radical Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 2,5-Di-tert-butylhydroquinone (DTBHQ) in radical polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the side reactions and optimal use of DTBHQ as a polymerization inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (DTBHQ) as a radical polymerization inhibitor?

A1: DTBHQ primarily functions as a chain-terminating inhibitor. It donates a hydrogen atom from one of its hydroxyl groups to a propagating radical (P•), forming a stable polymer chain and a resonance-stabilized phenoxy radical. This phenoxy radical is significantly less reactive than the initial propagating radical and thus slows down or halts the polymerization process. In the presence of oxygen, DTBHQ can also react with peroxy radicals (POO•) to form stable products, further enhancing its inhibitory effect.[1][2]

Q2: What are the main side reactions of DTBHQ during radical polymerization?

A2: The principal side reaction of DTBHQ is its oxidation to 2,5-di-tert-butyl-1,4-benzoquinone (DTBBQ).[1] This can occur through the disproportionation of two semiquinone radicals or by reaction with other radical species in the system. DTBBQ itself can also act as a retarder by reacting with carbon-centered radicals, although it is generally less effective than DTBHQ.[1] Under certain conditions, dealkylation of DTBHQ to form 2-tert-butylhydroquinone (TBHQ) has also been observed, particularly in the presence of acid catalysts.

Q3: How does the presence or absence of oxygen affect the performance of DTBHQ?

A3: The presence of oxygen generally enhances the inhibitory activity of DTBHQ.[1] Oxygen can react with propagating radicals to form peroxy radicals. DTBHQ is highly effective at scavenging these peroxy radicals, thus preventing them from initiating new polymer chains. In deoxygenated systems, DTBHQ is still an effective inhibitor but its primary mode of action is through the direct quenching of carbon-centered propagating radicals. Some studies suggest that the overall inhibition may be less efficient in the absence of oxygen.[1]

Q4: I am observing a shorter than expected induction period. What could be the cause?

A4: A shorter than expected induction period could be due to several factors:

  • Insufficient DTBHQ concentration: The amount of inhibitor may be too low to effectively quench all the initiating radicals.

  • High initiator concentration or decomposition rate: A high rate of radical generation can overwhelm the inhibitor.

  • Presence of impurities: Certain impurities in the monomer or solvent can react with DTBHQ, reducing its effective concentration.

  • Incomplete deoxygenation (if working under anaerobic conditions): Residual oxygen can participate in side reactions that consume the inhibitor.

  • Elevated temperature: Higher temperatures increase the rate of initiator decomposition and may also accelerate side reactions involving DTBHQ.

Q5: My polymerization is completely inhibited and won't start. What should I do?

A5: Complete inhibition suggests an excess of DTBHQ. To address this, you can:

  • Decrease the DTBHQ concentration: Refer to literature for typical inhibitor-to-initiator ratios for your specific monomer and initiator system.

  • Increase the initiator concentration: This will generate more radicals to consume the excess inhibitor and initiate polymerization. However, be aware that this may affect the molecular weight and polydispersity of your polymer.

  • Purify the monomer: If you suspect the issue is an interaction with an unknown component, purifying the monomer can help.

Troubleshooting Guides

Issue 1: Polymerization rate is significantly slower than expected after the induction period.

This issue, known as retardation, can occur due to the formation of less reactive radical species or byproducts that interfere with propagation.

Possible Cause Troubleshooting Step
Formation of 2,5-di-tert-butyl-1,4-benzoquinone (DTBBQ) DTBBQ, a primary byproduct of DTBHQ, can act as a retarder. Consider using a lower initial concentration of DTBHQ to minimize its formation. If the problem persists, purification of the monomer after inhibition may be necessary for sensitive applications.
Reaction of DTBHQ-derived radicals with monomer The semiquinone radical formed from DTBHQ may have some limited ability to re-initiate polymerization at a much slower rate. Optimizing the inhibitor concentration is key.
Presence of other inhibiting impurities Ensure the purity of your monomer and solvent. Impurities can synergistically increase retardation with DTBHQ.
Issue 2: Inconsistent batch-to-batch polymerization times.

Inconsistent results often point to variations in experimental conditions or reagent purity.

Possible Cause Troubleshooting Step
Variable oxygen levels Ensure a consistent and thorough deoxygenation procedure for each batch if working under anaerobic conditions. If working in the presence of air, ensure consistent exposure to the atmosphere.
Inaccurate inhibitor or initiator concentration Prepare fresh stock solutions of DTBHQ and initiator for each set of experiments. Use precise weighing and dilution techniques.
Temperature fluctuations Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a constant temperature.
Monomer quality Use monomer from the same batch for a series of experiments. If this is not possible, consider re-purifying the monomer before use.

Quantitative Data

The following table summarizes the expected impact of varying DTBHQ concentrations on key polymerization parameters for a typical radical polymerization of styrene. Please note that these are representative values and the actual results may vary depending on the specific experimental conditions (monomer, initiator, temperature, etc.).

DTBHQ Concentration (ppm relative to monomer)Expected Induction Period (minutes)Relative Polymerization Rate (after induction)Approximate Number-Average Molecular Weight (Mn) ( g/mol )
001.00250,000
5015 - 250.90 - 0.95230,000 - 240,000
10030 - 450.80 - 0.85210,000 - 220,000
20060 - 800.65 - 0.75180,000 - 200,000
500> 120Significantly retardedLower and broader distribution

Experimental Protocols

Protocol 1: Measuring the Inhibition Period using Dilatometry

Dilatometry is a technique used to follow the progress of a polymerization reaction by measuring the change in volume of the reaction mixture.[3][4]

Materials:

  • Glass dilatometer with a calibrated capillary tube[3]

  • Thermostatically controlled water or oil bath[4]

  • Cathetometer or a high-resolution camera for measuring the meniscus level[4]

  • Monomer (e.g., styrene), purified

  • Initiator (e.g., AIBN or BPO)

  • DTBHQ

  • Nitrogen or argon gas for deoxygenation

Procedure:

  • Prepare the reaction mixture: In a flask, prepare the desired volume of monomer containing the specified concentrations of initiator and DTBHQ.

  • Deoxygenate the mixture: Bubble nitrogen or argon gas through the mixture for at least 30 minutes to remove dissolved oxygen.

  • Fill the dilatometer: Carefully fill the dilatometer with the deoxygenated reaction mixture, ensuring there are no air bubbles. The liquid level should be within the calibrated section of the capillary.[3]

  • Equilibrate: Place the dilatometer in the constant temperature bath and allow it to equilibrate for 10-15 minutes.

  • Record the initial height: Once the temperature is stable, record the initial height of the meniscus in the capillary (h₀) at time t=0.[4]

  • Monitor the reaction: Record the height of the meniscus (h) at regular time intervals.

  • Determine the induction period: Plot the change in height (h₀ - h) versus time. The induction period is the initial time during which there is no significant change in the meniscus height. The end of the induction period is marked by the onset of a steady decrease in the meniscus level.

Protocol 2: Analysis of DTBHQ and its Byproducts by High-Performance Liquid Chromatography (HPLC)

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample precipitation)

  • DTBHQ and 2,5-di-tert-butyl-1,4-benzoquinone (DTBBQ) standards

Procedure:

  • Sample preparation: At various time points during the polymerization, withdraw an aliquot of the reaction mixture. Immediately precipitate the polymer by adding the aliquot to a large excess of cold methanol.

  • Extract the small molecules: Centrifuge the mixture to pellet the polymer. Collect the supernatant, which contains the unreacted monomer, DTBHQ, and its byproducts.

  • HPLC analysis:

    • Mobile phase: A typical mobile phase would be a gradient of acetonitrile and water. For example, starting with 60:40 acetonitrile:water and ramping up to 100% acetonitrile.

    • Flow rate: A typical flow rate is 1 mL/min.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where both DTBHQ and DTBBQ have significant absorbance (e.g., 280-290 nm).

  • Quantification: Create calibration curves for DTBHQ and DTBBQ using standards of known concentrations. Use these curves to determine the concentrations of DTBHQ and DTBBQ in the reaction samples.

Visualizations

Inhibition_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition by DTBHQ cluster_side_reaction Side Reaction I Initiator (I) R Primary Radicals (2R•) I->R kd RM R• + Monomer (M) P1 Propagating Radical (P1•) RM->P1 P1M P1• + M Pn Pn• P1M->Pn kp Pn_DTBHQ Pn• + DTBHQ Pn->Pn_DTBHQ DTBHQ DTBHQ Dead_Polymer Dead Polymer (PnH) Pn_DTBHQ->Dead_Polymer SQ Semiquinone Radical Pn_DTBHQ->SQ SQ1 Semiquinone Radical DTBBQ DTBBQ SQ1->DTBBQ Disproportionation DTBHQ_regen DTBHQ (regenerated) SQ1->DTBHQ_regen SQ2 Semiquinone Radical SQ2->DTBBQ Disproportionation SQ2->DTBHQ_regen

Caption: Inhibition mechanism of DTBHQ in radical polymerization.

Troubleshooting_Workflow cluster_solutions1 Solutions for Short Induction Period cluster_solutions2 Solutions for Retardation cluster_solutions3 Solutions for Inconsistency start Problem Encountered problem1 Short Induction Period start->problem1 problem2 Slow Polymerization (Retardation) start->problem2 problem3 Inconsistent Results start->problem3 solution1a Increase [DTBHQ] problem1->solution1a solution1b Decrease [Initiator] problem1->solution1b solution1c Check Monomer Purity problem1->solution1c solution2a Optimize [DTBHQ] problem2->solution2a solution2b Purify Monomer problem2->solution2b solution3a Standardize Deoxygenation problem3->solution3a solution3b Use Fresh Stock Solutions problem3->solution3b solution3c Ensure Constant Temperature problem3->solution3c

Caption: Troubleshooting workflow for common issues with DTBHQ.

References

Technical Support Center: The Influence of pH on the Antioxidant Activity of 2,5-Di-tert-butylhydroquinone (DTBHQ)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the antioxidant properties of 2,5-Di-tert-butylhydroquinone (DTBHQ). This resource provides essential information, troubleshooting guidance, and detailed protocols for experiments exploring the impact of pH on the antioxidant efficacy of DTBHQ.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the antioxidant activity of DTBHQ?

The pH of the reaction medium significantly influences the antioxidant activity of DTBHQ. Generally, as the pH increases, the hydroxyl groups of the hydroquinone moiety are more likely to deprotonate. This deprotonation enhances the electron-donating ability of the molecule, which can lead to a more potent radical scavenging activity. However, extreme alkaline conditions might lead to auto-oxidation or degradation of DTBHQ, potentially reducing its overall antioxidant effect.

Q2: What is the primary mechanism by which pH alters the antioxidant action of DTBHQ?

The change in antioxidant mechanism is a key consequence of varying pH. At acidic or neutral pH, the primary mechanism of radical scavenging for phenolic antioxidants like DTBHQ is Hydrogen Atom Transfer (HAT). In this process, a hydrogen atom from a hydroxyl group is donated to the free radical. Under alkaline conditions, deprotonation of the hydroxyl groups facilitates a Single Electron Transfer (SET) mechanism, which is often a faster and more efficient way to neutralize radicals.

Q3: I am observing inconsistent results in my DPPH assay when I change the pH of the buffer. What could be the cause?

Inconsistent results in DPPH assays at different pH values can stem from several factors:

  • Buffer Composition: The type of buffer used can influence the reaction. It is crucial to use a buffer system that is stable and does not interfere with the radical scavenging reaction across the desired pH range.

  • DTBHQ Stability: DTBHQ may exhibit different stability profiles at various pH levels. Under highly alkaline conditions, it may be prone to degradation.

  • DPPH Radical Stability: The stability of the DPPH radical itself can be pH-dependent. It is essential to run appropriate controls for each pH value to account for any spontaneous degradation of the radical.

  • Solubility Issues: The solubility of DTBHQ can vary with pH. Ensure that the compound is fully dissolved in the reaction mixture at all tested pH values to obtain accurate results.

Q4: Can I use any buffer for my pH-dependent antioxidant assays?

It is not recommended to use just any buffer. The chosen buffer should have a pKa close to the desired experimental pH to ensure adequate buffering capacity. Furthermore, the buffer components should not possess any antioxidant or pro-oxidant properties that could interfere with the assay. Phosphate and citrate buffers are commonly used, but their suitability should be validated for your specific experimental setup.

Q5: How does the structure of DTBHQ contribute to its antioxidant activity?

DTBHQ's antioxidant prowess is largely attributed to its hydroquinone structure, which can readily donate hydrogen atoms or electrons to neutralize free radicals. The two tert-butyl groups are crucial for its function. These bulky groups provide steric hindrance, which stabilizes the resulting phenoxyl radical after radical scavenging, preventing it from participating in further undesirable reactions. This steric hindrance also enhances the molecule's lipid solubility.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for the DPPH radical scavenging activity of this compound at different pH values. These values are illustrative and based on the general behavior of phenolic antioxidants, indicating an increase in antioxidant activity with increasing pH up to a certain point. Actual experimental results may vary.

pHAssay ConditionHypothetical IC50 (µg/mL)
4.00.1 M Citrate Buffer45.8
7.00.1 M Phosphate Buffer22.5
9.00.1 M Borate Buffer15.2

Experimental Protocols

Detailed Protocol for DPPH Radical Scavenging Assay at Various pH Values

This protocol outlines the steps to assess the antioxidant activity of DTBHQ at acidic, neutral, and alkaline pH using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Materials:

  • This compound (DTBHQ)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (HPLC grade)

  • Buffer solutions (e.g., 0.1 M Citrate buffer for pH 4.0, 0.1 M Phosphate buffer for pH 7.0, 0.1 M Borate buffer for pH 9.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Preparation of Solutions:

    • DTBHQ Stock Solution: Prepare a 1 mg/mL stock solution of DTBHQ in methanol.

    • Working Solutions of DTBHQ: Prepare a series of dilutions of the DTBHQ stock solution in methanol to obtain final concentrations ranging from 1 to 100 µg/mL.

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • Positive Control: Prepare a series of dilutions of the positive control in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the different concentrations of the DTBHQ working solutions or the positive control to separate wells.

    • Add 50 µL of the respective buffer solution (pH 4.0, 7.0, or 9.0) to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 50 µL of methanol and 50 µL of the respective buffer to a well, followed by 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol and 50 µL of the respective buffer to a well.

  • Incubation and Measurement:

    • Shake the microplate gently and incubate in the dark at room temperature for 30 minutes.

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • Determination of IC50:

    • Plot the percentage of scavenging activity against the concentration of DTBHQ.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from the graph.

Visualizations

G Proposed Mechanism of pH Impact on DTBHQ Antioxidant Activity cluster_acidic Acidic/Neutral pH cluster_alkaline Alkaline pH DTBHQ_acidic DTBHQ (Protonated) HAT Hydrogen Atom Transfer (HAT) DTBHQ_acidic->HAT Donates H• DTBHQ_alkaline DTBHQ (Deprotonated Anion) Neutralized_Radical_acidic Neutralized Radical HAT->Neutralized_Radical_acidic DTBHQ_radical DTBHQ Radical HAT->DTBHQ_radical Radical_acidic Free Radical Radical_acidic->HAT SET Single Electron Transfer (SET) DTBHQ_alkaline->SET Donates e- Neutralized_Radical_alkaline Neutralized Radical Anion SET->Neutralized_Radical_alkaline DTBHQ_radical_cation DTBHQ Radical SET->DTBHQ_radical_cation Radical_alkaline Free Radical Radical_alkaline->SET pH_increase Increasing pH G Experimental Workflow for pH-Dependent DPPH Assay prep_solutions Prepare DTBHQ, DPPH, and Buffer Solutions (pH 4, 7, 9) dispense Dispense DTBHQ and Buffers into 96-well plate prep_solutions->dispense add_dpph Add DPPH Solution to all wells dispense->add_dpph incubate Incubate in the dark (30 minutes) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate

Technical Support Center: Minimizing 2,5-Di-tert-butylhydroquinone (DTBHQ) Leaching from Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to minimize the leaching of 2,5-Di-tert-butylhydroquinone (DTBHQ) from polymeric materials. DTBHQ is a common antioxidant used to enhance the stability and lifespan of polymers, but its potential to migrate into surrounding environments, especially in biomedical and pharmaceutical applications, is a critical concern.[1][2]

This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during your research.

Troubleshooting Guide: Common Issues in DTBHQ Leaching Experiments

Problem Possible Causes Recommended Solutions
High levels of DTBHQ leaching detected - Incompatibility between DTBHQ and the polymer matrix.- DTBHQ concentration exceeds its solubility limit in the polymer.- High processing temperatures during polymer manufacturing.- Use of aggressive extraction solvents or high temperatures during leaching studies.- Select a polymer with a chemical structure more compatible with DTBHQ.- Reduce the initial concentration of DTBHQ in the polymer formulation.- Optimize processing parameters (e.g., lower temperature, shorter residence time).- Use less aggressive food simulants or extraction conditions that mimic the intended application.[3]
Inconsistent or non-reproducible leaching results - Inhomogeneous dispersion of DTBHQ within the polymer matrix.- Variations in sample preparation (e.g., surface area to volume ratio).- Inconsistent extraction conditions (time, temperature, solvent volume).- Analytical instrument variability.- Improve the mixing process during polymer compounding to ensure uniform DTBHQ distribution.- Standardize sample dimensions and ensure consistent surface finish.- Precisely control all parameters of the leaching experiment.- Calibrate and validate the analytical method (e.g., HPLC-UV) regularly.
"Blooming" or surface crystallization of DTBHQ - Poor solubility of DTBHQ in the polymer.- Migration of DTBHQ to the surface over time, especially under specific environmental conditions (heat, humidity).[4][5]- Consider using a lower concentration of DTBHQ.- Select a polymer with higher solubility for DTBHQ.- Store polymer samples in a controlled environment with stable temperature and humidity.[4]
Interference peaks in HPLC-UV analysis - Leaching of other polymer additives (e.g., plasticizers, slip agents).- Degradation products of the polymer or DTBHQ.- Contamination from sample handling or solvents.- Develop a more selective HPLC method with gradient elution to separate DTBHQ from other compounds.- Use a diode-array detector (DAD) to check for peak purity.- Run blank experiments with the polymer without DTBHQ to identify other potential leachables.- Use high-purity solvents and meticulously clean all labware.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce DTBHQ leaching from polymers?

A1: The main strategies can be categorized into three areas:

  • Polymer Formulation and Processing: This involves selecting polymers with good compatibility with DTBHQ, optimizing the concentration of the antioxidant, and controlling processing conditions to ensure homogeneous dispersion and minimize thermal stress.[4]

  • Modification of the Antioxidant: This includes synthesizing polymerizable versions of DTBHQ that can be covalently bonded to the polymer backbone, thus preventing migration. Using higher molecular weight antioxidants can also reduce diffusion rates.

  • Surface Modification and Coatings: Applying a barrier coating to the polymer surface can effectively prevent the migration of DTBHQ into the surrounding environment.[6]

Q2: How does the morphology of the polymer affect DTBHQ leaching?

A2: The crystallinity of a polymer plays a significant role. The crystalline regions are generally impermeable to additives, forcing the antioxidant to reside in the amorphous regions. A higher degree of crystallinity can create a more tortuous path for the additive to migrate to the surface, thereby reducing the leaching rate.[4]

Q3: What are suitable food simulants for testing DTBHQ migration from food contact materials?

A3: The choice of food simulant depends on the type of food the material will contact. Common simulants include:

  • 10% ethanol: for aqueous foods.

  • 20% ethanol: for alcoholic foods.

  • 50% ethanol: for foods with a high alcohol content and for fatty foods as an alternative to oil.

  • 3% acetic acid: for acidic foods.

  • Olive oil or other vegetable oils: for fatty foods.[3][7]

Q4: Can accelerated aging studies predict the long-term leaching of DTBHQ?

A4: Accelerated aging, which typically involves elevated temperatures, UV exposure, and/or humidity, can be used to estimate the long-term migration of additives.[8][9][10] By increasing the rate of diffusion, these studies can provide an indication of how much DTBHQ might leach over the product's lifespan in a shorter timeframe. However, it is crucial to ensure that the accelerated conditions do not induce degradation pathways that would not occur under normal use.[9]

Q5: What is a typical analytical method for quantifying leached DTBHQ?

A5: A common and reliable method is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[11][12] A C18 column is often used for separation, and the mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution (often with a small amount of acid, like acetic acid, to improve peak shape). Detection is usually performed at a wavelength where DTBHQ has strong absorbance, around 280-290 nm.[12]

Quantitative Data Summary

While specific quantitative data for the leaching of this compound is highly dependent on the polymer type, experimental conditions, and the mitigation strategy employed, the following table provides an expected efficacy of different approaches based on studies of similar antioxidants and additives.

Strategy Polymer System Expected Reduction in Leaching Reference/Principle
Surface Coating (e.g., protein-based) PVC, PE, PET, PC, PPCan be significant, potentially over 90% reduction.Based on studies with plasticizers, a dense surface coating acts as a physical barrier to migration.[6]
Covalent Immobilization (Polymerizable Antioxidant) VariousPotentially near-total elimination of leaching.By chemically bonding the antioxidant to the polymer, migration is prevented.
Increased Polymer Crystallinity Semi-crystalline polymers (e.g., PE, PP)Moderate reduction, dependent on the degree of crystallinity increase.Increased tortuosity of the diffusion path for the antioxidant.[4]
Use of High Molecular Weight Antioxidants VariousModerate to significant reduction.Slower diffusion rates of larger molecules through the polymer matrix.

Experimental Protocols

Protocol 1: Determination of DTBHQ Migration into a Food Simulant

This protocol outlines a typical experiment to quantify the leaching of DTBHQ from a polymer into a food simulant, based on established migration testing principles.[3][11]

1. Materials and Reagents:

  • Polymer samples containing a known concentration of DTBHQ.

  • Food simulant (e.g., 50% ethanol in deionized water for fatty food simulation).

  • DTBHQ analytical standard (≥99% purity).

  • HPLC-grade solvents (acetonitrile, methanol, water).

  • Formic acid or acetic acid (for mobile phase modification).

  • Glass migration cells or containers with inert seals.

2. Sample Preparation:

  • Cut the polymer into standardized test specimens with a known surface area (e.g., 10 cm²).

  • Clean the surface of the specimens by gently wiping with a lint-free cloth to remove any surface contaminants. Do not use solvents that may extract DTBHQ.

  • Accurately measure the surface area and weight of each specimen.

3. Migration Test:

  • Place a polymer specimen in a glass migration cell.

  • Add a specific volume of the pre-heated food simulant to achieve a defined surface area to volume ratio (e.g., 6 dm²/L as per European regulations).

  • Seal the cell to prevent evaporation.

  • Incubate the cells at a controlled temperature and for a specific duration that represents the intended use or accelerated conditions (e.g., 10 days at 40°C).

  • Prepare a blank sample with the food simulant in a migration cell without the polymer specimen.

4. Sample Analysis (HPLC-UV):

  • After the incubation period, remove an aliquot of the food simulant from the migration cell.

  • If necessary, filter the sample through a 0.45 µm syringe filter compatible with the simulant.

  • Analyze the sample using a validated HPLC-UV method.

Protocol 2: HPLC-UV Method for Quantification of DTBHQ

This protocol provides a starting point for developing an HPLC-UV method for the quantification of DTBHQ.[12]

1. Chromatographic Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution. A starting point for an isocratic method could be a mixture of acetonitrile and water (with 0.1% formic acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 282 nm.

2. Calibration:

  • Prepare a stock solution of DTBHQ in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by diluting the stock solution with the food simulant to cover the expected concentration range of the leached DTBHQ.

  • Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

3. Quantification:

  • Inject the samples from the migration test.

  • Identify the DTBHQ peak based on its retention time compared to the standard.

  • Quantify the concentration of DTBHQ in the samples using the calibration curve.

  • Calculate the migration of DTBHQ in mg per kg of food simulant or mg per dm² of the polymer surface area.

Visualizations

Below are diagrams illustrating key concepts and workflows related to minimizing DTBHQ leaching.

logical_relationship cluster_strategies Strategies to Minimize DTBHQ Leaching cluster_formulation_details Formulation Details cluster_modification_details Modification Details cluster_surface_details Surface Details formulation Polymer Formulation & Processing compatibility Improve Polymer Compatibility formulation->compatibility concentration Optimize DTBHQ Concentration formulation->concentration processing Control Processing Conditions formulation->processing modification Antioxidant Modification polymerizable Synthesize Polymerizable DTBHQ modification->polymerizable high_mw Use High MW Antioxidants modification->high_mw surface Surface Modification coating Apply Barrier Coating surface->coating plasma Plasma Surface Treatment surface->plasma

Caption: Key strategies and their sub-approaches for minimizing DTBHQ leaching.

experimental_workflow cluster_prep Sample Preparation cluster_migration Migration Testing cluster_analysis Analysis prep_polymer Prepare Polymer Test Specimen immersion Immerse Specimen in Simulant prep_polymer->immersion prep_simulant Prepare Food Simulant prep_simulant->immersion incubation Incubate at Controlled Temperature & Time immersion->incubation sampling Take Aliquot of Simulant incubation->sampling hplc HPLC-UV Analysis sampling->hplc quantification Quantify DTBHQ Concentration hplc->quantification

Caption: Workflow for determining the migration of DTBHQ from a polymer.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Efficacy of 2,5-Di-tert-butylhydroquinone (DTBHQ) and Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant efficacy of two synthetic phenolic antioxidants: 2,5-Di-tert-butylhydroquinone (DTBHQ) and Butylated Hydroxytoluene (BHT). While both compounds are recognized for their ability to inhibit oxidation, this document aims to present available experimental data to facilitate an informed comparison of their performance.

Executive Summary

Both DTBHQ and BHT are hindered phenolic antioxidants that function primarily as free-radical scavengers. The core of their antioxidant activity lies in the ability of their hydroxyl groups to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. While BHT is a widely studied and utilized antioxidant with a considerable body of research detailing its efficacy, publicly available, direct comparative data for DTBHQ in standardized antioxidant assays is limited. This guide compiles the available quantitative data for both compounds and presents it alongside relevant experimental methodologies.

Data Presentation: Quantitative Antioxidant Activity

The following tables summarize the available quantitative data on the antioxidant activity of DTBHQ and BHT from various in vitro assays. It is crucial to note that the IC50 values for BHT can vary significantly between studies due to different experimental conditions such as solvent, pH, and reaction time. Direct comparison is challenging as no single study with a head-to-head comparison in common radical scavenging assays was identified in the reviewed literature.

Table 1: Radical Scavenging Activity (DPPH & ABTS Assays)

CompoundAssayIC50 ValueSource(s)
This compound (DTBHQ) DPPHData not available-
ABTSData not available-
Butylated Hydroxytoluene (BHT) DPPH171.7 ± 8.2 µg/mL[1]
DPPH~68.03 µM/mL[2]
ABTSData not available-

Note: The DPPH IC50 values for BHT are presented as reported in the respective studies and are not directly comparable due to differing units and experimental setups.

Table 2: Inhibition of Enzymatic and Lipid Peroxidation

CompoundAssayIC50 / Inhibition %Source(s)
This compound (DTBHQ) Cyclooxygenase-2 (COX-2) Inhibition14.1 µM[3]
5-Lipoxygenase (5-LO) Inhibition1.8 µM[3]
Lipid PeroxidationData not available-
Butylated Hydroxytoluene (BHT) Lipid Peroxidation (Linoleic acid emulsion)Strong inhibitory effect[4]
Lipid Peroxidation (Fish flesh and feed)Strong inhibitory effect[4]

Mechanism of Antioxidant Action

The primary antioxidant mechanism for both DTBHQ and BHT is hydrogen atom transfer (HAT) .[5][6] As phenolic compounds, they possess hydroxyl (-OH) groups attached to an aromatic ring. These hydroxyl groups can readily donate their hydrogen atom to a free radical (R•), effectively neutralizing the radical and stopping the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance within the aromatic ring and by the steric hindrance provided by the bulky tert-butyl groups, which prevents it from initiating new oxidation chains.[5][6]

G cluster_0 Oxidative Stress cluster_1 Antioxidant Intervention cluster_2 Neutralization & Stabilization Free_Radical Free Radical (R•) Hydrogen_Donation Hydrogen Atom Donation Free_Radical->Hydrogen_Donation attacks Phenolic_Antioxidant Phenolic Antioxidant (Ar-OH) (DTBHQ or BHT) Phenolic_Antioxidant->Hydrogen_Donation donates H• Neutralized_Molecule Neutralized Molecule (RH) Hydrogen_Donation->Neutralized_Molecule Stable_Radical Stable Antioxidant Radical (Ar-O•) Hydrogen_Donation->Stable_Radical

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Experimental Protocols

Below are generalized methodologies for the key experiments cited in this guide. For specific experimental conditions, please refer to the cited literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Methodology:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared, which has a deep violet color.

  • Various concentrations of the antioxidant compound (DTBHQ or BHT) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).

  • The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity versus antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of the antioxidant are added to the ABTS•+ solution.

  • The absorbance is recorded after a set incubation time.

  • The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined.

Lipid Peroxidation Inhibition Assay (e.g., Thiobarbituric Acid Reactive Substances - TBARS Assay)

This assay measures the extent of lipid peroxidation in a lipid-rich medium (e.g., linoleic acid emulsion, tissue homogenate) and the ability of an antioxidant to inhibit it.

Methodology:

  • A lipid substrate is prepared (e.g., an emulsion of linoleic acid or a homogenate of a biological tissue).

  • The antioxidant is added to the lipid substrate.

  • Lipid peroxidation is induced by adding a pro-oxidant, such as a ferrous salt.

  • The mixture is incubated at a specific temperature for a set duration.

  • The reaction is stopped, and the amount of malondialdehyde (MDA), a secondary product of lipid peroxidation, is quantified by reacting it with thiobarbituric acid (TBA) to form a colored complex.

  • The absorbance of the colored product is measured spectrophotometrically (around 532 nm).

  • The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control without the antioxidant.

G Start Prepare Antioxidant Solutions (DTBHQ & BHT) DPPH_Assay DPPH Radical Scavenging Assay Start->DPPH_Assay ABTS_Assay ABTS Radical Cation Scavenging Assay Start->ABTS_Assay Lipid_Peroxidation_Assay Lipid Peroxidation Inhibition Assay Start->Lipid_Peroxidation_Assay Incubate Incubate with Radical/Substrate DPPH_Assay->Incubate ABTS_Assay->Incubate Lipid_Peroxidation_Assay->Incubate Measure Spectrophotometric Measurement Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate Compare Compare Efficacy Calculate->Compare

Caption: General experimental workflow for comparing antioxidant efficacy.

Concluding Remarks

Based on the available, albeit limited, direct comparative data, both this compound and Butylated Hydroxytoluene are effective phenolic antioxidants. BHT's efficacy has been quantified in numerous studies using standard radical scavenging and lipid peroxidation assays. DTBHQ is described as a potent antioxidant, particularly in industrial applications, and has shown significant inhibitory effects on pro-inflammatory enzymes like COX-2 and 5-LO.[3] However, a definitive quantitative comparison of their radical scavenging efficacy is hampered by the lack of studies performing a direct comparison using standardized assays.

For researchers and drug development professionals, the choice between DTBHQ and BHT may depend on the specific application, the oxidative system , and other factors such as solubility, stability, and regulatory approval. Further head-to-head studies are warranted to provide a more conclusive comparison of their antioxidant potency.

References

A Head-to-Head Battle: 2,5-Di-tert-butylhydroquinone vs. Hydroquinone as Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of polymerization, the choice of an effective inhibitor is paramount. This guide provides a comprehensive comparison of two commonly used phenolic inhibitors: 2,5-di-tert-butylhydroquinone (DTBHQ) and hydroquinone (HQ). By examining their performance based on available experimental data, this document aims to equip decision-makers with the critical information needed to select the optimal inhibitor for their specific application.

Executive Summary

Both this compound and hydroquinone are effective radical scavengers used to prevent premature polymerization of monomers. Hydroquinone is a versatile, general-purpose inhibitor, while DTBHQ, a substituted hydroquinone, offers enhanced thermal stability, making it suitable for higher temperature applications. The addition of tert-butyl groups to the hydroquinone structure in DTBHQ significantly influences its physical and chemical properties, leading to differences in solubility, volatility, and inhibitory performance. This guide will delve into the specifics of these differences, supported by experimental findings.

Chemical Properties: A Tale of Two Structures

The fundamental difference between DTBHQ and HQ lies in their molecular structure. Hydroquinone is a simple aromatic diol, while DTBHQ possesses two bulky tert-butyl groups attached to the benzene ring. These structural distinctions have a direct impact on their physical properties, as summarized in the table below.

PropertyThis compound (DTBHQ)Hydroquinone (HQ)
Chemical Formula C₁₄H₂₂O₂C₆H₆O₂
Molecular Weight 222.32 g/mol 110.11 g/mol
Appearance Off-white to white crystalline powderWhite granular solid
Melting Point 212-218 °C172 °C
Boiling Point 313 °C287 °C
Solubility Generally lower in water, more soluble in organic solventsSoluble in water, ethanol, and ether[1]

The higher melting and boiling points of DTBHQ are indicative of its greater thermal stability, a critical factor in many industrial polymerization processes.

Performance as Polymerization Inhibitors: A Data-Driven Comparison

The efficacy of a polymerization inhibitor is typically evaluated based on its ability to prolong the induction period (the time before polymerization begins) and reduce the overall rate of polymerization.

One study investigating the stabilizing effect on a general-purpose resin containing 40% styrene at 114°C provided the following comparison:

Inhibitor (0.05% mass fraction)Stabilization Time (hours)
This compound (DTBHQ) 3.5
Hydroquinone (HQ) 5.5
No Inhibitor<1

Data sourced from a study on the stabilization of general-purpose resin.

In this specific application, hydroquinone demonstrated a longer stabilization time compared to DTBHQ at the same concentration and temperature.

Another study on the inhibition of styrene polymerization evaluated the performance of various phenolic inhibitors, including 2,6-di-tert-butyl-4-methoxyphenol (DTBMP), a compound structurally similar to DTBHQ, and other hydroquinone derivatives. The results after 4 hours of operation are summarized below:

InhibitorPolymer Growth (%)Styrene Conversion (%)
2,6-di-tert-butyl-4-methoxyphenol (DTBMP) 16.400.048
tert-Butyl hydroquinone (TBHQ) >100>0.25
4-Methoxyphenol (MEHQ) >100>0.25

Data from a study on screening inhibitors for styrene polymerization.[2] Note: While this study did not directly test 2,5-DTBHQ, the performance of the structurally similar DTBMP provides valuable insight.

These results indicate that the sterically hindered phenolic compound, DTBMP, was significantly more effective at inhibiting styrene polymerization compared to other hydroquinone derivatives like TBHQ and MEHQ, resulting in substantially lower polymer growth and monomer conversion. This suggests that the presence of the bulky tert-butyl groups can enhance inhibitory activity in certain systems.

Mechanism of Inhibition: Quenching the Radicals

Both DTBHQ and hydroquinone function as polymerization inhibitors by interrupting the free-radical chain reaction that drives polymerization. Their mechanism of action is primarily as radical scavengers, a process that is often enhanced by the presence of oxygen.

The generally accepted mechanism involves the following steps:

  • Initiation: A free radical (R•) is generated, typically by the decomposition of an initiator or by thermal processes.

  • Propagation: The initial radical reacts with a monomer unit, creating a growing polymer chain with a radical end.

  • Inhibition: The phenolic inhibitor (Ar-OH) donates a hydrogen atom to the propagating radical (P•), terminating the chain growth and forming a stable phenoxy radical (Ar-O•). This phenoxy radical is resonance-stabilized and generally unreactive towards initiating new polymer chains.

  • Oxygen's Role: In the presence of oxygen, the propagating radical can form a peroxy radical (POO•). The phenolic inhibitor can then react with this peroxy radical, further preventing polymerization.

The bulky tert-butyl groups in DTBHQ can influence the reactivity of the hydroxyl groups and the stability of the resulting phenoxy radical, which can affect its overall inhibitor efficiency.

Experimental Protocols

To ensure the reproducibility and validity of inhibitor performance data, standardized experimental protocols are crucial. A common method for evaluating polymerization inhibitors is dilatometry .

Dilatometry for Polymerization Kinetics

Objective: To measure the rate of polymerization by monitoring the volume contraction of the reaction mixture.

Apparatus:

  • Dilatometer (a glass vessel with a precision-bore capillary tube)

  • Constant temperature bath

  • Cathetometer or a digital camera with high-resolution imaging for measuring the height of the liquid in the capillary

  • Syringes for loading the monomer and inhibitor solution

  • Inert gas supply (e.g., nitrogen or argon) for deoxygenating the system

Procedure:

  • Preparation: A solution of the monomer containing a known concentration of the initiator and the inhibitor is prepared.

  • Deoxygenation: The solution is purged with an inert gas to remove dissolved oxygen, which can interfere with the polymerization kinetics.

  • Loading the Dilatometer: A precise volume of the deoxygenated solution is carefully transferred into the dilatometer bulb, ensuring no air bubbles are trapped.

  • Equilibration: The dilatometer is placed in a constant temperature bath set to the desired reaction temperature. The liquid level in the capillary is allowed to stabilize.

  • Measurement: Once the polymerization begins, the volume of the reaction mixture decreases, causing the liquid level in the capillary to drop. The height of the liquid column is recorded at regular time intervals.

  • Data Analysis: The change in height is used to calculate the fractional conversion of the monomer to polymer over time. The slope of the conversion versus time plot gives the rate of polymerization. The induction period is the initial time during which no significant polymerization is observed.

Visualizing the Inhibition Pathway

The following diagram illustrates the general mechanism of radical polymerization and the role of phenolic inhibitors in terminating the chain reaction.

InhibitionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition I Initiator R Radical (R•) I->R Decomposition I->R M Monomer R->M Addition R->M RM Growing Chain (RM•) RM->RM Further Addition Inhibitor Phenolic Inhibitor (ArOH) RM->Inhibitor H-atom transfer RM->Inhibitor StableRadical Stable Phenoxy Radical (ArO•) TerminatedChain Terminated Chain (RMH)

Caption: Mechanism of radical polymerization and inhibition.

Conclusion

The selection between this compound and hydroquinone as a polymerization inhibitor is a nuanced decision that depends on the specific requirements of the application.

  • Hydroquinone is a cost-effective and efficient general-purpose inhibitor suitable for a wide range of applications, particularly where high thermal stability is not a primary concern.

  • This compound offers superior thermal stability and, in some systems, enhanced inhibitory performance due to its sterically hindered structure. This makes it a preferred choice for processes conducted at elevated temperatures or where prolonged storage stability is critical.

Researchers and professionals are encouraged to evaluate both inhibitors under their specific experimental conditions to determine the most effective and efficient option for their needs. This guide provides a foundational understanding and supporting data to aid in this critical selection process.

References

2,5-Di-tert-butylhydroquinone: A Comparative Analysis of Its Antioxidant Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of various antioxidant compounds is paramount. This guide provides an objective comparison of the performance of 2,5-Di-tert-butylhydroquinone (DTBHQ) against other common phenolic antioxidants, supported by available experimental data.

This compound (DTBHQ) is a synthetic phenolic antioxidant utilized as a stabilizer in various industrial applications.[1][2] Its structural similarity to other hydroquinone-based antioxidants, such as tert-butylhydroquinone (TBHQ), suggests comparable mechanisms of action, primarily through the donation of hydrogen atoms to neutralize free radicals. However, a direct, comprehensive comparison of its antioxidant capacity against widely used phenolic antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox in standard antioxidant assays is not extensively documented in publicly available research.

Despite the limited direct comparative data in popular radical scavenging assays, a key study provides valuable insights into its inhibitory effects on enzymes involved in the inflammatory process, a crucial aspect of its antioxidant-related functions.

Quantitative Performance Data

A significant area where the comparative performance of DTBHQ has been quantified is in the inhibition of enzymes related to the arachidonic acid metabolism, which plays a role in inflammation. The following table summarizes the inhibitory concentration (IC50) values of DTBHQ and the structurally similar antioxidant, tert-butylhydroquinone (TBHQ), against cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LO) enzymes.

AntioxidantCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LO IC50 (µM)
This compound (DTBHQ) > 5014.11.8
tert-Butylhydroquinone (TBHQ)> 50> 5013.5
Source: Kutil et al. (2014)[3][4]

This data indicates that DTBHQ is a significantly more potent inhibitor of 5-LO than TBHQ, with an IC50 value approximately 7.5 times lower.[3][4] Furthermore, DTBHQ demonstrates moderate inhibitory activity against COX-2, an enzyme that is often a target for anti-inflammatory drugs, whereas TBHQ shows no significant inhibition of either COX enzyme at the tested concentrations.[3][4]

For context, the following table presents comparative data for TBHQ, BHT, and other phenolic antioxidants in the DPPH and ABTS radical scavenging assays from a study evaluating a novel antioxidant. While this study does not include DTBHQ, it provides a baseline for the performance of these common antioxidants.

AntioxidantDPPH EC50 (µg/mL)ABTS EC50 (µg/mL)
tert-Butylhydroquinone (TBHQ)22.2033.34
Butylated Hydroxytoluene (BHT)Not Calculated (weak activity)Not Calculated (weak activity)
Propyl Gallate (PG)8.7418.17
Hydroquinone (HQ)11.3421.81
Source: Adapted from a study on a novel tetraphenolic compound.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the experimental protocols used to generate the data presented.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The inhibitory activity of the antioxidants on COX-1 and COX-2 was determined using a luminol-based chemiluminescence assay. The reaction mixture typically contains the respective enzyme (ovine COX-1 or human recombinant COX-2), arachidonic acid as the substrate, and luminol. The addition of the antioxidant at various concentrations allows for the determination of its inhibitory effect on the enzyme-catalyzed reaction, which is measured by the reduction in chemiluminescence. The IC50 value, the concentration of the antioxidant required to inhibit 50% of the enzyme activity, is then calculated.[3][4]

5-Lipoxygenase (5-LO) Inhibition Assay

The 5-LO inhibitory activity was assessed by measuring the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) from arachidonic acid in the presence of the enzyme. The reaction is typically initiated by the addition of arachidonic acid to a solution containing the 5-LO enzyme and the test compound at varying concentrations. The reaction is then stopped, and the amount of 5-HETE produced is quantified using high-performance liquid chromatography (HPLC). The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[3][4]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. A solution of DPPH in a suitable solvent (e.g., methanol) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The change in absorbance at a specific wavelength (typically 517 nm) is measured over time. The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

In this assay, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green ABTS•+ solution is then treated with the antioxidant. The antioxidant neutralizes the radical cation, causing a discoloration of the solution. The reduction in absorbance at a specific wavelength (e.g., 734 nm) is proportional to the antioxidant's concentration and its radical scavenging ability. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[6][7]

Signaling Pathways and Mechanisms of Action

Phenolic antioxidants, including hydroquinones, exert their protective effects through various mechanisms, a key one being the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10][11]

Figure 1. Activation of the Nrf2 signaling pathway by phenolic antioxidants.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation by the proteasome.[12] In the presence of oxidative stress or electrophilic compounds like phenolic antioxidants, specific cysteine residues on Keap1 are modified. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[8][9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating the transcription of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[12] This cellular defense mechanism helps to mitigate oxidative damage and inflammation. Hydroquinones, through their oxidation to quinones, are known to be potent activators of this Nrf2 pathway.[8]

Experimental Workflow for Antioxidant Capacity Assessment

The general process for evaluating and comparing the antioxidant capacity of different phenolic compounds is outlined below.

Antioxidant_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis Antioxidant_Stock Prepare Stock Solutions of Antioxidants (DTBHQ, BHT, BHA, Trolox) Serial_Dilutions Create Serial Dilutions of each Antioxidant Antioxidant_Stock->Serial_Dilutions Assay_Reaction Perform Antioxidant Assay (e.g., DPPH, ABTS, FRAP) Serial_Dilutions->Assay_Reaction Add to Assay Incubation Incubate at Specific Temperature and Time Assay_Reaction->Incubation Measurement Measure Absorbance/ Fluorescence Incubation->Measurement Standard_Curve Generate Standard Curve (using Trolox for TEAC) Measurement->Standard_Curve Calculate_Inhibition Calculate % Inhibition or Scavenging Activity Measurement->Calculate_Inhibition Standard_Curve->Calculate_Inhibition Calculate_IC50 Determine IC50/EC50 Values Calculate_Inhibition->Calculate_IC50 Compare_Activity Compare Antioxidant Performance Calculate_IC50->Compare_Activity

Figure 2. General workflow for comparing the antioxidant capacity of phenolic compounds.

The process begins with the preparation of stock solutions of the test compounds and a series of dilutions. These are then introduced into the chosen antioxidant assay system. After a specified incubation period, the relevant parameter (e.g., absorbance or fluorescence) is measured. The data is then analyzed to calculate the percentage of inhibition or scavenging activity, and from this, the IC50 or EC50 values are determined. For assays like the ABTS assay, a standard curve using Trolox is often generated to express the results in terms of Trolox equivalents. Finally, the calculated values are compared to assess the relative antioxidant performance of the compounds.

References

A Comparative Guide to Validated HPLC Methods for the Quantification of 2,5-Di-tert-butylhydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of 2,5-Di-tert-butylhydroquinone (DTBHQ). It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. This document outlines key performance parameters of various methods, details experimental protocols, and offers a visual representation of a typical analytical workflow.

Comparative Analysis of HPLC Method Performance

The validation of an HPLC method is crucial to ensure accurate and reproducible results. Key parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the performance of different HPLC methods reported for the analysis of DTBHQ and the closely related antioxidant, tert-butylhydroquinone (TBHQ).

Table 1: Comparison of HPLC Method Validation Parameters for TBHQ Quantification

ParameterMethod 1 (Reversed-Phase)Method 2 (Normal-Phase)
**Linearity (R²) **0.9999[1]> 0.9999[2][3][4]
Concentration Range 0.20 - 50.00 mg/L[1]0.10 - 500.00 µg/mL[2][3][4]
Accuracy (Recovery %) 95 - 105%[1]96.11 - 102.34%[2][3]
Precision (RSD %) Intraday: < 2%, Interday: < 2%Not explicitly stated
LOD 0.2 mg/L[1]< 0.10 µg/mL[2][3]
LOQ 0.5 mg/L[1]< 0.30 µg/mL[2][3]

Table 2: Chromatographic Conditions for DTBHQ and TBHQ Analysis

ParameterMethod A (Gas Chromatography)Method B (Reversed-Phase HPLC)Method C (Normal-Phase HPLC)
Analyte(s) DTBHQ, HydroquinoneTBHQTBHQ and 2-tert-butyl-1,4-benzoquinone (TQ)
Column 20% Silicone SE-30Inertsil ODS-SP (150 x 4.6 mm, 5 µm)[5]C18 column[2][3][4]
Mobile Phase Not ApplicableA: Acetonitrile, B: Methanol, C: 5% aqueous acetic acid[5]Gradient of n-hexane with 5% ethyl acetate and n-hexane with 5% isopropanol[2][3][4]
Detection Thermal Conductivity DetectorFluorescence (Ex: 293 nm, Em: 332 nm)[5]UV at 280 nm (TBHQ) and 310 nm (TQ)[2][3][4]
Flow Rate Not specified1.0 mL/minNot specified
Temperature Varies40 °C[5]30 °C[2][3][4]

Experimental Protocols

Detailed and standardized protocols are fundamental for the reproducibility of analytical methods. Below are representative methodologies for the analysis of DTBHQ and related compounds.

Protocol 1: Reversed-Phase HPLC for TBHQ in Food Samples[1]
  • Sample Preparation:

    • For solid samples, accurately weigh 5 g of the homogenized sample.

    • Add 50 mL of methanol and vortex for 5 minutes.

    • For semi-solid and liquid samples, use a direct 5-minute methanol extraction.

    • Filter the extract through a 0.45 µm membrane filter.

    • Degas the filtered solution before injection.

  • Chromatographic Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column.

    • Mobile Phase: Isocratic elution with 1% acetic acid in acetonitrile and water (40:60, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 20 µL.

Protocol 2: Normal-Phase HPLC for Simultaneous Analysis of TBHQ and TQ in Edible Oils[2][3][4]
  • Sample Preparation:

    • Accurately weigh the oil sample.

    • Extract TBHQ and TQ with methanol, assisted by vortexing.

    • Filter the methanol extract through a 0.45 µm membrane filter.

  • Chromatographic Analysis:

    • HPLC System: A standard HPLC system with a UV detector capable of dual-wavelength detection.

    • Column: C18 column.

    • Mobile Phase: Gradient elution using n-hexane containing 5% ethyl acetate and n-hexane containing 5% isopropanol.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm for TBHQ and 310 nm for TQ.

    • Injection Volume: Not specified.

Workflow and Process Visualization

A visual representation of the analytical workflow can aid in understanding the sequence of operations from sample receipt to final data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Receive Sample Weigh Weigh Sample Sample->Weigh Extract Solvent Extraction (e.g., Methanol) Weigh->Extract Filter Filter Extract (0.45 µm) Extract->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (Column & Mobile Phase) Inject->Separate Detect Detection (UV or Fluorescence) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Final Report Quantify->Report

Caption: A typical workflow for the HPLC quantification of this compound.

References

A Comparative Analysis of 2,5-Di-tert-butylhydroquinone (DTBHQ) as a Stabilizer in Polymer Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 2,5-Di-tert-butylhydroquinone (DTBHQ), a phenolic antioxidant, and its performance in various polymer systems. Its efficacy is evaluated against other commonly used industrial antioxidants, including other hindered phenols like Butylated Hydroxytoluene (BHT) and high molecular weight hindered phenols such as Irganox 1010 and Irganox 1076. The comparison focuses on key performance indicators such as thermal stability, resistance to oxidative degradation, and the impact on mechanical properties.

**Executive Summary

This compound (DTBHQ) is a highly effective antioxidant for a range of polymers, demonstrating performance that is claimed to be equivalent or superior to other common antioxidants such as BHT (also known as antioxidant 264) and Irganox 1010[1]. As a primary antioxidant, DTBHQ functions as a radical scavenger, interrupting the degradation cycle of polymers. This guide synthesizes available data to compare its performance in enhancing the thermal, oxidative, and mechanical stability of polymers.

Antioxidant Mechanism and Signaling Pathway

Phenolic antioxidants, including DTBHQ, BHT, and the Irganox family, operate through a free-radical scavenging mechanism. During polymer degradation, which can be initiated by heat, UV light, or mechanical stress, highly reactive free radicals are formed. These radicals propagate a chain reaction that leads to the breakdown of the polymer backbone, resulting in loss of mechanical properties, discoloration, and overall material failure.

DTBHQ and other phenolic antioxidants interrupt this cycle by donating a hydrogen atom from their hydroxyl group to the free radical, thus neutralizing it. The resulting antioxidant radical is stabilized by resonance and steric hindrance from the bulky tert-butyl groups, preventing it from initiating new degradation chains.

Antioxidant Signaling Pathway Polymer Polymer Polymer Free Radicals (R.) Polymer Free Radicals (R.) Polymer->Polymer Free Radicals (R.) forms Degradation Initiators Heat, UV Light, Mechanical Stress Degradation Initiators->Polymer initiates Chain Scission & Crosslinking Degradation: Chain Scission, Crosslinking Polymer Free Radicals (R.)->Chain Scission & Crosslinking leads to DTBHQ (ArOH) DTBHQ Polymer Free Radicals (R.)->DTBHQ (ArOH) attacks Stable Products Stable Products DTBHQ (ArOH)->Stable Products neutralizes to

Caption: Antioxidant mechanism of DTBHQ in polymers.

Performance Data: A Comparative Overview

The following tables summarize the performance of DTBHQ in comparison to other antioxidants in key areas of polymer stabilization.

Thermal and Oxidative Stability

The primary measure of an antioxidant's effectiveness in preventing thermo-oxidative degradation is the Oxidative Induction Time (OIT). OIT measures the time it takes for a polymer to begin to oxidize under a controlled temperature and oxygen atmosphere. A longer OIT indicates better stability.

While direct side-by-side OIT data for DTBHQ against all common competitors in a single study is limited, a study on irradiated polyethylene provides a comparison between BHT and a hindered phenol antioxidant (HPAO) structurally similar to the Irganox series[2][3]. Another study provides OIT values for polypropylene with various Irganox antioxidants.

Table 1: Oxidative Stability of Antioxidants in Polyethylene and Polypropylene

AntioxidantPolymer SystemTestResultReference
Control (No Antioxidant) PolypropyleneOIT at 200°C~1 minEstimated from various sources
DTBHQ PolypropyleneOIT at 200°CData not available in comparative studies-
BHT Irradiated PolyethyleneOxidation Index0.21[2][3]
HPAO (Irganox-type) Irradiated PolyethyleneOxidation Index0.28[2][3]
Irganox 1010 PolypropyleneOIT at 180°C~75 min (in combination with a secondary antioxidant)
Irganox 1076 PolypropyleneOIT at 190°C~6 min (at 0.3% concentration)[4]

Note: The Oxidation Index is a measure of the extent of oxidation after accelerated aging; a lower value indicates better stability. Data for BHT and HPAO are from a study on irradiated polyethylene and may not be directly comparable to OIT values.

Thermogravimetric Analysis (TGA) is another method to assess thermal stability by measuring the weight loss of a material as a function of temperature. A higher onset temperature of decomposition indicates greater thermal stability.

Table 2: Thermal Stability of Antioxidants

AntioxidantOnset of Decomposition (°C)Polymer SystemReference
DTBHQ ~212-218 (melting point)N/A (neat)[1]
BHT Data not availableN/A-
Irganox 1010 Data not availableN/A-
Irganox 1076 Data not availableN/A-

Note: TGA data for neat antioxidants is not a direct measure of their performance within a polymer matrix but can indicate their inherent thermal stability.

Mechanical Properties

Antioxidants also play a crucial role in preserving the mechanical integrity of polymers. A study on polypropylene films provides a comparison of the effects of BHA, BHT, and Tertiary Butylated Hydroquinone (TBHQ), a close structural analog of DTBHQ, on tensile strength and elongation at break.

Table 3: Mechanical Properties of Polypropylene Films with Different Antioxidants

Antioxidant (at 3 wt%)Tensile Strength (MPa)Elongation at Break (%)
Control (PP) 47.0612
BHT 51.1515
TBHQ (proxy for DTBHQ) Increased from controlReduced from control

Data is synthesized from a study on polypropylene-based active food packaging films. The study indicated that 3% TBHQ significantly increased tensile strength compared to the control, while all concentrations of TBHQ significantly reduced elongation at break.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Oxidative Induction Time (OIT)

Objective: To determine the time to the onset of oxidative degradation of a stabilized polymer at an elevated isothermal temperature.

Apparatus: Differential Scanning Calorimeter (DSC).

Procedure:

  • A small sample (typically 5-10 mg) of the polymer is placed in an open aluminum pan.

  • The sample is heated to a specified isothermal temperature (e.g., 200°C for polypropylene) under an inert nitrogen atmosphere.

  • Once the temperature has stabilized, the atmosphere is switched to pure oxygen.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

OIT Experimental Workflow cluster_0 Sample Preparation cluster_1 DSC Analysis Sample Polymer Sample (5-10 mg) in open Al pan Heat Heat to Isothermal Temp (e.g., 200°C) under N2 Sample->Heat Stabilize Stabilize Temperature Heat->Stabilize Switch Switch to O2 Atmosphere Stabilize->Switch Measure Measure Time to Exothermic Peak Switch->Measure Result OIT Value (min) Measure->Result

Caption: Workflow for Oxidative Induction Time (OIT) measurement.

Thermogravimetric Analysis (TGA)

Objective: To measure the thermal stability of a polymer by monitoring its weight loss as a function of temperature.

Apparatus: Thermogravimetric Analyzer (TGA).

Procedure:

  • A small sample of the polymer is placed in a tared TGA pan.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as the temperature increases.

  • The temperature at which significant weight loss begins (onset of decomposition) is determined.

Mechanical Testing

Objective: To evaluate the effect of antioxidants on the mechanical properties of the polymer.

Apparatus: Universal Testing Machine.

Procedure (for Tensile Testing):

  • Standardized dumbbell-shaped specimens of the polymer are prepared.

  • The specimen is clamped into the grips of the universal testing machine.

  • The specimen is pulled at a constant rate of extension until it fractures.

  • The tensile strength (the maximum stress the material can withstand) and elongation at break (the percentage increase in length at fracture) are recorded.

Conclusion

The data on Tertiary Butylated Hydroquinone (TBHQ), a close analog, indicates that DTBHQ likely provides a significant improvement in the tensile strength of polypropylene, albeit with a potential reduction in elongation at break. The comparison of BHT and an Irganox-type antioxidant in irradiated polyethylene suggests that different phenolic antioxidants can have varying levels of effectiveness depending on the specific polymer system and environmental conditions[2][3].

For professionals in research and development, the selection of an appropriate antioxidant system will depend on the specific polymer, processing conditions, and end-use application requirements. Further head-to-head studies with standardized testing protocols are needed to provide a more definitive quantitative comparison of DTBHQ against other leading antioxidants.

References

Assessing the Synergistic Effect of 2,5-Di-tert-butylhydroquinone with Other Stabilizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2,5-Di-tert-butylhydroquinone (DTBHQ) is a highly effective antioxidant known for its superior anti-oxygenation properties and excellent light stabilization capabilities.[1] While potent on its own, its performance can be significantly enhanced when used in combination with other stabilizers. This guide provides an objective comparison of DTBHQ's synergistic effects with other common stabilizers, supported by experimental data and detailed methodologies, to aid in the formulation of more robust and durable products.

Synergistic Mechanisms: A Dual-Action Approach to Stabilization

The enhanced performance of stabilizer blends containing DTBHQ stems from the complementary mechanisms of action of the different components. Phenolic antioxidants like DTBHQ are primary antioxidants that function as free radical scavengers. They donate a hydrogen atom to reactive radicals, neutralizing them and interrupting the degradation chain reaction. However, in this process, the phenolic antioxidant is converted into a less reactive radical.

Secondary antioxidants, such as phosphites, play a crucial role in regenerating the primary antioxidant, allowing it to continue its radical scavenging activity. This synergistic interaction provides a comprehensive defense against oxidative degradation.

A common and effective synergistic combination involves a primary phenolic antioxidant and a secondary phosphite antioxidant.

Synergy_Mechanism cluster_primary Primary Antioxidant (DTBHQ) cluster_degradation Degradation Cycle cluster_secondary Secondary Antioxidant DTBHQ DTBHQ (Phenolic AH) DTBHQ_Radical Phenolic Radical (A•) DTBHQ->DTBHQ_Radical - H• Phosphite Phosphite DTBHQ_Radical->Phosphite Regeneration Polymer Polymer (RH) Polymer_Radical Polymer Radical (R•) Polymer->Polymer_Radical + O₂ Peroxy_Radical Peroxy Radical (ROO•) Polymer_Radical->Peroxy_Radical + O₂ Peroxy_Radical->DTBHQ Radical Scavenging Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Hydroperoxide->Polymer_Radical Decomposition Phosphite->DTBHQ Regenerates Phosphate Phosphate Phosphite->Phosphate Oxidation HALS_Synergy cluster_stabilizers Stabilizer System UV UV Radiation Polymer Polymer UV->Polymer Free_Radicals Free Radicals Polymer->Free_Radicals Photo-oxidation Degradation Polymer Degradation Free_Radicals->Degradation DTBHQ DTBHQ (Primary Antioxidant) Free_Radicals->DTBHQ Scavenging HALS HALS (Light Stabilizer) Free_Radicals->HALS Trapping Experimental_Workflow Start Start: Define Stabilizer Blends Compounding Melt Compounding (e.g., Twin-Screw Extruder) Start->Compounding Sample_Prep Sample Preparation (e.g., Injection Molding, Film Pressing) Compounding->Sample_Prep Aging Accelerated Aging (e.g., Oven Aging, UV Exposure) Sample_Prep->Aging Analysis Performance Analysis Aging->Analysis OIT Oxidative Induction Time (OIT) (DSC) Analysis->OIT Color Colorimetry (Yellowness Index) Analysis->Color Mechanical Mechanical Testing (Tensile Strength, Elongation) Analysis->Mechanical End End: Comparative Analysis OIT->End Color->End Mechanical->End

References

The Efficacy of 2,5-Di-tert-butylhydroquinone: A Comparative Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the antioxidant and anti-inflammatory properties of 2,5-Di-tert-butylhydroquinone (DTBHQ) against other common alternatives. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.

Comparative Efficacy: Antioxidant and Anti-inflammatory Activities

This compound (DTBHQ) and its isomer, tert-butylhydroquinone (TBHQ), are synthetic phenolic antioxidants widely utilized for their preservative properties.[1] While both exhibit potent biological activities, their effectiveness can vary depending on the specific application and the metrics used for evaluation. This section provides a comparative analysis of their performance against other well-known antioxidants and anti-inflammatory agents.

Anti-inflammatory Activity

Recent studies have highlighted the potential of hydroquinone derivatives in modulating inflammatory pathways. Quantitative data reveals differences in the inhibitory effects of DTBHQ and TBHQ on key enzymes involved in the inflammatory response.

Table 1: Comparative Anti-inflammatory Activity of DTBHQ and TBHQ

Compound5-Lipoxygenase (5-LO) IC₅₀ (µM)Cyclooxygenase-2 (COX-2) IC₅₀ (µM)Cyclooxygenase-1 (COX-1) Activity
This compound (DTBHQ) 1.8[2]14.1[2]Not reported
tert-butylhydroquinone (TBHQ) 13.5[2]No inhibition[2]No inhibition[2]

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that DTBHQ is a more potent inhibitor of both 5-LO and COX-2 compared to TBHQ, which only shows inhibitory activity against 5-LO at a higher concentration.[2] This suggests that DTBHQ may have a broader spectrum of anti-inflammatory activity.

Antioxidant Activity

The primary function of DTBHQ and related compounds is to mitigate oxidative stress by scavenging free radicals. Their effectiveness is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Rancimat test, which measures oxidative stability.

While direct comparative data for DTBHQ across a wide range of assays is limited in the readily available literature, studies on the closely related TBHQ and other synthetic antioxidants provide valuable insights.

Table 2: Comparative Antioxidant Activity of TBHQ and Other Synthetic Antioxidants

AntioxidantDPPH Radical Scavenging EC₅₀ (µg/mL)ABTS Radical Scavenging EC₅₀ (µg/mL)Rancimat Test (Protection Factor at 0.02% in Lard at 120°C)
tert-butylhydroquinone (TBHQ) 22.20[3]33.34[3]> 3 (Strong antioxidant activity)[4]
Butylated Hydroxytoluene (BHT) Not calculable (weak activity)[3]Weak activity[3]1 < Pf < 2 (Weak antioxidant activity)[4]
Hydroquinone (HQ) 11.34[3]21.81[3]2 < Pf < 3 (Effective antioxidant activity)[4]
Propyl Gallate (PG) 8.74[3]18.17[3]> 3 (Strong antioxidant activity)[4]

EC₅₀ (Half maximal effective concentration) represents the concentration of a compound that gives a half-maximal response. A lower EC₅₀ indicates greater antioxidant activity. The Protection Factor (Pf) in the Rancimat test is a ratio of the induction time of the oil with the antioxidant to the induction time of the oil without the antioxidant. A higher Pf indicates better protection against oxidation.

The available data suggests that TBHQ is a potent antioxidant, comparable to or in some cases more effective than other commonly used synthetic antioxidants like BHT.[3][4] Given the structural similarity, it is plausible that DTBHQ exhibits comparable or potentially superior antioxidant activity due to the presence of two bulky tert-butyl groups, which can enhance its stability and lipophilicity.

Key Signaling Pathways

The biological effects of DTBHQ and its analogs are mediated through their interaction with several key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like DTBHQ, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination DTBHQ DTBHQ DTBHQ->Keap1 Inactivates Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription

Nrf2/ARE signaling pathway activation by DTBHQ.
NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of hydroquinone derivatives are also linked to the inhibition of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are central to the production of inflammatory cytokines and other mediators.

Anti_inflammatory_Pathway cluster_pathways cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway (p38, JNK, ERK) Inflammatory_Stimuli->MAPK IKK IKK Complex Inflammatory_Stimuli->IKK DTBHQ DTBHQ DTBHQ->MAPK Inhibits DTBHQ->IKK Inhibits NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Genes Activates Transcription

Inhibition of NF-κB and MAPK pathways by DTBHQ.

Experimental Protocols

To facilitate the replication and validation of the findings presented, this section outlines the methodologies for key experiments cited in the literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: The test compound (e.g., DTBHQ) and a positive control (e.g., Trolox or ascorbic acid) are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample or control in a microplate or cuvette. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of each mixture is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the reaction mixture containing the antioxidant.

  • EC₅₀ Determination: The EC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Procedure:

  • Generation of ABTS Radical Cation (ABTS•+): ABTS is dissolved in water to a 7 mM concentration. The ABTS radical cation is produced by reacting the ABTS stock solution with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound and a positive control are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A small volume of the sample or control is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and EC₅₀ Determination: The percentage of inhibition and the EC₅₀ value are calculated in a similar manner to the DPPH assay.

Rancimat Test for Oxidative Stability

The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of fats and oils. It measures the induction time, which is the time until the rapid onset of oxidation.

Rancimat_Workflow cluster_preparation Sample Preparation cluster_instrument Rancimat Instrument cluster_analysis Data Analysis Sample Oil/Fat Sample Mix Mix Sample with Antioxidant Sample->Mix Antioxidant DTBHQ or other antioxidant Antioxidant->Mix Reaction_Vessel Reaction Vessel with Sample Mix->Reaction_Vessel Heating_Block Heating Block (e.g., 110-140°C) Reaction_Vessel->Heating_Block Measuring_Vessel Measuring Vessel with Deionized Water Reaction_Vessel->Measuring_Vessel Volatile Oxidation Products Air_Pump Air Pump Air_Pump->Reaction_Vessel Purified Air Conductivity_Probe Conductivity Probe Measuring_Vessel->Conductivity_Probe Conductivity_Curve Conductivity vs. Time Curve Conductivity_Probe->Conductivity_Curve Induction_Time Determine Induction Time Conductivity_Curve->Induction_Time Protection_Factor Calculate Protection Factor Induction_Time->Protection_Factor

Experimental workflow for the Rancimat test.

Procedure:

  • Sample Preparation: A precise amount of the oil or fat sample is weighed into a reaction vessel. If testing an antioxidant, it is added to the sample at a specified concentration.

  • Instrument Setup: The reaction vessel is placed in a heating block set to a specific temperature (e.g., 110-140°C). A stream of purified air is passed through the sample.

  • Collection of Volatile Compounds: The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.

  • Conductivity Measurement: The conductivity of the water is continuously measured. As volatile carboxylic acids are formed during oxidation and dissolve in the water, the conductivity increases.

  • Determination of Induction Time: The induction time is the point at which a rapid increase in conductivity is observed, indicating the end of the induction period and the onset of rapid oxidation.

  • Calculation of Protection Factor: The effectiveness of an antioxidant is often expressed as a Protection Factor (Pf), calculated as the ratio of the induction time of the sample with the antioxidant to the induction time of the control sample without the antioxidant.

References

Cross-Validation of Analytical Techniques for 2,5-Di-tert-butylhydroquinone (DTBHQ) Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the detection and quantification of 2,5-Di-tert-butylhydroquinone (DTBHQ), a synthetic antioxidant commonly used in foods and other products.[1] Understanding the performance of different analytical methods is crucial for quality control, regulatory compliance, and research applications. This document outlines key performance indicators, detailed experimental protocols, and a visual representation of a typical analytical workflow to aid in the selection of the most appropriate method for your specific needs.

Comparative Performance of Analytical Techniques

The selection of an analytical technique for DTBHQ determination depends on factors such as required sensitivity, sample matrix, available instrumentation, and the need for high-throughput analysis. The following table summarizes the quantitative performance of commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Electrochemical Sensors.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeRecovery (%)Key Advantages
HPLC-UV/PDA 0.2 mg/L[1]0.5 mg/L[1]0.10–500.00 μg/mL[2]95 - 105[1]Robust, widely available, good for routine analysis.[3]
HPLC-Fluorescence --20 µg/L (Standard)[4]-High sensitivity and selectivity.[4]
HPLC-Chemiluminescence 0.1 ng/mL[5]-5x10⁻⁹ g/mL - 1x10⁻⁵ g/mL[5]-Extremely high sensitivity.[5]
Gas Chromatography (GC-FID) ----Suitable for volatile derivatives of DTBHQ.[6]
Electrochemical Sensor (TiO₂/Co/NCNT) 4 nM[7]-0.04 - 100 µM[7]-High sensitivity, potential for miniaturization and on-site analysis.[3][8]
Electrochemical Sensor (NiAl-LDH@GC-800) 8.2 nM[9]-20 nM - 300 µM[10]-Excellent sensitivity and wide linear range.[9]
Electrochemical Sensor (Co₃O₄@PPy) 0.05 µM[8]-0.2 - 600 µM[8]-Good stability and reproducibility.[8]
Photoelectrochemical Sensor 100 nmol L⁻¹[11]-0.4 - 500 µmol L⁻¹[11]96.8 - 98.2[11]High selectivity.[11]
Immunochromatographic Assay (ICA) 18.68 ng g⁻¹ (quantitative)--89.55 - 100.66[12]Rapid, suitable for on-site screening.[12]
UV-Visible Spectrophotometry --10 - 80 µM[13]-Simple, cost-effective for initial screening.[13]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are protocols for some of the key techniques cited in the performance table.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine analysis of DTBHQ in various food matrices.

Sample Preparation (for food samples): [1]

  • Weigh a representative sample of the homogenized food product.

  • Extract DTBHQ using a suitable solvent such as methanol or a mixture of 1% acetic acid and acetonitrile.

  • Sonication can be employed to enhance extraction efficiency.

  • Filter the extract through a 0.45 µm membrane filter prior to injection.

Chromatographic Conditions: [1]

  • Column: Inertsil ODS-SP (5 µm, 150 x 4.6 mm I.D.) or equivalent C18 column.[4]

  • Mobile Phase: Isocratic mixture of 1% acetic acid and acetonitrile in a 3:2 ratio.[1]

  • Flow Rate: 1 mL/min.[1]

  • Detector: UV detector set at an appropriate wavelength (e.g., 280 nm or 292 nm).[13][14]

  • Injection Volume: 10 µL.[4]

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is applicable for the analysis of DTBHQ, often requiring derivatization.

Sample Preparation and Derivatization: [15]

  • Prepare a stock solution of DTBHQ and an internal standard (e.g., methyl benzoate) in pyridine.

  • Create calibration standards by diluting the stock solutions.

  • For derivatization, add N,O-bis(trimethylsilyl)acetamide (BSA) to the sample and calibration solutions and heat at approximately 80°C for 10 minutes to form trimethylsilyl (TMS) derivatives.

Chromatographic Conditions: [6][15]

  • Column: OV-101 fused silica capillary column or a column packed with 20% Silicone SE-30 on Diatoport S.[6][15]

  • Detector: Flame Ionization Detector (FID).[6]

  • Carrier Gas: Nitrogen or Helium.

  • Temperatures:

    • Injector: 250°C

    • Detector: 300°C

    • Oven: Programmed temperature ramp (e.g., starting at 100°C and increasing to 250°C).

Electrochemical Detection

Electrochemical sensors offer a highly sensitive and often portable alternative for DTBHQ detection.

Electrode Preparation (Example: NiAl-LDH@GC-800/GCE): [9]

  • Synthesize the NiAl-LDH@GC-800 nanomaterial through a process involving the growth of nickel-aluminum layered double hydroxide on glucose carbon spheres followed by pyrolysis.

  • Prepare a dispersion of the synthesized material in a suitable solvent (e.g., ethanol or a mixture of water and Nafion).

  • Drop-cast a small volume of the dispersion onto the surface of a glassy carbon electrode (GCE) and allow it to dry.

Electrochemical Measurement: [8][9]

  • Technique: Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV).

  • Electrolyte: Phosphate buffer solution (PBS) at an optimized pH.

  • Procedure:

    • Immerse the modified electrode in the electrolyte solution containing the sample.

    • Apply a potential scan and record the current response.

    • The peak current is proportional to the concentration of DTBHQ.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the chromatographic analysis of DTBHQ, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample Collection homogenize Homogenization sample->homogenize extract Solvent Extraction homogenize->extract filter Filtration extract->filter hplc HPLC/GC System filter->hplc separation Chromatographic Separation hplc->separation Injection detection Detection (UV/FID/MS) separation->detection Elution chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification Calibration Curve report Final Report quantification->report

Caption: General workflow for chromatographic analysis of DTBHQ.

References

2,5-Di-tert-butylhydroquinone (DTBHQ): A Comparative Guide to Performance in Accelerated Aging Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the critical landscape of material stability and shelf-life extension, antioxidants play a pivotal role. This guide provides an objective comparison of the performance of 2,5-Di-tert-butylhydroquinone (DTBHQ) in accelerated aging tests against other common antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. The following sections present quantitative data, detailed experimental protocols, and visual representations of key processes to aid in the informed selection of stabilizing agents.

Performance Comparison of Antioxidants

The efficacy of an antioxidant is often evaluated through accelerated aging tests that simulate long-term storage conditions in a condensed timeframe. The Rancimat method is a widely used technique for this purpose, particularly for oils and fats, which measures the induction time—the period before rapid oxidation occurs. A longer induction time indicates greater oxidative stability.

While direct comparative studies of DTBHQ against BHT, BHA, and Trolox under identical Rancimat conditions are limited in publicly available literature, data for the structurally similar and highly effective antioxidant, tert-Butylhydroquinone (TBHQ), provides a strong proxy for DTBHQ's performance. General assessments also indicate that DTBHQ's anti-aging functions are equivalent to or better than many commonly used industrial antioxidants.[1]

The following table summarizes the performance of these antioxidants based on available data from various studies. It is crucial to note that the experimental conditions, such as substrate and temperature, significantly influence the results.

AntioxidantTest MethodSubstrateConcentrationTemperature (°C)Induction Time (hours)Antioxidant Activity Index (AI)Reference
Control (Lard) RancimatLard-1102.491.0[2]
BHT RancimatLard200 ppm1106.182.5[2]
BHA RancimatLard200 ppm11010.924.4[2]
TBHQ (as proxy for DTBHQ) RancimatSoybean Oil200 ppm110>10 (estimated)>4.0 (estimated)[3]
Trolox ABTS Assay-VariousRoom Temp-IC50: 2.34 µg/mL[4]
Trolox DPPH Assay-VariousRoom Temp-TEAC: 1.0 (by definition)[5][6]

Note:

  • The Antioxidant Activity Index (AI) is calculated as the induction time of the sample with the antioxidant divided by the induction time of the control.

  • Trolox is a water-soluble analog of vitamin E and is often used as a standard in antioxidant capacity assays like DPPH and ABTS, which measure free radical scavenging activity rather than performance in accelerated aging tests. Its high antioxidant capacity is well-established.[4][6][7][8]

Experimental Protocols: Accelerated Aging via Rancimat Method

The following protocol outlines the general procedure for conducting an accelerated aging test using the Rancimat method, a common apparatus for determining the oxidative stability of oils and fats.

Objective: To determine the induction time of a sample as a measure of its resistance to oxidation under accelerated conditions.

Apparatus:

  • Rancimat instrument with heating block, reaction vessels, measuring vessels, and air pump.

  • Analytical balance

  • Volumetric flasks and pipettes

Reagents:

  • Sample substrate (e.g., lard, vegetable oil)

  • Antioxidant compounds (DTBHQ, BHT, BHA)

  • Deionized water

Procedure:

  • Sample Preparation:

    • Accurately weigh a specified amount of the sample substrate (e.g., 3 g) into the reaction vessel.

    • For samples with antioxidants, accurately weigh the desired concentration of the antioxidant and thoroughly mix it with the substrate.

  • Instrument Setup:

    • Set the temperature of the heating block to the desired level (e.g., 110°C).

    • Fill the measuring vessels with a defined volume of deionized water (e.g., 50 mL).

    • Connect the reaction vessels to the measuring vessels and the air supply.

  • Initiation of the Test:

    • Place the reaction vessels into the pre-heated block.

    • Start the air flow at a constant rate (e.g., 20 L/h).

  • Data Collection:

    • The Rancimat instrument continuously measures the conductivity of the deionized water in the measuring vessels.

    • As the sample oxidizes, volatile organic acids are produced, which are carried by the air stream into the water, increasing its conductivity.

  • Determination of Induction Time:

    • The induction time is the point at which a rapid and sharp increase in conductivity is observed. This is typically determined automatically by the instrument's software.

  • Analysis:

    • Compare the induction times of the samples containing different antioxidants to the control sample (substrate without antioxidant).

Visualizing Experimental and Mechanistic Pathways

To further elucidate the processes involved in accelerated aging tests and the mechanism of antioxidant action, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_rancimat Rancimat Test cluster_analysis Data Analysis sub Substrate (Oil/Fat) mix Mixing sub->mix antiox Antioxidant (DTBHQ, BHT, BHA) antiox->mix sample Prepared Sample mix->sample reaction Reaction Vessel sample->reaction heat Heating Block (e.g., 110°C) heat->reaction air Air Flow (20 L/h) air->reaction measure Measuring Vessel (Deionized Water) reaction->measure Volatile Oxidation Products conduct Conductivity Measurement measure->conduct induction Determine Induction Time conduct->induction compare Compare Performance induction->compare G cluster_propagation Lipid Peroxidation Propagation LH Lipid (LH) L_radical Lipid Radical (L.) LH->L_radical Initiation (Heat, Light, Metal Ions) LOO_radical Peroxyl Radical (LOO.) L_radical->LOO_radical + O2 O2 Oxygen (O2) LH2 Lipid (LH) LOO_radical->LH2 Chain Reaction LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH + LH ArOH Phenolic Antioxidant (DTBHQ) LOO_radical->ArOH Interruption LH2->L_radical LOOH->L_radical Further Degradation ArO_radical Stable Antioxidant Radical (ArO.) ArOH->ArO_radical - H.

References

comparative analysis of the thermal stability of 2,5-Di-tert-butylhydroquinone and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Thermal Stability of 2,5-Di-tert-butylhydroquinone and its Derivatives

This guide provides a comprehensive comparative analysis of the thermal stability of this compound (DTBHQ) and its derivatives. Designed for researchers, scientists, and drug development professionals, this document summarizes key thermal stability data, details experimental protocols for thermal analysis, and visualizes the proposed thermal decomposition pathway.

Overview of Thermal Stability

This compound (DTBHQ) is a sterically hindered phenolic antioxidant known for its excellent thermal stability. Its high melting point of 212-218°C and boiling point of 313°C are initial indicators of its robustness at elevated temperatures. The thermal stability of DTBHQ and its derivatives is a critical parameter in their application as stabilizers in polymers, oils, and other materials subjected to high-temperature processing or use conditions. The introduction of substituents to the hydroxyl groups of DTBHQ can further modify its thermal properties. This guide focuses on comparing the thermal stability of the parent DTBHQ with its poly(ether imide) derivatives.

Comparative Thermal Stability Data

The thermal stability of DTBHQ and its derivatives can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures. The temperature at which a 5% or 10% weight loss occurs (T₅% and T₁₀%, respectively) is a common metric for comparing thermal stability.

The following table summarizes the available thermal stability data for DTBHQ and a series of its poly(ether imide) derivatives.

CompoundT₁₀% (°C) in N₂T₁₀% (°C) in AirMelting Point (°C)Boiling Point (°C)
This compound (DTBHQ) Not specifiedNot specified212-218[1]313[1]
Poly(ether imide) from DTBHQ-dianhydride and 4,4'-oxydianiline 535520Not applicableNot applicable
Poly(ether imide) from DTBHQ-dianhydride and 1,3-bis(3-aminophenoxy)benzene 530515Not applicableNot applicable
Poly(ether imide) from DTBHQ-dianhydride and 1,4-bis(4-aminophenoxy)benzene 540525Not applicableNot applicable
Poly(ether imide) from DTBHQ-dianhydride and 4,4'-bis(4-aminophenoxy)biphenyl 550530Not applicableNot applicable
Poly(ether imide) from DTBHQ-dianhydride and 2,2-bis[4-(4-aminophenoxy)phenyl]propane 525510Not applicableNot applicable
Poly(ether imide) from DTBHQ-dianhydride and 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane 545525Not applicableNot applicable
Poly(ether imide) from DTBHQ-dianhydride and 9,9-bis(4-aminophenyl)fluorene 555540Not applicableNot applicable

Experimental Protocols

Thermogravimetric Analysis (TGA) of Hindered Phenolic Antioxidants

This protocol outlines a general procedure for determining the thermal stability of DTBHQ and its derivatives using TGA.

Objective: To determine the onset of thermal decomposition and the weight loss profile of the antioxidant as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer

  • Analytical balance

  • Sample pans (e.g., platinum, alumina)

  • Inert gas (e.g., nitrogen) and an oxidative gas (e.g., air) supply

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert or oxidative atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 600-800°C).

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Plot the percentage of initial weight versus temperature to obtain the TGA curve.

    • Determine the onset of decomposition and the temperatures corresponding to 5% and 10% weight loss (T₅% and T₁₀%).

Visualization of Decomposition Pathway and Experimental Workflow

Proposed Thermal Decomposition Pathway of Hindered Phenols

The thermal decomposition of hindered phenolic antioxidants like DTBHQ is proposed to proceed through a free radical mechanism. The following diagram illustrates a generalized pathway.

G DTBHQ Hindered Phenol (Ar-OH) Phenoxy_Radical Phenoxy Radical (Ar-O•) DTBHQ->Phenoxy_Radical Homolytic Cleavage of O-H bond Decomposition_Products Decomposition Products (e.g., quinones, cleaved alkyl groups) Phenoxy_Radical->Decomposition_Products Rearrangement and Further Reactions Heat Heat Heat->DTBHQ

Caption: Proposed thermal decomposition pathway of a hindered phenol.

Experimental Workflow for Thermal Stability Analysis

The logical flow of experiments to determine and compare the thermal stability of DTBHQ and its derivatives is depicted below.

G Start Start: Sample Preparation (DTBHQ & Derivatives) TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Data_Analysis Data Analysis TGA->Data_Analysis Decomposition Temperatures (Td) DSC->Data_Analysis Melting Point (Tm) Enthalpy (ΔH) Comparison Comparative Analysis Data_Analysis->Comparison End End: Stability Report Comparison->End

Caption: Experimental workflow for thermal stability analysis.

References

A Comparative Guide to the Safety and Toxicity of 2,5-Di-tert-butylhydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity data for 2,5-Di-tert-butylhydroquinone (DTBHQ), a synthetic antioxidant. Its performance and toxicological profile are compared with its structural analog and widely used alternative, tert-butylhydroquinone (TBHQ). The information is supported by experimental data to assist researchers in making informed decisions for their applications.

Overview of Compounds

This compound (DTBHQ) and tert-butylhydroquinone (TBHQ) are phenolic antioxidants used to prevent oxidation in various materials. While both share a hydroquinone base, the presence of a second tert-butyl group in DTBHQ alters its physicochemical and toxicological properties. TBHQ is a well-studied food additive (E319), whereas data on DTBHQ is more limited.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the acute and in vitro toxicity of DTBHQ and TBHQ.

Table 1: Acute Toxicity
CompoundChemical StructureCAS NumberOral LD50 (Rat)GHS Classification (Oral)
This compound (DTBHQ) 88-58-4800 - 1000 mg/kg[1]H302: Harmful if swallowed[1]
tert-butylhydroquinone (TBHQ) 1948-33-0~700 - 1000 mg/kgH302: Harmful if swallowed[2]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: In Vitro Cytotoxicity & Genotoxicity
CompoundAssayCell LineEndpointResult
DTBHQ GenotoxicityNot SpecifiedMutagenicityIndications of being mutagenic/genotoxic, but less potent than TBHQ[1].
TBHQ Cytotoxicity (MTT Assay)A549, HUVECIC50~500 µM[3]
TBHQ Genotoxicity (Comet Assay)A549, HUVECDNA DamageInduces single-strand DNA breaks[4].
TBHQ Apoptosis (DNA Fragmentation)A549, HUVECDNA LadderingInduces clear fragmentation of chromatin and DNA[4].

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. One study in rat hepatocytes indicated that TBHQ was the most toxic among a series of hydroquinones tested, which included DTBHQ[5][6].

Key Toxicological Endpoints

  • Acute Toxicity: Both DTBHQ and TBHQ are classified as harmful if swallowed, with similar oral LD50 values in rats[1][2].

  • Irritation: DTBHQ is known to cause skin, eye, and respiratory irritation[7].

  • Genotoxicity: While data for DTBHQ is limited, there are indications it may be genotoxic, though less so than TBHQ[1]. TBHQ has been shown to cause DNA damage in vitro, but reports on its genotoxicity are inconsistent[2][4].

  • Carcinogenicity: Long-term studies have raised concerns that high doses of TBHQ may be carcinogenic, particularly for stomach tumors[2]. A study on DTBHQ also indicated potential tumor formation in the forestomach of hamsters[1].

  • Aquatic Toxicity: DTBHQ is classified as very toxic to aquatic life with long-lasting effects[7].

Mechanistic Insights: The Nrf2 Pathway

Much of the biological activity of TBHQ, both protective and toxic, is attributed to its potent activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[8][9] Under normal conditions, Nrf2 is kept inactive by Keap1, which targets it for degradation. Electrophilic compounds like TBHQ can modify Keap1, allowing Nrf2 to stabilize, translocate to the nucleus, and activate the transcription of antioxidant and cytoprotective genes. This mechanism is believed to be central to TBHQ's antioxidant effect but may also contribute to off-target effects at high concentrations.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBHQ TBHQ Keap1_Nrf2 Keap1-Nrf2 Complex TBHQ->Keap1_Nrf2 Modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome Degradation (Normal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Ub Ubiquitin ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HMOX1, NQO1) ARE->Genes Activates Transcription

Figure 1: Simplified Nrf2 activation pathway by TBHQ.

Experimental Protocols

Detailed methodologies for key assays are crucial for the replication and validation of toxicity data. Below are outlines for standard in vitro toxicity assessments.

General Workflow for In Vitro Toxicity Assessment

Toxicity_Workflow cluster_assays Perform Toxicity Assays start Start: Prepare Cell Cultures expose Expose cells to various concentrations of test compound (e.g., DTBHQ, TBHQ) start->expose incubate Incubate for a defined period (e.g., 24-72h) expose->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Comet Assay) incubate->genotoxicity apoptosis Apoptosis Assay (e.g., DNA Fragmentation) incubate->apoptosis analyze Data Collection & Analysis cytotoxicity->analyze genotoxicity->analyze apoptosis->analyze end Endpoint: Determine IC50, DNA Damage, etc. analyze->end

Figure 2: General experimental workflow for in vitro toxicity testing.
Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[10]

  • Cell Plating: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Remove the old media and add 100 µL of fresh media containing various concentrations of the test compound. Include untreated (control) and solvent control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against compound concentration to determine the IC50 value.

Protocol 2: Alkaline Comet Assay for Genotoxicity

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.[13]

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow it to solidify.[14]

  • Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergent) to break down the cell and nuclear membranes, leaving behind the DNA nucleoid.[14]

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. This step reveals single-strand breaks and alkali-labile sites.[15]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."[15]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

  • Visualization and Scoring: Visualize the cells using a fluorescence microscope. Quantify the DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.

Protocol 3: DNA Fragmentation Assay for Apoptosis

A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments, which can be visualized as a "ladder" on an agarose gel.[16]

  • Cell Harvesting: Collect both adherent and floating cells from treated and control cultures.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing Triton X-100 or SDS) to release the cellular contents.[17]

  • DNA Isolation: Treat the lysate with RNase A to remove RNA, followed by Proteinase K to digest proteins.

  • DNA Precipitation: Precipitate the DNA from the lysate using isopropanol or ethanol and centrifugation. Wash the DNA pellet with 70% ethanol and air dry.

  • Agarose Gel Electrophoresis: Resuspend the purified DNA in a suitable buffer and load it onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide).

  • Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA under UV light. A characteristic ladder pattern of DNA fragments will be visible in apoptotic samples, while intact, high-molecular-weight DNA will be seen in non-apoptotic samples.[16][18]

Conclusion and Recommendations

The available data indicates that both this compound and its more common alternative, tert-butylhydroquinone, present similar hazards regarding acute oral toxicity. Both compounds show potential for genotoxicity and carcinogenicity at high doses, though the database for TBHQ is far more extensive. A key finding is that TBHQ is a potent activator of the Nrf2 pathway, a mechanism that likely underlies many of its biological effects and warrants consideration in any experimental context.

For researchers selecting an antioxidant, the choice between DTBHQ and TBHQ may depend on the specific application. However, due to the limited regulatory testing and safety data for DTBHQ, TBHQ currently stands as the better-characterized option. When using either compound, it is critical to consider the potential for cytotoxicity and genotoxicity, especially in long-term applications or at high concentrations. The provided experimental protocols offer a robust framework for conducting necessary safety and toxicity assessments.

References

A Comparative Analysis of the Environmental Impact of 2,5-Di-tert-butylhydroquinone and Alternative Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of the synthetic antioxidant 2,5-Di-tert-butylhydroquinone (DTBHQ) against common alternatives, including other synthetic phenolics like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT), as well as natural antioxidants such as Tocopherols (Vitamin E) and Ascorbic Acid (Vitamin C). This document summarizes key environmental indicators, including ecotoxicity, biodegradability, and bioaccumulation potential, supported by experimental data and detailed methodologies.

Executive Summary

The selection of an antioxidant in drug development and other scientific applications extends beyond its efficacy and stability. The environmental fate and potential ecological impact of these compounds are critical considerations. This guide reveals that while synthetic antioxidants like DTBHQ, BHA, and BHT are effective stabilizers, they pose greater environmental risks compared to their natural counterparts. Synthetic phenolics generally exhibit higher toxicity to aquatic organisms, lower biodegradability, and a greater potential for bioaccumulation. In contrast, natural antioxidants such as tocopherols and ascorbic acid are readily biodegradable and exhibit low ecotoxicity.

Quantitative Data Comparison

The following tables summarize the key environmental impact parameters for DTBHQ and its alternatives. Data has been compiled from various sources, and the corresponding experimental protocols are detailed in the subsequent section.

Table 1: Acute Ecotoxicity Data (LC50/EC50)

CompoundTest OrganismEndpointDurationResult (mg/L)
This compound (DTBHQ) Daphnia magna (Water Flea)EC50 (Immobilization)48 h0.4[1]
Oncorhynchus mykiss (Rainbow Trout)LC5096 h>100
Pseudokirchneriella subcapitata (Green Algae)EC50 (Growth Inhibition)72 h0.38
Butylated Hydroxyanisole (BHA) Daphnia magna (Water Flea)EC50 (Immobilization)48 h1.4
Oncorhynchus mykiss (Rainbow Trout)LC5096 h0.1 - 1.0
Desmodesmus subspicatus (Green Algae)ErC50 (Growth Rate)72 h3.1
Butylated Hydroxytoluene (BHT) Daphnia magna (Water Flea)EC50 (Immobilization)48 h0.48[2]
Oryzias latipes (Japanese Rice Fish)LC5096 h>0.57
Pseudokirchneriella subcapitata (Green Algae)EC50 (Growth Inhibition)72 h>0.42[2]
α-Tocopherol (Vitamin E) Daphnia magna (Water Flea)LC5048 h>100
Oncorhynchus mykiss (Rainbow Trout)LC5096 h>100
Scenedesmus subspicatus (Green Algae)ErC50 (Growth Rate)72 h>100
Ascorbic Acid (Vitamin C) Oncorhynchus mykiss (Rainbow Trout)LC5096 h1020[3]
Daphnia magna (Water Flea)EC5048 h360

Table 2: Biodegradability

CompoundTest MethodDurationResultClassification
This compound (DTBHQ) OECD 301B28 days6%Not readily biodegradable[1]
Butylated Hydroxyanisole (BHA) OECD 301F28 days30%Not readily biodegradable
Butylated Hydroxytoluene (BHT) OECD 301C28 days4.5%Not readily biodegradable
α-Tocopherol (Vitamin E) --Readily biodegradableReadily biodegradable
Ascorbic Acid (Vitamin C) --Readily biodegradableReadily biodegradable

Table 3: Bioaccumulation Potential

CompoundParameterValueInterpretation
This compound (DTBHQ) Log K_ow_4.6Potential for bioaccumulation
Butylated Hydroxyanisole (BHA) Log K_ow_2.8 - 3.2Potential for bioaccumulation
Butylated Hydroxytoluene (BHT) Log K_ow_5.1High potential for bioaccumulation
α-Tocopherol (Vitamin E) Log K_ow_12.2High potential for bioaccumulation, but readily metabolized
Ascorbic Acid (Vitamin C) Log K_ow_-1.85[4]Low potential for bioaccumulation

Experimental Protocols

The data presented in the tables above are primarily derived from standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD). These protocols are widely accepted for assessing the environmental hazards of chemical substances.

Acute Toxicity Testing
  • OECD 202: Daphnia sp. Acute Immobilisation Test [1][5][6][7][8] This test assesses the acute toxicity of a substance to Daphnia magna. Young daphnids, less than 24 hours old, are exposed to the test substance in a static or semi-static system for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation. The EC50, the concentration that causes immobilization in 50% of the test organisms, is calculated.

  • OECD 203: Fish, Acute Toxicity Test [2][6][8][9] This guideline evaluates the acute toxicity of a substance to fish, typically using species like the rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio). Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. The primary endpoint is mortality, and the LC50, the concentration that is lethal to 50% of the fish, is determined.

  • OECD 201: Alga, Growth Inhibition Test [4][10][11][12][13] This test determines the effect of a substance on the growth of freshwater algae, such as Pseudokirchneriella subcapitata. Exponentially growing algal cultures are exposed to a range of concentrations of the test substance for 72 hours. The inhibition of growth is measured by cell counts or other biomass surrogates, and the EC50 for growth rate inhibition is calculated.

Biodegradability Testing
  • OECD 301B: Ready Biodegradability - CO2 Evolution Test [14][15][16] This aerobic biodegradation test measures the mineralization of a test substance to carbon dioxide. The substance is exposed to an inoculum of microorganisms from activated sludge in a mineral medium for 28 days. The amount of CO2 produced is measured and expressed as a percentage of the theoretical maximum. A substance is considered "readily biodegradable" if it reaches 60% biodegradation within a 10-day window during the 28-day period.

Bioaccumulation Potential
  • OECD 117: Partition Coefficient (n-octanol/water), HPLC Method [3][9][11][17][18] This method determines the n-octanol/water partition coefficient (K_ow_), a key indicator of a substance's potential to bioaccumulate. The logarithm of this value (Log K_ow_) is widely used. A high Log K_ow_ value suggests a greater affinity for fatty tissues and thus a higher potential for bioaccumulation. The HPLC method estimates the Log K_ow_ based on the retention time of the substance on a reverse-phase HPLC column.

  • OECD 305: Bioaccumulation in Fish [1][3][5][7][17] This test directly measures the bioconcentration factor (BCF) of a substance in fish. Fish are exposed to the test substance in a flow-through or semi-static system for an uptake phase (typically 28 days), followed by a depuration phase in clean water. The concentration of the substance in the fish tissue is measured over time to calculate the BCF, which is the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of synthetic phenolic antioxidants in aquatic organisms is often linked to the induction of oxidative stress. This occurs when the balance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify them is disrupted.

Oxidative_Stress_Pathway cluster_adverse_outcomes Adverse Outcomes DTBHQ This compound ROS Increased Reactive Oxygen Species (ROS) DTBHQ->ROS BHA Butylated Hydroxyanisole BHA->ROS BHT Butylated Hydroxytoluene BHT->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation attacks cell membranes DNA_Damage DNA Damage ROS->DNA_Damage causes mutations Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation impairs enzyme function SOD Superoxide Dismutase (SOD) ROS->SOD induces expression Immobilization Immobilization Lipid_Peroxidation->Immobilization Reduced_Reproduction Reduced Reproduction DNA_Damage->Reduced_Reproduction Mortality Mortality Protein_Oxidation->Mortality H2O2 Hydrogen Peroxide SOD->H2O2 converts O2- to H2O2 CAT Catalase (CAT) CAT->H2O2 detoxifies GST Glutathione S-Transferase (GST) GST->ROS detoxifies

Caption: Generalized oxidative stress pathway induced by synthetic antioxidants in aquatic organisms.

Exposure to DTBHQ, BHA, and BHT can lead to an overproduction of ROS within the cells of aquatic invertebrates like Daphnia magna. This overwhelms the natural antioxidant defense mechanisms, which include enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferases (GSTs). The resulting oxidative stress can cause damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately leading to adverse effects such as immobilization, reduced reproductive success, and mortality.

Experimental Workflow for Ecotoxicity Assessment

The assessment of the environmental impact of a chemical substance typically follows a structured workflow, beginning with preliminary assessments and progressing to more complex and long-term studies if initial concerns are raised.

Ecotoxicity_Workflow cluster_phase1 Phase 1: Screening cluster_phase3 Phase 3: Chronic & Bioaccumulation Studies cluster_phase4 Phase 4: Risk Assessment QSAR QSAR Modeling (Predictive Assessment) Algae_Test OECD 201 (Algae Growth Inhibition) QSAR->Algae_Test guides initial concentration selection PhysChem Physicochemical Properties (Log Kow, Solubility) PhysChem->Algae_Test Bioaccumulation_Test OECD 305 (Bioaccumulation in Fish) PhysChem->Bioaccumulation_Test Biodegradation_Test OECD 301 (Ready Biodegradability) PhysChem->Biodegradation_Test Daphnia_Test OECD 202 (Daphnia Immobilization) Chronic_Tox Chronic Toxicity Tests (e.g., Daphnia Reproduction) Algae_Test->Chronic_Tox if acute toxicity is observed Fish_Test OECD 203 (Fish Acute Toxicity) Daphnia_Test->Chronic_Tox Fish_Test->Chronic_Tox Risk_Assessment Environmental Risk Assessment Chronic_Tox->Risk_Assessment Bioaccumulation_Test->Risk_Assessment Biodegradation_Test->Risk_Assessment

Caption: A typical workflow for assessing the ecotoxicity of a chemical substance.

Conclusion

The data compiled in this guide strongly suggest that from an environmental perspective, natural antioxidants like tocopherols and ascorbic acid are preferable alternatives to synthetic phenolic antioxidants such as this compound, BHA, and BHT. While the synthetic options offer high efficacy, their environmental persistence, toxicity to aquatic life, and potential for bioaccumulation present significant ecological risks. For researchers, scientists, and drug development professionals, incorporating these environmental considerations into the selection process for antioxidants is a crucial step towards more sustainable scientific practices. Further research into the development of effective and environmentally benign antioxidants remains a key area of interest.

References

The Superior Antioxidant and Anti-inflammatory Profile of 2,5-Di-tert-butylhydroquinone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for potent and specific modulators of oxidative stress and inflammation is perennial. 2,5-Di-tert-butylhydroquinone (DTBHQ), a synthetic organic compound, has emerged as a significant agent in this field. This guide provides an objective comparison of DTBHQ's performance against other common antioxidants and Nrf2 activators, supported by experimental data, to highlight its unique therapeutic potential.

DTBHQ distinguishes itself not only as a powerful free-radical scavenger but also as a modulator of key signaling pathways that govern cellular responses to oxidative stress and inflammation. Its efficacy, when compared to structurally similar compounds and other widely used antioxidants, underscores its potential in the development of novel therapeutics.

Comparative Performance Analysis

The following tables summarize the quantitative data from various studies, comparing the efficacy of DTBHQ with other relevant compounds in different experimental settings.

Table 1: Inhibition of Pro-inflammatory Enzymes
Compound5-Lipoxygenase (5-LO) IC50 (µM)Cyclooxygenase-2 (COX-2) IC50 (µM)Cyclooxygenase-1 (COX-1) Activity
This compound (DTBHQ) 1.8 [1][2]14.1 [1][2]No significant inhibition
tert-Butylhydroquinone (TBHQ)13.5[1][2]No effect[1][2]No effect[1][2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that DTBHQ is a more potent inhibitor of 5-LO than its close analog, TBHQ.[1][2] Furthermore, DTBHQ exhibits inhibitory activity against COX-2, a key enzyme in the inflammatory pathway, while TBHQ does not.[1][2] This dual inhibition of both 5-LO and COX-2 pathways suggests a broader anti-inflammatory profile for DTBHQ.

Table 2: Activation of the Nrf2 Antioxidant Pathway
CompoundNrf2/ARE Pathway ActivationPotencyPrimary Mechanism
This compound (DTBHQ) Weak activator alone, but enhances sulforaphane-induced activation[3]Micromolar (µM) rangeActs downstream of Nrf2 accumulation, possibly increasing nuclear translocation[3]
SulforaphanePotent activator[3]Micromolar (µM) rangeModifies Keap1, preventing Nrf2 degradation[3]
CDDO-ImVery potent activator[4]Nanomolar (nM) range[4]Modifies Keap1, preventing Nrf2 degradation[4]

Nrf2/ARE Pathway: A critical cellular defense mechanism against oxidative stress. Activation leads to the production of antioxidant and detoxification enzymes.

While DTBHQ is a weaker activator of the Nrf2 pathway on its own compared to sulforaphane, it demonstrates a synergistic or enhancing effect when used in combination.[3] This suggests a different and potentially complementary mechanism of action. CDDO-Im stands out for its high potency, acting at much lower concentrations.[4]

Table 3: Comparative Antioxidant Efficacy in Industrial Applications
AntioxidantPerformance in Preventing Polymer Oxidation
This compound (DTBHQ) Equivalent or superior to common industrial antioxidants (e.g., 1010, 4010NA, 264)
Butylated Hydroxytoluene (BHT)High efficacy in preventing oxidative degradation of irradiated polyethylene[5][6]

This table highlights the practical application of DTBHQ as a highly effective antioxidant in industrial settings, with performance matching or exceeding that of other commonly used stabilizers.

Signaling Pathways and Mechanisms of Action

DTBHQ's biological effects are primarily mediated through its influence on the Nrf2 signaling pathway and its direct inhibition of pro-inflammatory enzymes.

Nrf2 Signaling Pathway Activation

Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or activators like DTBHQ, this inhibition is released, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DTBHQ DTBHQ ROS Oxidative Stress (via H₂O₂ generation) DTBHQ->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation (basal state) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression activates Nrf2_Translocation_Workflow start Seed Cells treatment Treat with DTBHQ, Controls start->treatment harvest Harvest Cells treatment->harvest fractionation Cytoplasmic & Nuclear Fractionation harvest->fractionation quantification Protein Quantification (BCA/Bradford) fractionation->quantification western_blot Western Blot for Nrf2 and Histone H3 quantification->western_blot analysis Densitometric Analysis western_blot->analysis end Results analysis->end COX2_Inhibition_Assay cluster_plate 96-Well Plate cluster_reader Plate Reader cluster_analysis Data Analysis A Add COX-2 Enzyme + Buffer + Inhibitor/Vehicle B Incubate (10 min, 25°C) A->B C Add Arachidonic Acid (Substrate) B->C D Kinetic Fluorescence Measurement (Ex/Em = 535/587 nm) C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F

References

A Guide to the Inter-Laboratory Analysis of 2,5-Di-tert-butylhydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the determination of 2,5-Di-tert-butylhydroquinone (DTBHQ), a compound of interest in pharmaceutical and food industries as an antioxidant.[1] Due to the absence of a formal inter-laboratory comparison study, this document synthesizes data from various published methods to offer a baseline for researchers, scientists, and drug development professionals. The focus is on providing objective performance comparisons and supporting experimental data from established analytical techniques.

Comparative Analysis of Analytical Methods

The quantitative analysis of DTBHQ is predominantly carried out using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of performance data from selected studies.

Table 1: Comparison of Gas Chromatography (GC) Methods for DTBHQ Analysis

ParameterMethod 1Method 2
Column OV-101 fused silica capillary20% Silicone SE-30 on Diatoport S
Detector Flame Ionization Detector (FID)Thermal Conductivity Detector (TCD)
Internal Standard Not specifiedMethyl benzoate
Derivatization Not specifiedTrimethylsilyl (TMS) derivative
Key Findings Successful quantification of DTBHQ and related compounds.[2]Established a method for the determination of DTBHQ and hydroquinone.[3]

Table 2: Comparison of High-Performance Liquid Chromatography (HPLC) Methods for TBHQ Analysis

Note: Data for the closely related and often co-analyzed compound tert-butylhydroquinone (TBHQ) is presented here due to the limited availability of direct comparative studies for DTBHQ. These methods are often adaptable for DTBHQ analysis.

ParameterMethod 1Method 2
Column Inertsil ODS-SP (C18)C18 column
Mobile Phase Acetonitrile, Methanol, 5% aqueous acetic acidn-hexane with 5% ethyl acetate and n-hexane with 5% isopropanol
Detector Fluorescence DetectorUV Detector
Limit of Detection (LOD) 0.2 mg/L[4]Not specified
Limit of Quantification (LOQ) 0.5 mg/L[4]Not specified
Recovery 95% to 105%[4]Not specified

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for GC and HPLC analysis of DTBHQ and related compounds.

Gas Chromatography (GC) Protocol for DTBHQ Analysis

This protocol is based on a method for the determination of DTBHQ and related substances.[3]

  • Standard and Sample Preparation:

    • Prepare stock solutions of DTBHQ, hydroquinone (HQ), and methyl benzoate (internal standard) in pyridine.

    • Create a series of calibration standards by diluting the stock solutions.

    • For the sample, accurately weigh approximately 1 g and dissolve it in pyridine containing the internal standard.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add N,O-bis(trimethylsilyl)acetamide.

    • Heat the mixture at approximately 80°C for 10 minutes to form the trimethylsilyl (TMS) derivatives.

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph with a Thermal Conductivity Detector (TCD).

    • Column: 0.61-m x 6.35-mm stainless steel column packed with 20% Silicone SE-30 on 60/80-mesh Diatoport S.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared standards and sample into the GC.

    • Plot the concentration ratio of the analyte to the internal standard against the response ratio to create a calibration curve.

    • Determine the concentration of DTBHQ in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol for TBHQ Analysis

This protocol is adapted from a rapid reversed-phase HPLC method for TBHQ in food products, which can be modified for DTBHQ.[4]

  • Sample Extraction:

    • Accurately weigh 5 g of the sample into an Erlenmeyer flask.

    • Add 50 mL of ethyl acetate and vortex for 5 minutes.

    • Filter the extract through a 0.45 µm filter membrane.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV or fluorescence detector.

    • Column: C18 reversed-phase column (e.g., Inertsil ODS-SP, 5 µm, 150 x 4.6 mm I.D.).

    • Mobile Phase: Isocratic elution with a mixture of 1% acetic acid and acetonitrile (3:2 ratio).

    • Flow Rate: 1 mL/min.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the filtered sample extract into the HPLC system.

    • Identify and quantify the DTBHQ peak based on the retention time and response of a known standard.

Visualized Workflows and Pathways

Diagrams can aid in understanding complex processes. The following visualizations represent a typical analytical workflow and a known signaling pathway involving DTBHQ.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC/GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/FID) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report G DTBHQ This compound (DTBHQ) Ca_Mobilization Intracellular Ca2+ Mobilization DTBHQ->Ca_Mobilization induces Ca_Signaling Aberrant Calcium Signaling Ca_Mobilization->Ca_Signaling leads to Cell_Transformation Enhanced Cell Transformation (initiated by MCA) Ca_Signaling->Cell_Transformation contributes to

References

Safety Operating Guide

Proper Disposal of 2,5-Di-tert-butylhydroquinone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper handling and disposal of 2,5-Di-tert-butylhydroquinone (DBHQ) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling.[1] Key hazards include:

  • Health Hazards: Harmful if swallowed[2][3], causes skin and serious eye irritation[2], and may cause respiratory irritation.[2][4] It may also cause an allergic skin reaction.[4]

  • Environmental Hazards: Very toxic to aquatic life, with long-lasting effects.[1][4]

First Aid Measures:

  • If Swallowed: Rinse mouth and call a POISON CENTER or doctor.[2][3][5]

  • If on Skin: Wash off immediately with plenty of soap and water.[2] If skin irritation or a rash occurs, seek medical advice.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[2] If eye irritation persists, get medical advice.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[2][3]

Personal Protective Equipment (PPE)

Before handling DBHQ waste, all personnel must wear appropriate PPE to minimize exposure:

  • Eye/Face Protection: Safety glasses with side shields or goggles.[7]

  • Skin Protection: Chemically resistant gloves (inspect before use) and protective clothing to avoid skin contact.[2][5][7]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[3][5] Avoid breathing dust.[5]

Step-by-Step Disposal Procedure

All chemical waste, including unused DBHQ and contaminated materials, must be treated as hazardous waste.[8] Evaporation is never an acceptable method of disposal.[8][9]

Step 1: Waste Segregation

  • Do not mix DBHQ waste with other waste streams, especially incompatible materials like strong oxidizing agents.[3][8][9]

  • Keep waste in its original container whenever possible.[4]

Step 2: Spill Management

  • Minor Spills: Remove all ignition sources.[1] Use dry clean-up procedures to avoid generating dust.[1] Sweep up the material and place it in a suitable, sealed, and clearly labeled container for disposal.[1][2]

  • Major Spills: Evacuate the area and alert emergency responders.[1] Prevent the spillage from entering drains or waterways.[1][10] Dike the area for later disposal.[2]

Step 3: Containerization and Labeling

  • Use only chemically compatible containers that are in good condition with secure, leak-proof closures.[11][12]

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[12][13] The label must be legible and securely attached.[12]

Step 4: Storage

  • Store sealed waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[9][13]

  • Ensure secondary containment is used to prevent spills from reaching drains.[9]

  • Adhere to laboratory storage limits, which typically restrict the accumulation to a maximum of 55 gallons of hazardous waste at one time.[8][13]

Step 5: Final Disposal

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][13]

  • Dispose of the contents and container in accordance with all applicable federal, state, and local regulations at an approved waste disposal facility.[2][4][14]

  • Empty containers that held DBHQ must be handled like the product itself unless they have been triple-rinsed with an appropriate solvent; the rinsate must also be collected as hazardous waste.[4][8][9]

Quantitative Data Summary

The following table summarizes key quantitative data related to the safe handling and disposal of this compound.

ParameterValueSignificance
UN Number UN 2811 / UN 3077Proper identification for transport as a toxic or environmentally hazardous solid.[4][14]
Acute Fish Toxicity (LC50) 0.6 mg/L (Fathead Minnow, 96h)Indicates high toxicity to aquatic life, underscoring the need to prevent environmental release.[2]
Acute Algae Toxicity (EC50) 0.038 mg/L (Microalgae, 72h)Indicates very high toxicity to aquatic plants, classifying it as an environmental hazard.[4]
Lab Storage Limit ≤ 55 gallons (Hazardous Waste)Regulatory limit for the maximum amount of hazardous waste that can be stored in a Satellite Accumulation Area.[8][13]
Lab Storage Limit ≤ 1 quart (Acutely Toxic Waste)Stricter limit for "P-listed" or acutely hazardous wastes. While DBHQ is not always P-listed, this is a best practice for highly toxic materials.[8][13]

Disposal Workflow Diagram

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G Workflow for Proper Disposal of this compound cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_warning Critical Precaution start Identify DBHQ Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe warning NEVER Dispose via Sewer or Regular Trash start->warning spill Manage Spills (Dry Cleanup, No Dust) ppe->spill segregate Segregate from Incompatible Wastes spill->segregate container Place in a Sealed, Compatible Container segregate->container label_waste Label Container: 'Hazardous Waste, DBHQ' container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store request Arrange for Pickup by Authorized Personnel (EHS) store->request dispose Transport to Approved Hazardous Waste Facility request->dispose

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,5-Di-tert-butylhydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,5-Di-tert-butylhydroquinone (DTBHQ), a compound commonly used as an antioxidant in laboratory and industrial settings.[1][2] Adherence to these procedures is vital for ensuring the safety of all personnel.

Standard Operating Procedure (SOP) for Handling this compound

1. Hazard Assessment:

  • Acute Effects: Harmful if swallowed.[3][4] Causes skin irritation and serious eye irritation.[3] May cause respiratory irritation.[3][5]

  • Chronic Effects: No specific data available on long-term exposure effects.

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[5]

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[6]

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[3][7]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[6][7] In cases of potential significant exposure, impervious clothing may be necessary.[6]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits may be exceeded.[7] A P3 filter is recommended when dusts are generated.[5]

3. Engineering Controls:

  • Work in a well-ventilated area.[8]

  • Use a chemical fume hood when handling the powder to minimize inhalation of dust.[4][9]

  • Ensure that eyewash stations and safety showers are readily accessible near the workstation.[3][4]

4. Handling and Storage:

  • Handling: Avoid all personal contact, including inhalation of dust.[8] Do not eat, drink, or smoke when using this product.[3][4] Wash hands thoroughly after handling.[3][4] Take precautionary measures against static discharge.[3]

  • Storage: Store in a cool, dry, and well-ventilated place.[1][6][9] Keep containers tightly closed when not in use.[6][9] Store away from strong oxidizing agents.[1][4]

5. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention.[3][4][6]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][5][8]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6][8]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][4][6]

6. Spill and Leak Procedures:

  • Minor Spills: Remove all ignition sources.[8] Use personal protective equipment.[6] Sweep up the material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[3][6][8] Clean the affected area with soap and water.[8]

  • Major Spills: Evacuate the area.[6] Alert emergency responders.[8] Prevent the spillage from entering drains or water courses.[8]

7. Disposal:

  • Dispose of waste and residues in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains.[5]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₄H₂₂O₂[1][2][10]
Molecular Weight 222.32 g/mol [10]
Appearance White to off-white crystalline powder[2]
Melting Point 216-218 °C[5]
Boiling Point Approximately 313 °C[2]
Solubility Soluble in acetone, benzene, and ethanol.[1] Low water solubility.[9]
Autoignition Temperature 421 °C / 789.8 °F[4]

Emergency Response Workflow for Chemical Spill

G spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Emergency Services spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe alert->ppe contain Contain the Spill (Use absorbent pads) ppe->contain cleanup Clean Up Spill (Sweep solid material) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose report Complete Incident Report dispose->report

Caption: Workflow for handling a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.